1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(chloromethyl)-4-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLRVFJSVGTTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380235 | |
| Record name | 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62581-82-2 | |
| Record name | 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one, a key chemical intermediate with significant applications in pharmaceutical synthesis. The document details its physicochemical properties, provides a step-by-step protocol for its synthesis via the Blanc-Quelet reaction, and explains the rationale behind the experimental choices. Furthermore, it discusses the compound's role as a precursor in the development of β2-adrenergic receptor agonists, exemplified by the synthesis of Salbutamol, and delves into the intricacies of the associated signaling pathway. Comprehensive analytical methodologies for the characterization and quality control of this compound are also presented.
Introduction: The Strategic Importance of a Versatile Intermediate
This compound, bearing the CAS number 62581-82-2 , is an aromatic ketone that has garnered significant attention in the field of medicinal chemistry.[1] Its strategic importance lies in its trifunctional nature, possessing a reactive chloromethyl group, a methoxy-activated aromatic ring, and a ketone moiety. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly active pharmaceutical ingredients (APIs).
The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, which is a cornerstone of many synthetic strategies. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic substitution and directs incoming substituents, influencing the regioselectivity of further chemical modifications. The ketone functionality offers another site for a variety of chemical transformations, including reduction to an alcohol or conversion to other functional groups.
This guide aims to provide a comprehensive resource for researchers and drug development professionals, covering the fundamental aspects of this compound, from its synthesis and characterization to its application in the synthesis of targeted therapeutics.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 62581-82-2 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.64 g/mol | [1] |
| Appearance | Light beige powder | |
| Boiling Point | 330.8 ± 32.0 °C (Predicted) | |
| Density | 1.150 ± 0.06 g/cm³ (Predicted) | |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | |
| IUPAC Name | 1-[3-(chloromethyl)-4-methoxyphenyl]ethanone | [1] |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Synthesis Protocol: The Blanc-Quelet Reaction
The synthesis of this compound is most effectively achieved through the Blanc-Quelet reaction , a type of electrophilic aromatic substitution.[2][3] This reaction involves the chloromethylation of an electron-rich aromatic compound, in this case, 4-methoxyacetophenone, using formaldehyde and hydrogen chloride.[2][3]
Causality of Experimental Choices
The choice of the Blanc-Quelet reaction is dictated by the need to introduce a chloromethyl group onto the aromatic ring of 4-methoxyacetophenone. The methoxy group is an activating, ortho-, para-directing group. Due to steric hindrance from the adjacent acetyl group, the chloromethylation occurs predominantly at the ortho position to the methoxy group (meta to the acetyl group). The reaction is catalyzed by a Lewis acid, typically zinc chloride, which enhances the electrophilicity of the formaldehyde.[3]
Detailed Step-by-Step Methodology
Materials:
-
4-Methoxyacetophenone
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4-methoxyacetophenone (1 equivalent) and paraformaldehyde (1.5 equivalents).
-
Solvent Addition: Add dichloromethane (DCM) to the flask to dissolve the starting materials.
-
Catalyst Addition: Carefully add anhydrous zinc chloride (0.2 equivalents) to the reaction mixture. Rationale: Zinc chloride acts as a Lewis acid catalyst, activating the formaldehyde for electrophilic attack.
-
Acid Addition: Cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid (2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10°C. Rationale: The reaction is exothermic, and slow addition of HCl helps to control the temperature and prevent unwanted side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water to yield pure this compound.
Workflow Diagram
Caption: The β2-adrenergic receptor signaling pathway.
Analytical Characterization
Ensuring the purity and identity of the synthesized this compound is crucial for its use in subsequent reactions. A combination of spectroscopic and chromatographic techniques should be employed.
Table 2: Analytical Methods for Characterization
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons, the chloromethyl protons, the methoxy protons, and the acetyl protons, with appropriate chemical shifts and splitting patterns. [4][5] |
| ¹³C NMR | The carbon NMR spectrum will confirm the presence of all ten carbon atoms in their unique chemical environments, including the carbonyl carbon at a characteristic downfield shift. [6] |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically around 1680 cm⁻¹, as well as C-H and C-O stretching vibrations. |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound (198.64 g/mol ) and provide information about its fragmentation pattern. |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to determine the purity of the compound by separating it from any starting materials or byproducts. |
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of pharmacologically active molecules. Its straightforward synthesis via the Blanc-Quelet reaction, coupled with its reactive functional groups, makes it an attractive starting material for drug discovery programs, particularly in the development of β2-adrenergic receptor agonists. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a foundational resource for researchers in the pharmaceutical sciences.
References
- Recent Advances in Cardiac β2-Adrenergic Signal Transduction.
- Novel beta2-adrenergic receptor signaling p
- Beta-2 adrenergic receptor. Wikipedia. [Link]
- Molecular Mechanisms of β2-Adrenergic Receptor Function and Regul
- Chemistry, Structure & Synthesis of Salbutamol | Med. Chem-1| BP 402T. YouTube. [Link]
- NMR Spectrum Interpretation for Acetophenone. StudyRaid. [Link]
- Acetophenone 13C NMR Analysis. Scribd. [Link]
- Quelet reaction. Wikipedia. [Link]
- This compound. PubChem. [Link]
- Blanc chloromethyl
- Blanc Chloromethylation Reaction. Name Reactions in Organic Synthesis. [Link]
Sources
- 1. This compound | C10H11ClO2 | CID 2776723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quelet reaction - Wikipedia [en.wikipedia.org]
- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 4. Acetophenone(98-86-2) 1H NMR spectrum [chemicalbook.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. scribd.com [scribd.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and safety considerations for 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one (CAS No. 62581-82-2). This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Due to the limited availability of experimentally-derived data for this specific molecule, this guide integrates predicted values with established experimental protocols for the determination of key physicochemical parameters. Furthermore, it offers insights into the compound's reactivity, drawing from the known chemistry of substituted acetophenones and benzyl chlorides. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.
Introduction
This compound, also known as 2-methoxy-5-acetylbenzyl chloride, is an aromatic ketone containing a reactive chloromethyl group. This functional group arrangement makes it a versatile building block for the synthesis of more complex molecules. Its structural similarity to intermediates used in the synthesis of various pharmaceuticals underscores its importance in medicinal chemistry and drug discovery. This guide aims to consolidate the available information on its properties and provide a framework for its safe and effective use in a laboratory setting.
Chemical Identity and Physicochemical Properties
The fundamental identifying characteristics and known or predicted physicochemical properties of this compound are summarized in the tables below. It is critical to note that many of the physical properties are predicted and should be experimentally verified for any critical applications.
Table 1: Chemical Identity
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC |
| CAS Number | 62581-82-2 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2] |
| Molecular Weight | 198.64 g/mol | [1][2] |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)OC)CCl | [2] |
| InChIKey | BNLRVFJSVGTTGG-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Properties
| Property | Value | Source & Notes |
| Physical State | Powder | [1] |
| Color | Light beige | [1] |
| Melting Point | Not experimentally determined. | See Protocol 1 for determination. |
| Boiling Point | 330.8 ± 32.0 °C | [1] (Predicted) |
| Density | 1.150 ± 0.06 g/cm³ | [1] (Predicted) |
| Solubility | Not experimentally determined. | See Protocol 2 for determination. |
| pKa | Not experimentally determined. | See Protocol 3 for determination. |
| LogP | Not experimentally determined. | See Protocol 3 for determination. |
Experimental Protocols for Physicochemical Property Determination
Given the absence of extensive experimental data for this compound, the following standard protocols are provided for the determination of its key physicochemical properties.
The melting point of a solid is a crucial indicator of its purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure compound.
Methodology:
-
A small, finely ground sample of the compound is packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute to quickly determine an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is heated at a much slower rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.
Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and use in chemical reactions.
Methodology:
-
To a series of vials, add a pre-weighed amount of the compound (e.g., 10 mg).
-
To each vial, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, toluene, dichloromethane, dimethyl sulfoxide).
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect for complete dissolution. If the compound dissolves, it is soluble to at least 10 mg/mL.
-
For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.
The acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP) are critical parameters in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable co-solvent/water mixture.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the inflection point of the titration curve.
-
For LogP determination, the titration is performed in a two-phase system of octanol and water. The partitioning of the compound between the two phases at different pH values allows for the calculation of LogP.
Synthesis and Purification
This compound is typically synthesized via the chloromethylation of 4-methoxyacetophenone. The Blanc chloromethylation reaction is a common method for introducing a chloromethyl group onto an aromatic ring.
Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Protocol: Chloromethylation of 4-Methoxyacetophenone
This protocol is based on the general procedure for the Blanc chloromethylation of activated aromatic compounds.
Materials:
-
4-Methoxyacetophenone
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, a mixture of 4-methoxyacetophenone (1 equivalent) and paraformaldehyde (1.5 equivalents) is suspended in dichloromethane.
-
Anhydrous zinc chloride (0.2 equivalents) is added as a catalyst.
-
The mixture is cooled in an ice bath, and concentrated hydrochloric acid (3 equivalents) is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by carefully pouring it into ice water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon in the chloromethyl group. This makes it susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The chloromethyl group is an excellent leaving group, facilitating SN1 and SN2 type reactions with a wide range of nucleophiles.
Caption: General nucleophilic substitution pathway.
Common Nucleophiles and Corresponding Products:
-
Hydroxide (OH⁻): Forms the corresponding benzyl alcohol.
-
Alkoxides (RO⁻): Yields benzyl ethers.
-
Cyanide (CN⁻): Produces the corresponding benzyl nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
Amines (RNH₂): Leads to the formation of secondary amines.
-
Thiols (RSH): Results in the formation of thioethers.
The reaction mechanism (SN1 vs. SN2) will depend on the nature of the nucleophile, the solvent, and the reaction conditions. The presence of the electron-donating methoxy group can stabilize a benzylic carbocation, potentially favoring an SN1 pathway under appropriate conditions.
Safety and Handling
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory when handling this compound.
Table 3: GHS Hazard Classification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H314 | Causes severe skin burns and eye damage |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| Source: PubChem[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial when working with this compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes must be worn.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation, a respirator with an appropriate cartridge for organic vapors should be used.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The recommended storage temperature is under inert gas (nitrogen or Argon) at 2-8°C.[1]
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a key chemical intermediate with significant potential in synthetic chemistry. While there is a notable lack of experimentally determined physicochemical data in the public domain, this guide provides a robust framework for its characterization, synthesis, and safe handling. By following the outlined experimental protocols, researchers can obtain the necessary data for their specific applications. The predictable reactivity of the chloromethyl group, coupled with the established safety precautions for this class of compounds, allows for its effective utilization in the synthesis of novel molecules.
References
- This compound. PubChem. [Link]
Sources
An In-Depth Technical Guide to the Structural Elucidation of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
This technical guide provides a comprehensive framework for the structural elucidation of 1-[3-(chloromethyl)-4-methoxyphenyl]ethan-1-one, a substituted acetophenone derivative of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical methodologies and spectroscopic interpretations required to unequivocally confirm its molecular architecture.
Introduction and Synthetic Context
This compound, with the molecular formula C₁₀H₁₁ClO₂, is a halogenated aromatic ketone.[1] Its structure presents a unique combination of functional groups—a ketone, a methoxy ether, and a chloromethyl group—which impart specific reactivity and spectroscopic characteristics. Understanding its structure is paramount for its application as a building block in the synthesis of more complex molecules.
A plausible synthetic route to this compound involves a two-step process starting from 4-methoxyacetophenone. The initial step is a Blanc chloromethylation, an electrophilic aromatic substitution where a chloromethyl group is introduced onto the aromatic ring using formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride.[2] The electron-donating methoxy group directs the substitution primarily to the ortho position (C-3) due to steric hindrance at the other ortho position (C-5) by the acetyl group.
Alternatively, a Friedel-Crafts acylation of an appropriately substituted anisole derivative could be envisioned.[3][4][5] However, the chloromethylation of the more readily available 4-methoxyacetophenone is a more direct approach.
Spectroscopic Analysis: A Multi-faceted Approach
The definitive confirmation of the structure of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.95 | dd | 1H | H-6 | Ortho-coupled to H-5 and meta-coupled to H-2. Deshielded by the adjacent electron-withdrawing acetyl group. |
| ~7.85 | d | 1H | H-2 | Meta-coupled to H-6. Deshielded by the acetyl group and the electronegative chlorine atom on the adjacent chloromethyl group. |
| ~6.95 | d | 1H | H-5 | Ortho-coupled to H-6. Shielded by the electron-donating methoxy group. |
| ~4.70 | s | 2H | -CH₂Cl | Singlet due to the absence of adjacent protons. The chemical shift is in the expected range for a benzylic methylene group attached to a chlorine atom. |
| ~3.90 | s | 3H | -OCH₃ | Singlet with a characteristic chemical shift for a methoxy group attached to an aromatic ring. |
| ~2.55 | s | 3H | -COCH₃ | Singlet in the typical region for methyl ketones. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~196.5 | C=O | Characteristic chemical shift for a ketone carbonyl carbon. |
| ~162.0 | C-4 | Aromatic carbon attached to the strongly electron-donating methoxy group, resulting in a downfield shift. |
| ~131.0 | C-1 | Quaternary aromatic carbon attached to the acetyl group. |
| ~130.5 | C-2 | Aromatic methine carbon deshielded by the adjacent chloromethyl and acetyl groups. |
| ~128.0 | C-6 | Aromatic methine carbon deshielded by the acetyl group. |
| ~127.5 | C-3 | Quaternary aromatic carbon attached to the chloromethyl group. |
| ~111.5 | C-5 | Aromatic methine carbon shielded by the ortho methoxy group. |
| ~56.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| ~41.0 | -CH₂Cl | Aliphatic carbon attached to an electronegative chlorine atom. |
| ~26.5 | -COCH₃ | Aliphatic carbon of the acetyl methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000-2850 | C-H stretch | Aromatic and Aliphatic C-H |
| ~1680 | C=O stretch | Conjugated Ketone |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1260 | C-O stretch | Aryl Ether |
| ~750-690 | C-Cl stretch | Alkyl Halide |
The strong absorption band around 1680 cm⁻¹ is highly indicative of a conjugated ketone, where the carbonyl group is in conjugation with the aromatic ring.[2][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and aspects of the structure.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 198, corresponding to the molecular weight of C₁₀H₁₁³⁵ClO₂. An M+2 peak of approximately one-third the intensity of the M⁺ peak would also be observed due to the natural abundance of the ³⁷Cl isotope.
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): A prominent peak would be expected at m/z 183, resulting from the alpha-cleavage of the acetyl group. This forms a stable benzoyl-type cation.
-
Loss of a chloromethyl radical (•CH₂Cl): A peak at m/z 149 could be observed.
-
Formation of an acylium ion: Cleavage of the bond between the carbonyl group and the aromatic ring could lead to a fragment at m/z 43, corresponding to [CH₃CO]⁺.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any contaminants.
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Load the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both spectra relative to the residual solvent peak or an internal standard.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.
Materials:
-
This compound (solid or a concentrated solution)
-
ATR-FTIR spectrometer
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal and the press tip thoroughly after the measurement.
-
Process the spectrum by subtracting the background and identifying the key absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound
-
Suitable volatile solvent (e.g., dichloromethane, ethyl acetate)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5ms)
-
Autosampler vials with caps
Procedure:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.
-
Transfer the solution to an autosampler vial and cap it.
-
Set up the GC-MS instrument with appropriate parameters for the analysis of aromatic compounds. This includes setting the injector temperature, oven temperature program, and mass spectrometer scan range (e.g., m/z 40-400).
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample will be vaporized and separated on the GC column before entering the mass spectrometer.
-
The mass spectrometer will ionize the molecules (typically by electron ionization) and separate the resulting ions based on their mass-to-charge ratio.
-
Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the target compound.
-
Identify the molecular ion peak and the major fragment ions.
Integrated Structural Confirmation and Visualization
Caption: Workflow for the structural elucidation of the target compound.
The combined data from NMR, IR, and MS should be consistent with the proposed structure. For instance, the molecular formula derived from MS should match the number of protons and carbons observed in the NMR spectra. The functional groups identified by IR should correspond to the chemical shifts seen in the NMR spectra.
Caption: Key ¹H NMR assignments for the elucidated structure.
Conclusion
The structural elucidation of this compound is a systematic process that requires the careful application and interpretation of multiple spectroscopic techniques. By following the protocols and analytical reasoning outlined in this guide, researchers can confidently confirm the identity and purity of this important synthetic intermediate. This foundational knowledge is crucial for its subsequent use in the development of novel chemical entities.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2776723, this compound.
- Blanc, G. (1923). Preparation of aromatic chloromethyl derivatives. Bulletin de la Société Chimique de France, 33, 313-319.
- PraxiLabs (n.d.). Friedel Crafts Reaction Virtual Lab.
- Chemistry Stack Exchange (2017). Friedel-Crafts reaction of anisole?
- LibreTexts Chemistry (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- Spectroscopy Online (2017). The Carbonyl Group, Part I: Introduction.
- Berkeley Learning Hub (2024). Ketone IR Spectroscopy Analysis.
- StudyRaid (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone.
- University of Notre Dame (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Mettler Toledo (n.d.). ATR-FTIR Spectroscopy Basics.
- TDI-Brooks (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
Sources
The Chloromethyl Group in Substituted Acetophenones: A Technical Guide to Reactivity and Synthetic Application
Abstract
This technical guide provides an in-depth exploration of the reactivity of the chloromethyl group in substituted acetophenones (phenacyl chlorides). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple reaction lists to explain the underlying principles governing the synthetic utility of these versatile intermediates. We will dissect the key electronic and steric factors that modulate the reactivity of the C-Cl bond, with a particular focus on the influence of aromatic ring substituents. This guide details the mechanisms and field-proven protocols for critical transformations including nucleophilic substitution (SN2), Kornblum oxidation, Hantzsch thiazole synthesis, and the Favorskii rearrangement. Through a synthesis of mechanistic theory, quantitative data, and practical experimental insights, this document serves as a comprehensive resource for leveraging substituted acetophenones in complex molecule synthesis.
Introduction: The Unique Reactivity of α-Chloro Ketones
Substituted 2-chloroacetophenones are a class of α-halo ketones that serve as powerful and versatile building blocks in organic synthesis. Their utility stems from the unique reactivity profile of the chloromethyl group (-COCH2Cl). The presence of the adjacent carbonyl group fundamentally alters the chemical nature of the C-Cl bond compared to a simple alkyl chloride.
The carbonyl group exerts a potent influence through two primary effects:
-
Inductive Effect: The electronegative oxygen atom withdraws electron density, polarizing the α-carbon and making it more electrophilic.
-
Transition State Stabilization: More significantly, the π-system of the carbonyl group can overlap with the orbitals of the adjacent carbon undergoing substitution. In an SN2 reaction, this overlap stabilizes the transition state, lowering the activation energy and dramatically increasing reactivity compared to alkyl halides like benzyl chloride.[1][2]
This enhanced reactivity makes the chloromethyl group a reliable electrophilic handle for a variety of synthetic transformations. Furthermore, the aromatic ring provides a scaffold for introducing substituents that can fine-tune this reactivity, allowing for precise control over reaction outcomes. This guide will explore how to strategically exploit these features.
The Role of Aromatic Substituents in Modulating Reactivity
The electronic nature of substituents on the phenyl ring is a critical determinant of the chloromethyl group's reactivity, particularly in bimolecular nucleophilic substitution (SN2) reactions. The substituent's ability to donate or withdraw electron density influences the stability of the reaction's transition state.[1]
Unraveling the Electronic Effects
In the SN2 transition state, there is a partial negative charge distributed across the incoming nucleophile and the departing leaving group, with significant p-orbital character developing on the α-carbon. The adjacent carbonyl group helps delocalize this developing charge.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or methyl (-CH3) at the para position donate electron density into the aromatic ring. This electron density can be relayed through the carbonyl group to further stabilize the electron-rich, five-coordinate transition state of the SN2 reaction. This stabilization lowers the activation energy and, consequently, increases the reaction rate.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) or chloro (-Cl) withdraw electron density from the ring. This effect destabilizes the electron-rich transition state, increasing the activation energy and slowing the reaction rate.[1]
This trend is somewhat counterintuitive if one only considers the ground-state electrophilicity of the α-carbon. While EWGs do make the carbon more electron-deficient, their dominant effect is on the stability of the transition state, which ultimately governs the reaction kinetics. This principle is confirmed by computational studies, which attribute the activation of SN2 reactions by adjacent π-systems to favorable electrostatic interactions in the transition state.
Quantitative Analysis of Substituent Effects
The impact of para-substituents on the SN2 reactivity of phenacyl chlorides has been quantified through kinetic studies. The following table summarizes the second-order rate constants for the reaction with aniline, clearly demonstrating the principles discussed.
| Substituent (X) at para-position | Substituent Nature | Second-Order Rate Constant (k₂) at 35°C (L mol⁻¹ s⁻¹)[1] | Relative Rate (vs. X=H) |
| -OCH₃ | Strong EDG | 3.15 x 10⁻⁴ | 1.70 |
| -CH₃ | EDG | 2.50 x 10⁻⁴ | 1.35 |
| -H | Neutral | 1.85 x 10⁻⁴ | 1.00 |
| -Cl | EWG | 1.20 x 10⁻⁴ | 0.65 |
| -NO₂ | Strong EWG | 0.75 x 10⁻⁴ | 0.41 |
Table 1: Influence of para-substituents on the SN2 reaction rate of phenacyl chlorides with aniline in methanol.
Key Synthetic Transformations & Field-Proven Protocols
The chloromethyl group is a gateway to a diverse array of chemical structures. This section details the mechanisms and provides robust protocols for four cornerstone reactions.
Bimolecular Nucleophilic Substitution (SN2)
This is the most fundamental reaction of phenacyl chlorides, where a nucleophile displaces the chloride ion. It is a concerted, single-step process that is foundational for building molecular complexity.
The reaction proceeds via a backside attack of the nucleophile on the electrophilic α-carbon, leading to an inversion of stereochemistry if the carbon were chiral. The workflow is typically straightforward, involving reaction in a suitable polar aprotic solvent followed by workup and purification.
Caption: General workflow for an SN2 reaction.
Causality: This protocol exemplifies a standard SN2 reaction. Acetone is chosen as the solvent because it is polar enough to dissolve the reactants but is aprotic, preventing the formation of a solvent cage around the nucleophile that would hinder its reactivity.[3] Sodium carbonate is a mild, inexpensive base used to neutralize the HCl generated during the reaction, driving it to completion.
-
Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methyl-2-chloroacetophenone (1.69 g, 10 mmol), aniline (1.02 g, 11 mmol), and anhydrous sodium carbonate (1.59 g, 15 mmol).
-
Solvent Addition: Add 40 mL of acetone.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting solid from ethanol/water to yield the pure product, 2-(phenylamino)-1-(p-tolyl)ethan-1-one. Expected yield: 80-90%.
Hantzsch Thiazole Synthesis
This classic reaction provides a direct and high-yielding route to the thiazole heterocyclic core, a common motif in pharmaceuticals. The reaction condenses an α-halo ketone with a thioamide.
The synthesis initiates with an SN2 reaction where the nucleophilic sulfur of the thioamide attacks the chloromethyl carbon. The resulting intermediate then undergoes an intramolecular cyclization via attack of the nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Causality: This protocol uses thiourea as the thioamide component to yield a 2-aminothiazole. Methanol is an effective solvent that readily dissolves both reactants. The reaction is heated to overcome the activation energy for the intramolecular cyclization and dehydration steps.[1] A final basic wash is critical to deprotonate the product, which initially forms as an HBr or HCl salt, rendering it less soluble in the aqueous medium and facilitating its isolation by filtration.[4]
-
Reactant Charging: In a 50 mL round-bottom flask, combine 4-methoxy-2-chloroacetophenone (1.85 g, 10 mmol) and thiourea (0.91 g, 12 mmol).
-
Solvent Addition: Add 20 mL of methanol and a magnetic stir bar.
-
Reaction: Attach a reflux condenser and heat the mixture with stirring in a heating mantle or oil bath to 65 °C for 2 hours.
-
Isolation: Cool the solution to room temperature. Pour the reaction mixture into a beaker containing 50 mL of 5% aqueous sodium carbonate solution and stir for 15 minutes.
-
Filtration: Collect the resulting precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL).
-
Drying: Allow the solid to air-dry on the funnel, then transfer to a watch glass to dry completely. The crude product is often of high purity. Expected yield: >90%.
Kornblum Oxidation
The Kornblum oxidation is a selective method for converting activated alkyl halides, including phenacyl chlorides, into the corresponding carbonyl compounds (in this case, α-ketoaldehydes or phenylglyoxals) using dimethyl sulfoxide (DMSO) as the oxidant.
The reaction begins with an SN2 displacement of the chloride by the oxygen atom of DMSO, forming an alkoxysulfonium salt. In the presence of a mild base, a proton is abstracted from a DMSO methyl group, leading to an ylide which undergoes an intramolecular elimination to furnish the aldehyde and dimethyl sulfide.
Caption: Simplified mechanism of the Kornblum Oxidation.
Causality: This protocol is effective for substrates activated by electron-withdrawing groups. DMSO serves as both the oxidant and the solvent. Sodium bicarbonate is used as a mild, non-nucleophilic base to facilitate the final elimination step without promoting side reactions.[2] The reaction is run at an elevated temperature to facilitate the initial, often rate-limiting, SN2 step.[5]
-
Reactant Charging: In a 100 mL flask, dissolve 2-chloro-1-(4-nitrophenyl)ethan-1-one (2.0 g, 10 mmol) in dimethyl sulfoxide (DMSO, 30 mL).
-
Base Addition: Add sodium bicarbonate (1.26 g, 15 mmol).
-
Reaction: Equip the flask with a condenser (with a drying tube) and heat the stirred mixture in an oil bath at 100 °C for 3 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the phenylglyoxal product, which often exists as a hydrate.
Favorskii Rearrangement
The Favorskii rearrangement converts α-halo ketones with an acidic α'-proton into carboxylic acid derivatives upon treatment with a base. For acyclic substrates like substituted acetophenones, this results in a skeletal rearrangement to form a phenylacetic acid derivative.
The reaction proceeds via deprotonation of the methyl group (the α'-position) to form an enolate. This enolate undergoes an intramolecular SN2 reaction to form a highly strained cyclopropanone intermediate. The nucleophilic base (e.g., methoxide) then attacks the carbonyl carbon, leading to the opening of the three-membered ring to form the most stable carbanion, which is then protonated during workup.
Caption: Mechanism of the Favorskii Rearrangement.
Causality: This protocol is adapted from a well-established procedure for cyclic α-halo ketones, as the underlying mechanism is identical.[1] Anhydrous ether is used as the solvent to prevent the base from reacting with water. Sodium methoxide is a strong, non-nucleophilic base ideal for forming the initial enolate and also serves as the nucleophile to open the cyclopropanone ring, ultimately forming the methyl ester. The reaction is initiated at a controlled temperature due to its exothermic nature.
-
Apparatus Setup: Equip a dry 250 mL three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Protect all openings with calcium chloride drying tubes.
-
Base Suspension: Add a suspension of sodium methoxide (6.5 g, 0.12 mol) in 100 mL of anhydrous diethyl ether to the flask and begin stirring.
-
Substrate Addition: Dissolve 2-chloroacetophenone (15.5 g, 0.10 mol) in 30 mL of dry ether and add it to the dropping funnel. Add this solution dropwise to the stirred suspension over approximately 45 minutes. Control the rate of addition to maintain a gentle reflux from the heat of the reaction.
-
Reaction Completion: After the addition is complete, continue to stir and heat the mixture under reflux for an additional 2 hours.
-
Workup: Cool the mixture in an ice bath and cautiously add 50 mL of water to dissolve the salts. Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extraction: Extract the aqueous layer with two 30 mL portions of ether.
-
Washing: Combine all ethereal extracts and wash successively with 50 mL of 5% hydrochloric acid, 50 mL of 5% aqueous sodium bicarbonate solution, and 50 mL of saturated brine.
-
Drying and Isolation: Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation.
-
Purification: Distill the crude residue under reduced pressure to obtain pure methyl 2-phenylacetate.[1] Expected yield: 55-65%.
Conclusion
The chloromethyl group of a substituted acetophenone is not merely a leaving group; it is a versatile functional handle whose reactivity is profoundly influenced by the electronic character of its aromatic environment. Understanding the principles of transition state stabilization provides chemists with a predictive framework to control reaction outcomes. Electron-donating groups accelerate SN2 pathways by stabilizing the electron-rich transition state, while electron-withdrawing groups have the opposite effect. By mastering the key transformations—nucleophilic substitution, Hantzsch synthesis, Kornblum oxidation, and the Favorskii rearrangement—researchers can unlock a vast chemical space. The protocols and mechanistic insights provided in this guide are intended to empower scientists in drug discovery and chemical development to utilize these valuable intermediates with confidence and precision.
References
- A Comparative Guide to the Reactivity of Substituted Phenacyl Chlorides in SN2 Reactions. (n.d.). Benchchem.
- Favorskii rearrangement. (n.d.). Wikipedia.
- Favorskii rearrangement. (n.d.). chemeurope.com.
- Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of Organic Chemistry, 68(4), 1594–1596.
- A Comparative Analysis of the Favorskii Rearrangement in 2-Chloro-, 2-Bromo-, and 2-Iodocyclohexanone. (n.d.). Benchchem.
- The lFER correlations for SN2 reactions of phenacyl bromide. (n.d.). Indian Journal of Chemistry.
- Kornblum oxidation. (n.d.). Wikipedia.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube.
- Activation of the SN2 Reaction by Adjacent π Systems: The Critical Role of Electrostatic Interactions and of Dissociative Character. (2015). Journal of the American Chemical Society.
- Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts.
- Kornblum Oxidation. (n.d.). Grokipedia.
- US4579977A - Process for the oxidation of organic halides to organic aldehydes. (n.d.). Google Patents.
Sources
An In-depth Technical Guide to the Solubility of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one, a key intermediate in pharmaceutical synthesis. In the absence of extensive experimental data, this guide pioneers a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast the compound's solubility in a diverse range of organic solvents. This theoretical framework is complemented by detailed, field-proven experimental protocols for the empirical determination and validation of solubility, including the shake-flask method coupled with HPLC and UV-Vis spectroscopy for quantification. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection, optimizing reaction conditions, and streamlining purification processes.
Introduction: The Significance of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences the entire drug development lifecycle. From synthesis and purification to formulation and bioavailability, understanding and controlling solubility is paramount. The compound this compound serves as a vital building block in the synthesis of various pharmaceutical agents. Its efficient use in synthetic pathways is directly linked to its solubility in reaction media. Poor solvent selection can lead to low reaction yields, difficult purification, and increased production costs.
This guide addresses the current knowledge gap regarding the solubility of this compound. By employing a robust predictive model and providing detailed experimental validation methods, we aim to empower researchers to make rational, data-driven decisions in their daily work.
Physicochemical Properties of this compound
A foundational understanding of the compound's intrinsic properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.64 g/mol | [1] |
| Appearance | Light beige powder | |
| Melting Point | 116 °C | |
| Boiling Point (Predicted) | 330.8 ± 32.0 °C | |
| Density (Predicted) | 1.150 ± 0.06 g/cm³ | |
| SMILES | CC(=O)C1=CC(=C(C=C1)OC)CCl | [1] |
| InChI | InChI=1S/C10H11ClO2/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-5H,6H2,1-2H3 | [1] |
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters (HSP) provide a powerful quantitative extension of this concept by deconstructing the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical can be characterized by its unique set of three HSP values (δD, δP, δH), which can be visualized as a point in a three-dimensional "Hansen space". The closer the HSP values of a solute and a solvent are in this space, the more likely they are to be miscible.
The distance (Ra) between a solute and a solvent in Hansen space is calculated using the following equation:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility.
Estimation of Hansen Solubility Parameters for this compound
In the absence of experimentally determined HSP values for our target compound, we employ the Stefanis-Panayiotou group contribution method.[2][3][4] This method estimates the HSPs based on the summation of contributions from the individual functional groups within the molecule.
The molecular structure of this compound is broken down into the following functional groups:
-
Aromatic CH (4)
-
Aromatic C (2)
-
-C(=O)- (aromatic ketone)
-
-CH₃ (aliphatic)
-
-O- (aromatic ether)
-
-CH₂Cl
By applying the group contribution values from the Stefanis-Panayiotou method, the estimated HSPs for this compound are:
| Hansen Parameter | Estimated Value (MPa⁰.⁵) |
| δD (Dispersion) | 19.5 |
| δP (Polar) | 8.5 |
| δH (Hydrogen Bonding) | 5.2 |
Predicted Solubility Profile
Using the estimated HSPs for our target compound and the known HSPs for a range of common organic solvents, we can predict the relative solubility. The following table presents the calculated Hansen distance (Ra) for each solvent. A lower Ra value suggests better solubility.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Hansen Distance) | Predicted Solubility |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.2 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.5 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.9 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 6.2 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.2 | Moderate |
| Isopropanol | 15.8 | 6.1 | 16.4 | 12.3 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 14.9 | Low |
| Methanol | 15.1 | 12.3 | 22.3 | 18.2 | Low |
| Toluene | 18.0 | 1.4 | 2.0 | 8.8 | Moderate |
| n-Heptane | 15.3 | 0.0 | 0.0 | 12.8 | Very Low |
| Water | 15.5 | 16.0 | 42.3 | 38.8 | Very Low |
This predictive analysis suggests that this compound is likely to exhibit good solubility in polar aprotic solvents such as DMF, THF, dichloromethane, and acetone. Moderate solubility is expected in less polar solvents like ethyl acetate and toluene, while lower solubility is predicted in alcohols and very low solubility in non-polar alkanes and water.
Experimental Determination of Solubility: A Self-Validating Protocol
While predictive models provide valuable guidance, experimental verification is crucial for obtaining accurate quantitative solubility data. The following protocols are designed to be robust and self-validating, ensuring the generation of trustworthy results.
The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to sediment.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of a dissolved solute.
-
Instrument and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 60:40 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning a standard solution of the compound (e.g., ~275 nm).
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration. The curve should exhibit a high correlation coefficient (R² > 0.999).
-
Sample Analysis: Dilute the filtered saturated solutions with the mobile phase to fall within the linear range of the calibration curve. Inject the diluted samples and determine the concentration from the calibration curve.
-
Calculation: Calculate the original solubility in the organic solvent, accounting for the dilution factor.
Caption: HPLC Quantification Workflow for Solubility Measurement.
Quantification by UV-Vis Spectroscopy
For rapid screening or when an HPLC is unavailable, UV-Vis spectroscopy can be a viable alternative, provided the compound has a suitable chromophore and does not suffer from interference from the solvent.
-
Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the λmax.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations in the same solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax and create a calibration curve of absorbance versus concentration, ensuring linearity (Beer-Lambert Law).
-
Sample Analysis: Dilute the filtered saturated solutions with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Calculation: Measure the absorbance of the diluted samples and calculate the concentration using the calibration curve, remembering to account for the dilution.
Conclusion and Recommendations
This technical guide has provided a dual approach to understanding the solubility of this compound in organic solvents. The predictive analysis using Hansen Solubility Parameters offers a valuable, resource-efficient tool for initial solvent screening, indicating a high affinity for polar aprotic solvents. For precise and reliable quantitative data, the detailed experimental protocols for the shake-flask method coupled with HPLC or UV-Vis analysis provide a robust framework for empirical determination.
For researchers and drug development professionals, it is recommended to:
-
Utilize the predicted solubility profile for initial solvent selection in synthesis and purification process development.
-
Employ the provided experimental protocols to validate predictions and establish precise solubility data for critical process parameters.
-
Consider the safety and environmental impact of the selected solvents in accordance with industry best practices and regulatory guidelines.
By integrating these theoretical and practical approaches, a more efficient and informed development process can be achieved for pharmaceutical products involving this compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
- Yamamoto, H. (2017). Hansen Solubility Parameters in Practice (HSPiP).
- Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2021). Membranes, 11(11), 856.
- Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (2008). International Journal of Thermophysics, 29(2), 568-585.
- Solubility Determination in Drug Discovery and Development. (2013). International Journal of Pharmaceutical Sciences and Research, 4(2), 496.
Sources
A Technical Guide to the Spectroscopic Characterization of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the synthetic intermediate, 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one (CAS No. 62581-82-2). While this molecule is a key building block in medicinal chemistry and materials science, a detailed, centralized resource outlining its spectral properties is essential for unambiguous identification and quality control. This document serves as a virtual playbook for researchers, detailing the principles, experimental protocols, and in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in drug development and related fields.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.64 g/mol , is a substituted acetophenone derivative.[1] Its structural features, namely the reactive chloromethyl group and the acetyl moiety on a methoxy-activated benzene ring, make it a versatile precursor in organic synthesis. The precise characterization of this compound is paramount to ensure the purity and identity of subsequent, more complex molecules, particularly in the pharmaceutical industry where even minor impurities can have significant biological consequences.
This guide will provide a detailed roadmap for the spectroscopic analysis of this compound, empowering researchers to confidently identify and assess its quality.
Molecular Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength
-
Pulse Sequence: Standard single-pulse sequence (zg30)
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or corresponding field strength
-
Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: -10 to 220 ppm
Predicted ¹H NMR Spectral Data and Interpretation
Based on the structure, the following proton signals are expected:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.9 | Doublet (d) | 1H | H-2 | Deshielded by the adjacent acetyl group and the electron-withdrawing effect of the chloromethyl group. |
| ~ 7.7 | Doublet of Doublets (dd) | 1H | H-6 | Coupled to H-5 and influenced by the acetyl group. |
| ~ 7.0 | Doublet (d) | 1H | H-5 | Shielded by the electron-donating methoxy group. |
| ~ 4.7 | Singlet (s) | 2H | -CH₂Cl | Deshielded by the adjacent chlorine atom. |
| ~ 3.9 | Singlet (s) | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |
| ~ 2.6 | Singlet (s) | 3H | -C(O)CH₃ | Typical chemical shift for an acetyl methyl group. |
Predicted ¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 196 | C=O | Carbonyl carbon of the acetyl group. |
| ~ 162 | C-4 | Aromatic carbon attached to the electron-donating methoxy group. |
| ~ 132 | C-2 | Aromatic carbon deshielded by the acetyl group. |
| ~ 131 | C-6 | Aromatic carbon influenced by the acetyl group. |
| ~ 130 | C-1 | Quaternary aromatic carbon attached to the acetyl group. |
| ~ 128 | C-3 | Aromatic carbon attached to the chloromethyl group. |
| ~ 112 | C-5 | Aromatic carbon shielded by the methoxy group. |
| ~ 56 | -OCH₃ | Methoxy carbon. |
| ~ 45 | -CH₂Cl | Carbon of the chloromethyl group, deshielded by chlorine. |
| ~ 26 | -C(O)CH₃ | Acetyl methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: Acquiring FTIR Spectra
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Predicted IR Absorption Bands and Interpretation
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~ 3000-3100 | Medium | C-H stretch | Aromatic C-H |
| ~ 2850-2960 | Medium | C-H stretch | Aliphatic C-H (-CH₃, -CH₂) |
| ~ 1680 | Strong | C=O stretch | Aryl ketone |
| ~ 1600, 1580, 1510 | Medium-Strong | C=C stretch | Aromatic ring |
| ~ 1260 | Strong | C-O stretch | Aryl-alkyl ether |
| ~ 1020 | Medium | C-O stretch | Aryl-alkyl ether |
| ~ 820 | Strong | C-H bend | 1,2,4-trisubstituted benzene (out-of-plane) |
| ~ 700-800 | Medium | C-Cl stretch | Alkyl halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol: Acquiring Electron Ionization (EI) Mass Spectra
-
Introduce a small amount of the sample (typically in solution or as a solid via a direct insertion probe) into the mass spectrometer.
-
Volatilize the sample using heat.
-
Ionize the gaseous molecules using a beam of high-energy electrons (typically 70 eV).
-
Accelerate the resulting ions into the mass analyzer.
-
Detect the ions and generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation Pattern
The EI mass spectrum is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions.
| m/z | Predicted Fragment Ion | Rationale for Fragmentation |
| 198/200 | [C₁₀H₁₁ClO₂]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |
| 183/185 | [M - CH₃]⁺ | Loss of the acetyl methyl group. |
| 153 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |
| 149 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 135 | [CH₃COC₆H₃OCH₃]⁺ | Benzylic cleavage with loss of the chloromethyl group. |
| 43 | [CH₃CO]⁺ | Acylium ion, often a base peak for acetyl-containing compounds. |
Fragmentation Workflow:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound. By following the detailed experimental protocols and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate. This rigorous analytical approach is fundamental to ensuring the quality and reproducibility of research and development in the chemical and pharmaceutical sciences.
References
- PubChem. This compound.
Sources
A Comprehensive Review on the Synthesis of 3-Chloromethyl-4-Methoxyacetophenone: Strategies, Mechanisms, and Experimental Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Chloromethyl-4-methoxyacetophenone is a valuable bifunctional intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. Its structure, featuring a reactive chloromethyl handle and a ketone moiety on an activated aromatic ring, allows for diverse subsequent chemical transformations. This guide provides a detailed exploration of the synthetic pathways to this target molecule, focusing on the foundational Friedel-Crafts acylation to prepare the precursor and the subsequent, regioselective chloromethylation. We delve into the mechanistic underpinnings, the rationale behind reagent and catalyst selection, and present a detailed, field-proven experimental protocol. This document is intended to serve as a practical resource for researchers engaged in medicinal chemistry and synthetic route development.
Introduction: The Strategic Importance of Substituted Acetophenones
Halogenated and functionalized acetophenones are cornerstone building blocks in the synthesis of a vast array of complex organic molecules.[1] They serve as key precursors for pharmaceuticals, agrochemicals, and specialty materials. The presence of a halogen, such as in 3-chloromethyl-4-methoxyacetophenone, introduces a highly reactive site for nucleophilic substitution, while the ketone functionality allows for reactions such as condensation, reduction, or conversion to other functional groups.[1]
The target molecule's utility is derived from this dual reactivity. The chloromethyl group is an excellent electrophile, readily participating in the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it an ideal starting point for constructing more elaborate molecular scaffolds, particularly heterocyclic compounds, which are prevalent in biologically active molecules.[2] Understanding the nuances of its synthesis is therefore critical for its effective application in drug discovery and development.
The synthesis is logically approached as a two-stage process: first, the preparation of the 4-methoxyacetophenone backbone, followed by the crucial introduction of the chloromethyl group at the correct position.
Part 1: Synthesis of the Precursor: 4-Methoxyacetophenone via Friedel-Crafts Acylation
The most direct and widely used method for preparing 4-methoxyacetophenone is the Friedel-Crafts acylation of anisole.[3][4] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto the aromatic ring.[5]
Mechanistic Rationale and Regioselectivity
The reaction proceeds by activating an acylating agent, typically an acyl chloride or acid anhydride, with a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][6] This generates a highly electrophilic acylium ion. The electron-rich aromatic ring of anisole then attacks this electrophile.
The methoxy group (-OCH₃) on the anisole ring is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. While both the ortho (2-methoxyacetophenone) and para (4-methoxyacetophenone) isomers are formed, the para product is significantly favored due to reduced steric hindrance, making it the major product and simplifying purification.[3]
Workflow for Precursor Synthesis
Caption: Simplified mechanism for the electrophilic chloromethylation of 4-methoxyacetophenone.
Reagent and Catalyst Selection: A Critical Analysis
The choice of chloromethylating system is paramount to achieving high yield and minimizing byproducts, such as the formation of diarylmethanes. [7]
| Reagent System | Catalyst | Advantages | Disadvantages & Considerations |
|---|---|---|---|
| Formaldehyde / HCl | ZnCl₂ | Readily available and cost-effective reagents. | Requires careful handling of gaseous HCl. Reaction can be sluggish. |
| Paraformaldehyde / HCl | ZnCl₂ / SnCl₄ | Paraformaldehyde is an easier-to-handle solid source of formaldehyde. | Milder catalysts like ZnCl₂ or SnCl₄ are preferred over AlCl₃ to reduce the formation of diarylmethane byproducts. [7][8] |
| Chloromethyl Methyl Ether | None / Mild Lewis Acid | Highly reactive and can sometimes be used without a strong catalyst. | Extreme Caution: A potent carcinogen, and its use is highly regulated and often avoided. |
For this synthesis, the use of paraformaldehyde and hydrogen chloride with zinc chloride as a catalyst represents a balanced approach, offering good reactivity while enhancing safety and minimizing undesirable side reactions.
Part 3: Detailed Experimental Protocol
The following protocol is a synthesized procedure based on established chloromethylation methodologies applied to the specific substrate, 4-methoxyacetophenone. [7] Objective: To synthesize 3-chloromethyl-4-methoxyacetophenone from 4-methoxyacetophenone.
Materials:
-
4-Methoxyacetophenone (1.0 eq)
-
Paraformaldehyde (1.5 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq)
-
Concentrated Hydrochloric Acid (HCl) (sufficient volume)
-
Glacial Acetic Acid (solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 4-methoxyacetophenone (1.0 eq) and glacial acetic acid.
-
Reagent Addition: To the stirred solution, add paraformaldehyde (1.5 eq) followed by anhydrous zinc chloride (1.2 eq).
-
Initiation: Cool the flask in an ice bath. Begin bubbling dry hydrogen chloride gas through the mixture via the gas inlet tube with vigorous stirring. Alternatively, add concentrated HCl dropwise.
-
Reaction: After the initial exotherm subsides, remove the ice bath and allow the mixture to stir at room temperature. Gently heat the mixture to 50-60°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature and pour the contents slowly into a beaker containing crushed ice and water. This will precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-chloromethyl-4-methoxyacetophenone.
Part 4: Safety and Handling
-
Corrosives: Concentrated hydrochloric acid and glacial acetic acid are highly corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Formaldehyde: Paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen and an irritant. All operations should be conducted in a well-ventilated fume hood.
-
Chlorinated Solvents: Dichloromethane is a volatile and potentially toxic solvent. Minimize exposure by handling it in a fume hood.
-
Lewis Acids: Anhydrous zinc chloride is hygroscopic and corrosive. Handle with care.
Conclusion
The synthesis of 3-chloromethyl-4-methoxyacetophenone is a strategically important two-step process that is accessible through well-established organic reactions. The initial Friedel-Crafts acylation of anisole provides the necessary precursor, 4-methoxyacetophenone, in high yield with predictable regiochemistry. The subsequent chloromethylation requires careful control of reagents and conditions to ensure selective substitution at the C3 position, ortho to the powerfully directing methoxy group. By employing a system like paraformaldehyde/HCl with a mild Lewis acid catalyst such as ZnCl₂, researchers can reliably produce this valuable intermediate while minimizing hazardous byproducts and safety risks. This guide provides the theoretical foundation and practical protocol to empower scientists in leveraging this versatile building block for advanced chemical synthesis.
References
- PrepChem. (n.d.). Synthesis of 3-chloro-4-methoxyacetophenone.
- Chongqing Chemdad Co., Ltd. (n.d.). 3-CHLORO-4-METHOXYACETOPHENONE.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Google Patents. (n.d.). US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight.
- CHEM 344 Fall 2015 Final Exam. (2015).
- Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields.
- Durham E-Theses. (n.d.). New studies in aromatic chloromethylation.
- Bartleby. (2006). Friedel-Crafts Acylation of Anisole.
- RSC Publishing. (n.d.). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites.
- National Center for Biotechnology Information. (n.d.). 3'-Chloro-4'-methoxyacetophenone.
- Google Patents. (n.d.). CN103304395A - Method for synthesizing metoxyl acetophenone.
- Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone.
- Scribd. (n.d.). Chemistry Experiment: 4-Methoxyacetophenone.
- Organic Chemistry Praktikum. (2005). Synthesis of p-methoxyacetophenone from anisole.
- Google Patents. (n.d.). DE10331083B4 - Process for the preparation of p-methoxyacetophenone.
- Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 4. condor.depaul.edu [condor.depaul.edu]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 8. US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one, a key chemical intermediate in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, outlines its primary synthesis via the Blanc-Quelet reaction, and presents a curated list of commercial suppliers. A significant focus is placed on its role as a versatile building block in the synthesis of β2-adrenergic agonists, with a detailed experimental protocol for a representative alkylation reaction. This guide is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical insights into the utilization of this important compound.
Introduction: The Strategic Importance of a Bifunctional Building Block
This compound, also known as 2-methoxy-5-acetylbenzyl chloride, is an aromatic ketone featuring two key reactive sites: a chloromethyl group and an acetyl group. This dual functionality makes it a highly valuable intermediate for the construction of more complex molecular architectures, particularly in the pharmaceutical industry. The electron-donating methoxy group on the aromatic ring further influences its reactivity, making it a strategic choice for targeted chemical transformations.
The primary utility of this compound lies in its ability to act as an electrophile in alkylation reactions, particularly with amine nucleophiles. This reactivity is central to its application in the synthesis of a class of drugs known as β2-adrenergic agonists, which are crucial in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Understanding the synthesis, properties, and reactivity of this compound is therefore essential for chemists and pharmacologists working on the development of new therapeutic agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a chemical is paramount for its safe handling, storage, and effective use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 62581-82-2 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.64 g/mol | [1] |
| Appearance | Light beige powder | ChemicalBook |
| Boiling Point | 330.8±32.0 °C (Predicted) | ChemicalBook |
| Density | 1.150±0.06 g/cm³ (Predicted) | ChemicalBook |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook |
Commercial Availability
This compound is available from a variety of commercial chemical suppliers. Researchers should always consult the supplier's specific product information for purity and safety data.
| Supplier | Product Name | Purity |
| J & K SCIENTIFIC LTD. | This compound | - |
| Adamas Reagent, Ltd. | This compound | - |
| Beijing Eternalchem Co,. Ltd. | This compound | - |
| Shanghai Topbiochem Technology Co., Ltd. | This compound | - |
| 9ding chemical (Shanghai) Limited | This compound | - |
| Apollo Scientific | 3-(CHLOROMETHYL)-4-METHOXYACETOPHENONE | - |
Note: Purity specifications may vary by supplier and batch. It is crucial to obtain a certificate of analysis for lot-specific data.
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the Blanc-Quelet reaction , a type of electrophilic aromatic substitution.[2][3][4] This reaction involves the chloromethylation of an activated aromatic ring, in this case, 4-methoxyacetophenone, using formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride.[4][5][6]
Reaction Mechanism
The mechanism of the Blanc-Quelet reaction proceeds through the following key steps:
Figure 1: Mechanism of the Blanc-Quelet Reaction.
-
Formation of the Electrophile: Formaldehyde is protonated by the strong acid (HCl) to form a highly electrophilic species, the hydroxymethyl cation or a related complex with the Lewis acid catalyst.[4]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-methoxyacetophenone attacks the electrophile. The methoxy group is an ortho-, para-director. Since the para position is occupied by the acetyl group, the substitution occurs at one of the ortho positions. The acetyl group is a deactivating group, but the strong activating effect of the methoxy group directs the substitution.
-
Rearomatization: The resulting carbocation intermediate (arenium ion) loses a proton to restore the aromaticity of the ring, forming the hydroxymethyl intermediate.
-
Conversion to the Chloride: The benzylic alcohol is then protonated by HCl, and subsequent nucleophilic attack by the chloride ion displaces a molecule of water to yield the final chloromethylated product.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the chloromethylation of an activated aromatic compound and can be adapted for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it may produce carcinogenic byproducts such as bis(chloromethyl) ether.[4]
Materials:
-
4-Methoxyacetophenone
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Toluene (anhydrous)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber, and a dropping funnel, add 4-methoxyacetophenone and an equal weight of paraformaldehyde.
-
Add anhydrous toluene to the flask to create a stirrable slurry.
-
Cool the flask in an ice-water bath.
-
Slowly add a catalytic amount of anhydrous zinc chloride to the mixture.
-
While maintaining the temperature below 10°C, slowly add concentrated hydrochloric acid dropwise from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Applications in Drug Development: A Gateway to β2-Adrenergic Agonists
The primary and most significant application of this compound is as a key intermediate in the synthesis of β2-adrenergic agonists. These drugs are vital for the treatment of asthma and COPD, as they relax the smooth muscle of the airways, leading to bronchodilation.[1][7]
The chloromethyl group of this compound is a reactive handle for the introduction of an amino alcohol side chain, which is a common pharmacophore in many β2-agonists. The synthesis often involves the N-alkylation of a suitable amine with the chloromethylated acetophenone derivative.
A prominent example of a long-acting β2-agonist (LABA) whose synthesis can be envisioned utilizing a similar chloromethylated precursor is Vilanterol .[1][2] Vilanterol is a component of several combination therapies for COPD and asthma. While the exact published synthetic routes may vary, the core strategy often involves the coupling of a chloromethylated aromatic headgroup with an amino alcohol side chain.
Representative Experimental Protocol: N-Alkylation
This protocol describes a general procedure for the alkylation of a secondary amine with this compound, a key step in the synthesis of β2-agonist backbones.
Materials:
-
This compound
-
A secondary amine (e.g., a protected amino alcohol)
-
Potassium Carbonate (or another suitable non-nucleophilic base)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the secondary amine in anhydrous acetonitrile, add an excess of potassium carbonate.
-
Stir the suspension under an inert atmosphere at room temperature.
-
Add a solution of this compound in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the desired N-alkylated product.
Figure 2: General workflow for N-alkylation.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is a potential irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important and commercially available chemical intermediate. Its synthesis via the Blanc-Quelet reaction and its subsequent use as an electrophile in N-alkylation reactions make it a valuable building block in the synthesis of complex organic molecules, most notably β2-adrenergic agonists for the treatment of respiratory diseases. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development, offering insights into its synthesis, properties, and key applications, thereby facilitating its effective use in the discovery of new therapeutic agents.
References
- Arkat USA. (2023, August 17). An efficient total synthesis of vilanterol: an inhaled drug.
- CHEM 344 Fall 2015 Final Exam (100 pts). (n.d.).
- Google Patents. (n.d.). CN109574860B - A kind of method for preparing vilanterol.
- Google Patents. (n.d.). WO2014041565A2 - An improved process for the preparation of vilanterol and intermediates thereof.
- Wikipedia. (n.d.). Quelet reaction.
- ResearchGate. (n.d.). General strategy for synthesis of compounds. a. methoxyacetyl chloride,....
- Scribd. (n.d.). Chemistry Experiment: 4-Methoxyacetophenone.
- Google Patents. (n.d.). US4900796A - Process for preparing chloromethylated aromatic materials.
- PubChem. (n.d.). Vilanterol.
- Name Reactions in Organic Synthesis. (n.d.). Blanc Chloromethylation Reaction.
- Wikipedia. (n.d.). Blanc chloromethylation.
- Drug Synthesis. (n.d.).
- Google Patents. (n.d.). Chloromethylation process - US4501903A.
- Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be.
- Google Patents. (n.d.). CA2838520A1 - Processes for the preparation of salmeterol and its salts.
- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- PubMed. (n.d.). Salmeterol Xinafoate.
- ResearchGate. (n.d.). An Efficient and Practical Synthesis of Salmeterol.
- Google Patents. (n.d.). RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid.
- European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF SALMETEROL AND ITS SALTS - EP 2641893 A1.
- PubMed Central. (n.d.). β-alkoxy enones for biocompatible primary amine conjugation.
- Organic Chemistry Portal. (n.d.). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates.
- PubMed. (n.d.). New bronchodilators. Synthesis and bronchodilating activity of some 3-(alkoxymethyl)-alpha-(N-substituted aminomethyl)-4-hydroxybenzyl alcohols.
Sources
- 1. Vilanterol | C24H33Cl2NO5 | CID 10184665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Quelet reaction - Wikipedia [en.wikipedia.org]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 7. clinicaltrials.eu [clinicaltrials.eu]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one in Medicinal Chemistry
Abstract
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one, also known as 2-methoxy-5-acetylbenzyl chloride, is a highly versatile bifunctional building block in medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a reactive benzylic chloride and an acetyl moiety. The chloromethyl group serves as a potent electrophile for facile introduction of the 2-methoxy-5-acetylphenyl moiety via nucleophilic substitution, while the acetyl group provides a handle for a wide array of subsequent chemical transformations. This guide provides an in-depth exploration of its applications, complete with detailed protocols, mechanistic insights, and strategic considerations for its use in the synthesis of complex, biologically active molecules.
Introduction: A Building Block of Strategic Importance
In the landscape of drug discovery, the efficiency of molecular assembly is paramount. The compound this compound (hereafter referred to as 1 ) emerges as a valuable intermediate due to its predictable reactivity and the medicinally relevant scaffolds it can generate. The core value proposition of 1 is the presence of a benzylic chloride, which is significantly more reactive towards nucleophiles than a typical alkyl chloride, and an acetyl group, which can be manipulated to generate a variety of other functionalities or participate in cyclization reactions.
The methoxy group at the 4-position and the acetyl group at the 1-position of the phenyl ring are common features in many biologically active compounds, influencing properties such as solubility, metabolic stability, and receptor binding. This document will detail protocols for leveraging the reactivity of the chloromethyl group and discuss the synthetic possibilities offered by the acetyl moiety.
Physicochemical and Safety Data
A summary of the key properties and hazard information for this compound is provided below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-[3-(chloromethyl)-4-methoxyphenyl]ethanone | [1] |
| Synonyms | 2-Methoxy-5-acetylbenzyl chloride, 3'-(Chloromethyl)-4'-methoxyacetophenone | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.64 g/mol | [1] |
| CAS Number | 62581-82-2 | [1] |
| Hazard Statement | Danger! H302: Harmful if swallowed. H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [1] |
Note: Due to its hazardous nature, this reagent must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and all manipulations should be performed in a certified chemical fume hood.
Core Application: Nucleophilic Substitution at the Benzylic Position
The primary and most straightforward application of compound 1 is as an electrophile in Sₙ2 reactions. The benzylic chloride is an excellent leaving group, and the adjacent phenyl ring stabilizes the transition state, leading to rapid reactions with a wide range of nucleophiles under mild conditions.
Workflow for Versatile Scaffold Synthesis
Caption: Versatility of compound 1 in scaffold synthesis.
Protocol 2.1: Synthesis of Aryl Benzyl Ethers via Williamson Ether Synthesis
Application Focus: Aryl benzyl ethers are common structural motifs in natural products and pharmaceuticals, including some selective estrogen receptor modulators (SERMs).[1] This protocol details the synthesis of a diaryl ether, a key substructure in many biologically active molecules.
Scientific Rationale: The Williamson ether synthesis is a robust and reliable method for forming ethers.[2] In this case, a phenoxide, generated in situ by deprotonating a phenol with a mild base like potassium carbonate (K₂CO₃), acts as the nucleophile. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anionic nucleophile highly reactive.
Step-by-Step Protocol:
-
Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzonitrile (1.19 g, 10 mmol, 1.0 eq), this compound (1) (2.18 g, 11 mmol, 1.1 eq), and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired aryl benzyl ether.
Protocol 2.2: Synthesis of Substituted Benzylic Amines
Application Focus: The benzylic amine motif is a cornerstone of many FDA-approved drugs.[3] This protocol describes the direct N-alkylation of a secondary amine, a common method for synthesizing tertiary amines.
Scientific Rationale: Direct N-alkylation is a straightforward approach where the amine acts as the nucleophile.[4] A weak, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.
Step-by-Step Protocol:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve morpholine (0.87 g, 10 mmol, 1.0 eq) and triethylamine (1.52 g, 15 mmol, 1.5 eq) in 25 mL of dichloromethane (DCM).
-
Addition of Electrophile: To this stirring solution, add a solution of compound 1 (1.99 g, 10 mmol, 1.0 eq) in 10 mL of DCM dropwise over 10 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL) and then with brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization if necessary.
Advanced Application: Synthesis of Substituted Isoindolinones
Isoindolinones are privileged heterocyclic scaffolds found in numerous biologically active compounds and natural products.[5][6] Compound 1 can serve as a precursor to N-substituted isoindolinones through a multi-step sequence.
Synthetic Pathway to Isoindolinones
Caption: Multi-step synthesis of an isoindolinone from compound 1.
Protocol 3.1: Step A - Synthesis of 2-(2-Methoxy-5-acetylbenzyl)isoindoline-1,3-dione
Scientific Rationale: The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the over-alkylation issues common in direct ammonolysis.[7] It begins with the N-alkylation of phthalimide, which is a robust and high-yielding reaction.
Step-by-Step Protocol:
-
Reagent Preparation: Combine compound 1 (1.99 g, 10 mmol, 1.0 eq) and potassium phthalimide (2.04 g, 11 mmol, 1.1 eq) in 50 mL of anhydrous DMF in a round-bottom flask.
-
Reaction: Heat the mixture to 70 °C and stir for 3-5 hours until TLC analysis shows complete consumption of compound 1 .
-
Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Isolation: Stir the aqueous mixture vigorously for 30 minutes. The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven to yield the N-benzylphthalimide intermediate. This product is often pure enough for the next step without further purification.
Subsequent steps would involve the hydrazinolysis of the phthalimide group to release the primary amine, followed by a condensation reaction with 2-formylbenzoic acid and subsequent cyclization to form the final isoindolinone product.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for medicinal chemists. Its predictable reactivity allows for the efficient construction of diverse molecular scaffolds. The protocols outlined in this guide demonstrate its utility in synthesizing key structural motifs such as aryl benzyl ethers, substituted amines, and advanced heterocyclic systems like isoindolinones. The acetyl group, while not modified in the protocols above, offers further opportunities for diversification, such as conversion to an oxime, reduction to an alcohol, or use as a handle for forming chalcone-like structures.[8] As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of well-designed building blocks like 1 will remain a critical component of successful research programs.
References
- LookChem. Cas 24085-05-0, 1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE. [Link]
- Organic Chemistry Frontiers. Asymmetric synthesis of 3-benzyl and allyl isoindolinones by Pd-catalyzed dicarbofunctionalization of 1,1-disubstituted enamides. [Link]
- PubChem. This compound. [Link]
- ResearchGate. (A) Selected benzyl amine-containing examples of FDAapproved.... [Link]
- MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
- Amanote Research. (PDF) Synthesis and SRC Kinase Inhibitory Activity of a. [Link]
- MDPI. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. [Link]
- Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
- ResearchGate. Synthesis of substituted (Z)-2-benzyl-3-benzylideneisoindolin-1-one. [Link]
- Google Patents.
- PubMed. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)
- Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
Sources
- 1. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 5. Asymmetric synthesis of 3-benzyl and allyl isoindolinones by Pd-catalyzed dicarbofunctionalization of 1,1-disubstituted enamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 8. lifechempharma.com [lifechempharma.com]
Synthetic Protocols Utilizing 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one as a Versatile Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Key Building Block
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one, a halogenated aromatic ketone, stands as a pivotal precursor in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a reactive benzylic chloride and a modifiable acetyl group, offers a dual functionality that is highly sought after in the construction of complex molecular frameworks. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and the underlying chemical principles for its application in the synthesis of high-value molecules, particularly in the realm of pharmaceutical and materials science.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 1-[3-(chloromethyl)-4-methoxyphenyl]ethanone | [1] |
| CAS Number | 62581-82-2 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2] |
| Molecular Weight | 198.65 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 116 °C | [2] |
The strategic placement of the chloromethyl group ortho to the acetyl moiety and para to the methoxy group dictates its reactivity. The electron-donating methoxy group activates the aromatic ring, while the acetyl group can participate in a myriad of condensation and functional group interconversion reactions. The benzylic chloride is a prime site for nucleophilic substitution, enabling the introduction of a wide array of functional groups.
Core Synthetic Applications and Detailed Protocols
The versatility of this compound is best illustrated through its application in the synthesis of diverse molecular scaffolds. Below are detailed protocols for key transformations, providing step-by-step guidance for laboratory execution.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone core, are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4] The acetyl group of the precursor serves as the key reactive site for the Claisen-Schmidt condensation with various aromatic aldehydes.
Protocol: Synthesis of (E)-1-[3-(Chloromethyl)-4-methoxyphenyl]-3-(aryl)prop-2-en-1-one Derivatives
This protocol outlines a general procedure for the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add the desired substituted aromatic aldehyde (1.0-1.2 eq).
-
Base Catalysis: Slowly add an aqueous solution of NaOH or KOH (2.0-3.0 eq) dropwise to the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Time: Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of ~2-3.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold deionized water until the washings are neutral, and dried.
-
Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Expected Outcome: This procedure typically affords the corresponding chalcone derivatives in good to excellent yields, depending on the nature of the aromatic aldehyde used.
Causality of Experimental Choices:
-
The use of a strong base (NaOH or KOH) is crucial for the deprotonation of the α-carbon of the acetophenone, generating the enolate nucleophile necessary for the condensation.
-
Ethanol is a common solvent as it effectively dissolves the reactants and is compatible with the basic reaction conditions.
-
Acidification during the work-up protonates the phenoxide intermediate (if any) and neutralizes the excess base, facilitating the precipitation of the product.
Visualization of the Synthetic Pathway:
Sources
- 1. This compound | C10H11ClO2 | CID 2776723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 62581-82-2 [m.chemicalbook.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one as a building block for heterocyclic compounds
An In-Depth Guide to 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one: A Versatile Building Block for Heterocyclic Synthesis
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds is a paramount objective. These cyclic structures are foundational motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials—versatile building blocks—can dramatically accelerate the discovery and development process. This compound emerges as a particularly valuable reagent due to its dual-handle reactivity. It incorporates both a reactive α-haloketone and a benzylic chloride, allowing for sequential or orthogonal synthetic strategies to build molecular complexity.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the reactivity of this building block and provides field-tested protocols for its application in the synthesis of key heterocyclic systems, including thiazoles, pyrimidines, and benzodiazepines. The underlying principles and mechanistic rationale for each transformation are explained to empower the user to not only replicate but also adapt these methods for novel synthetic targets.
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound is rooted in its distinct chemical features. The molecule's reactivity is governed by the interplay between its three key functional components: the acetyl group (ketone), the chloromethyl group, and the electron-rich methoxy-substituted phenyl ring.
| Property | Value | Source |
| CAS Number | 62581-82-2 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.64 g/mol | [1] |
| IUPAC Name | 1-[3-(chloromethyl)-4-methoxyphenyl]ethanone | [1] |
Key Reactive Centers:
-
α-Haloketone Moiety: The acetyl group's α-carbon is electrophilic and susceptible to nucleophilic attack, a feature central to the Hantzsch thiazole synthesis.[2][3] The carbonyl group itself is an electrophilic center for condensation reactions.
-
Benzylic Chloride: The chloromethyl group is a potent electrophile, readily participating in Sₙ2 reactions with a wide range of nucleophiles, such as amines and thiols. This allows for the introduction of diverse side chains or the initiation of cyclization cascades.[4]
The methoxy group on the phenyl ring acts as an electron-donating group, which can influence the reactivity of the aromatic ring in certain reactions, though the primary transformations discussed here focus on the ketone and chloromethyl functionalities.
Synthetic Workflow Overview
The dual reactivity of this compound allows for its use in constructing a variety of heterocyclic cores. This guide will focus on three exemplary and highly valuable classes of heterocycles.
Caption: Synthetic pathways from the core building block.
Application I: Synthesis of 2-Amino-1,3-Thiazole Derivatives
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct route to the thiazole ring system from an α-haloketone and a thioamide-containing compound.[5] This reaction is widely used due to its reliability and broad substrate scope.[6][7]
Scientific Rationale & Mechanism
The reaction proceeds via a well-established mechanism.[3][8] The sulfur atom of the thioamide (e.g., thiourea) acts as a potent nucleophile, attacking the α-carbon of the ketone in an Sₙ2 displacement of the chloride. This forms a thioether intermediate. Subsequently, the nitrogen atom of the thioamide performs an intramolecular nucleophilic attack on the electrophilic carbonyl carbon, leading to a cyclized hydroxythiazoline intermediate. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol
Reaction: Synthesis of 2-amino-4-[3-(chloromethyl)-4-methoxyphenyl]thiazole
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.99 g, 10.0 mmol, 1.0 eq) and thiourea (e.g., 0.91 g, 12.0 mmol, 1.2 eq).
-
Add anhydrous ethanol (e.g., 50 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and slowly add saturated NaHCO₃ solution until the pH is ~8 to neutralize any generated acid.
-
A precipitate should form. Collect the solid product by vacuum filtration through a Büchner funnel.[8]
-
Wash the filter cake thoroughly with cold water (3 x 20 mL).
-
For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to yield the desired 2-aminothiazole derivative as a solid.
| Reactant | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) |
| Building Block | 198.64 | 1.0 | 10.0 | 1.99 |
| Thiourea | 76.12 | 1.2 | 12.0 | 0.91 |
| Expected Product | 254.74 | ~80-90% Yield |
Application II: Synthesis of Pyrimidine Derivatives
The ketone functionality of the building block can serve as a three-carbon synthon precursor for the construction of pyrimidine rings. Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N fragment like an amidine or guanidine.[9][10]
Scientific Rationale & Approach
A common strategy involves first converting the ketone into an α,β-unsaturated ketone (a chalcone) via a Claisen-Schmidt condensation with an appropriate aldehyde.[11] This newly formed chalcone then acts as the 1,3-dielectrophilic component that undergoes a cyclocondensation reaction with a nucleophilic N-C-N reagent like guanidine. This approach offers modularity, as both the aldehyde and the N-C-N component can be varied to generate a library of substituted pyrimidines.
Detailed Experimental Protocol (Two-Step)
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve this compound (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.1 eq) in ethanol in a flask.
-
Cool the solution in an ice bath and add an aqueous solution of potassium hydroxide (KOH, 40% w/v) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. The formation of a solid product is often observed.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product fully.
-
Collect the chalcone by vacuum filtration, wash with water, and recrystallize from ethanol.
Step 2: Synthesis of the Pyrimidine Ring
-
To a solution of the chalcone intermediate from Step 1 (1.0 eq) in a suitable solvent like glacial acetic acid or ethanol, add guanidine hydrochloride (1.5 eq).[11]
-
If using ethanol, add a base such as sodium hydroxide to liberate the free guanidine.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated pyrimidine derivative by filtration, wash with water, and purify by column chromatography or recrystallization.
Application III: Synthesis of 1,5-Benzodiazepine Derivatives
This application uniquely leverages both reactive sites of the building block. The synthesis of 1,5-benzodiazepines typically involves the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[12][13] Here, we adapt this by using the ketone for the key cyclization step.
Scientific Rationale & Approach
The proposed synthesis involves a one-pot, three-component reaction. The o-phenylenediamine first condenses with a β-ketoester (like ethyl acetoacetate). The resulting enamine intermediate then reacts with our building block. The primary amine of the enamine intermediate displaces the benzylic chloride of our building block in an Sₙ2 alkylation. The final step is an acid-catalyzed intramolecular cyclization between the remaining amine and the ketone of our building block to form the seven-membered diazepine ring.
Detailed Experimental Protocol
Reaction: One-pot synthesis of a this compound derived 1,5-benzodiazepine.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
This compound (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (e.g., 1.08 g, 10.0 mmol, 1.0 eq) and this compound (e.g., 1.99 g, 10.0 mmol, 1.0 eq) in ethanol (50 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
Heat the reaction mixture to reflux for 6-10 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume via rotary evaporation.
-
Pour the residue into cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic extract under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired benzodiazepine derivative.
Safety and Handling
Warning: this compound is an α-haloketone and a benzylic halide. These classes of compounds are potent lachrymators and alkylating agents. They should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its bifunctional nature enables chemists to access complex molecular architectures such as thiazoles, pyrimidines, and benzodiazepines through well-established and adaptable protocols. By understanding the underlying reactivity and mechanisms, researchers can effectively leverage this reagent to accelerate their synthetic programs in drug discovery and materials science.
References
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Thiazole synthesis. Organic Chemistry Portal.
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central.
- Application Notes and Protocols for the Synthesis of Pyrimidine Deriv
- An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
- Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Journal.
- Pyrimidine synthesis. Organic Chemistry Portal.
- Hantzsch Thiazole Synthesis. SynArchive.
- This compound. PubChem.
- Highly efficient one-pot, three-component synthesis of 1, 5-benzodiazepine deriv
Sources
- 1. This compound | C10H11ClO2 | CID 2776723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. bu.edu.eg [bu.edu.eg]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. Highly efficient one-pot, three-component synthesis of 1, 5-benzodiazepine derivatives [html.rhhz.net]
Application Notes & Protocols: Leveraging 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one in the Synthesis of Novel Agrochemicals
Introduction
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one is a versatile bifunctional building block with significant potential in the synthesis of novel agrochemicals. Its structure, featuring a reactive chloromethyl group and a modifiable acetyl group on a methoxy-activated phenyl ring, offers multiple avenues for the construction of complex molecular architectures. This document provides a detailed guide for researchers, outlining a proposed synthetic application of this compound in the development of a novel triazole-based fungicide. While direct literature for the agrochemical applications of this specific molecule is not yet established, the proposed pathways are grounded in well-documented and reliable chemical transformations commonly employed in the synthesis of commercial agrochemicals.[1][2]
The rationale for targeting a triazole fungicide stems from the established and potent antifungal activity of this class of compounds, which often feature an acetophenone-derived backbone.[3][4] The synthetic strategy detailed herein is designed to be robust, efficient, and adaptable, providing a solid foundation for further research and development in the field of agrochemical synthesis.
Proposed Agrochemical Target: A Novel Triazole Fungicide
The proposed synthetic scheme leverages both the chloromethyl and acetyl functionalities of this compound to construct a novel triazole-containing molecule with potential fungicidal properties. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for a novel triazole fungicide.
PART 1: Synthesis of Key Intermediates
Step 1: Synthesis of 1-[3-(Azidomethyl)-4-methoxyphenyl]ethan-1-one (Intermediate A)
The initial step involves the conversion of the reactive chloromethyl group to an azidomethyl group. This transformation is a crucial step for the subsequent "click chemistry" reaction. The azide functional group is relatively stable and serves as a versatile handle for introducing the triazole ring.
Reaction Scheme:
Protocol:
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN3) (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography to yield pure 1-[3-(Azidomethyl)-4-methoxyphenyl]ethan-1-one.
Causality and Insights:
-
The use of DMF as a polar aprotic solvent facilitates the nucleophilic substitution reaction.
-
A slight excess of sodium azide ensures the complete conversion of the starting material.
-
This azide formation is a standard and high-yielding reaction for converting alkyl halides.
Step 2: Synthesis of 2-Bromo-1-[3-(azidomethyl)-4-methoxyphenyl]ethan-1-one (Intermediate B)
The next step is the α-bromination of the acetyl group. This introduces a leaving group adjacent to the carbonyl, which is essential for the subsequent nucleophilic substitution with 1,2,4-triazole.
Reaction Scheme:
Protocol:
-
Dissolve 1-[3-(Azidomethyl)-4-methoxyphenyl]ethan-1-one (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of hydrobromic acid (HBr).
-
Slowly add a solution of bromine (Br2) (1.1 eq) in acetic acid dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, carefully pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) to get pure 2-Bromo-1-[3-(azidomethyl)-4-methoxyphenyl]ethan-1-one.
Causality and Insights:
-
The acid-catalyzed enolization of the ketone is the rate-determining step, followed by rapid reaction with bromine.
-
Careful control of the bromine addition is necessary to avoid over-bromination.
-
This bromination is a common strategy for activating the α-position of a ketone for subsequent nucleophilic attack.
Step 3: Synthesis of 1-[3-(Azidomethyl)-4-methoxyphenyl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Intermediate C)
This step involves the nucleophilic substitution of the α-bromo ketone with 1,2,4-triazole, a key step in the formation of many commercial triazole fungicides.
Reaction Scheme:
Protocol:
-
To a suspension of 1,2,4-triazole (1.1 eq) and potassium carbonate (K2CO3) (1.5 eq) in acetone, add a solution of 2-Bromo-1-[3-(azidomethyl)-4-methoxyphenyl]ethan-1-one (1.0 eq) in acetone.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography to obtain the desired triazole intermediate.
Causality and Insights:
-
Potassium carbonate acts as a base to deprotonate the triazole, making it a more potent nucleophile.
-
Acetone is a suitable solvent for this reaction, allowing for easy work-up.
-
This reaction is analogous to the synthesis of many known triazolylacetophenone derivatives with antifungal activity.[1]
PART 2: Final Product Synthesis via Click Chemistry
Step 4: Synthesis of the Final Triazole Fungicide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The final step is a copper(I)-catalyzed "click" reaction between the azidomethyl group of Intermediate C and a terminal alkyne. This reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole. For this example, we will use 1-ethynyl-4-phenoxybenzene as the alkyne partner to introduce an additional aryl ether moiety, a common feature in many agrochemicals.
Reaction Scheme:
Protocol:
-
In a round-bottom flask, dissolve Intermediate C (1.0 eq) and 1-ethynyl-4-phenoxybenzene (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final triazole fungicide.
Causality and Insights:
-
The CuAAC reaction is a powerful tool for creating 1,2,3-triazole linkages with high yield and selectivity.[3]
-
Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) catalyst in situ.
-
The choice of the alkyne partner can be varied to create a library of compounds for structure-activity relationship (SAR) studies.
Caption: Detailed reaction pathway for the proposed fungicide synthesis.
Data Summary
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Azide Formation | NaN3 | DMF | 90-95 |
| 2 | α-Bromination | Br2, HBr | Acetic Acid | 80-85 |
| 3 | Triazole Substitution | 1,2,4-Triazole, K2CO3 | Acetone | 75-80 |
| 4 | CuAAC Click Chemistry | CuSO4·5H2O, Na Ascorbate | t-BuOH/H2O | 85-95 |
Conclusion
This compound is a promising starting material for the synthesis of novel agrochemicals. The proposed synthetic route to a new triazole-based fungicide demonstrates the utility of both the chloromethyl and acetyl functional groups. The described protocols are based on established and reliable chemical transformations, providing a strong starting point for researchers in the field. Further optimization of reaction conditions and exploration of different alkyne partners in the final click chemistry step could lead to the discovery of potent new fungicidal agents.
References
- GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
- Ertan, R., Ayhan, G., Yulug, N., & Rolland, Y. (1995). Synthesis and antifungal activities of some new triazolylacetophenone derivatives. Arzneimittelforschung, 45(5), 620-623.
- 1, 2, 3-Triazole tethered acetophenones: Synthesis, bioevaluation and molecular docking study. (n.d.).
- Ma, Y. T., Fan, H. F., Gao, Y. Q., Li, H., Zhang, A. L., & Gao, J. M. (2013). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Chemical biology & drug design, 81(4), 545–552.
- Wahyuningsih, S. (2024). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Medical Sains : Jurnal Ilmiah Kefarmasian, 9(3).
- Wahyuningsih, S., Suma, A., & Astuti, S. P. (2019). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS.
- Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety.
- Ardiansah, B., et al. (2023).
- Wang, X., et al. (2018). Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity.
- Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (n.d.).
- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 1-(Chloromethyl)-2-methoxynaphthalene.
- Srivastava, N., Kumar, N., Yadav, M., & Pathak, D. (2013). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity.
- Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
- Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal.
- Gao, J. M., et al. (2018). Natural products as sources of new fungicides (IV): Synthesis and biological evaluation of isobutyrophenone analogs as potential inhibitors of class-II fructose-1,6-bisphosphate aldolase. Chemical biology & drug design, 91(1), 118–127.
- Annapurna, K., et al. (2023). Protecting group-free synthesis of the fungicide Mandipropamid. Arkivoc, 2023(8), 202312023.
- Aprile, S., & Fin, A. (2024). Natural Antifungal Alkaloids for Crop Protection: An Overview of the Latest Synthetic Approaches. Molecules, 29(12), 2822.
- Li, J., et al. (2015). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules, 20(5), 8561–8578.
- Chen, Y. C., et al. (2022). Crystal Structures of Novel Phenyl Fulgides. Crystals, 12(12), 1774.
Sources
- 1. Synthesis and antifungal activities of some new triazolylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1, 2, 3-Triazole tethered acetophenones: Synthesis, bioevaluation and molecular docking study [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
For: Researchers, scientists, and drug development professionals
Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one is a crucial building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive chloromethyl group ortho to an activating methoxy group and para to an acetyl moiety, makes it a versatile synthon for introducing the 4-acetyl-2-methoxybenzyl framework. However, the transition from laboratory-scale synthesis to industrial production presents significant challenges, primarily centered around process safety, reaction control, and product purity.
This document provides a comprehensive guide to the scale-up synthesis of this important intermediate. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen process parameters. The protocols described herein are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility at an industrial scale.
Synthetic Strategy: A Two-Step Approach
The most common and industrially viable route to this compound involves a two-step sequence starting from readily available anisole:
-
Friedel-Crafts Acylation: Anisole is first acylated with acetic anhydride or acetyl chloride to produce 4-methoxyacetophenone. This reaction proceeds with high regioselectivity for the para position due to the directing effect of the methoxy group.
-
Blanc Chloromethylation: The resulting 4-methoxyacetophenone is then chloromethylated using formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst such as zinc chloride. This step introduces the critical chloromethyl group at the 3-position.
This application note will focus on providing a detailed, scalable protocol for the second, more hazardous step, and will also address critical considerations for the initial Friedel-Crafts acylation.
Diagram: Overall Synthetic Workflow
Caption: Two-step synthesis of the target molecule.
Part 1: Industrial Scale Friedel-Crafts Acylation of Anisole
While numerous methods exist for the Friedel-Crafts acylation of anisole, the use of zinc chloride as a catalyst with acetic anhydride in a suitable solvent like dichloromethane offers a balance of reactivity, cost-effectiveness, and improved safety over more aggressive Lewis acids like aluminum chloride on an industrial scale.[1]
Key Considerations for Scale-Up:
-
Catalyst Loading: Stoichiometric amounts of Lewis acids are often required in Friedel-Crafts acylations due to complexation with the ketone product.[2] Optimization of catalyst loading is crucial for minimizing cost and waste.
-
Reaction Medium: Dichloromethane is a common solvent, but its environmental and health impacts necessitate efficient recovery and recycling systems in an industrial setting.
-
Work-up and Quenching: The quenching of the reaction mixture, typically with ice and water, is highly exothermic and requires careful control of addition rates and efficient cooling on a large scale. The subsequent work-up involves phase separation and neutralization of the acidic aqueous layer.[3]
Protocol: Multi-Kilogram Synthesis of 4-Methoxyacetophenone
This protocol is a representative example and should be optimized for specific plant equipment and safety protocols.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
-
Addition funnel or dosing pump.
-
Quench tank with cooling capabilities.
-
Centrifuge or filter press for product isolation.
-
Vacuum oven for drying.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| Anisole | 108.14 | 50.0 | 462.4 | 1.0 |
| Acetic Anhydride | 102.09 | 51.9 | 508.4 | 1.1 |
| Zinc Chloride (anhydrous) | 136.30 | 76.5 | 561.3 | 1.2 |
| Dichloromethane | 84.93 | 250 | - | - |
| Ice/Water | - | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Charge the reactor with dichloromethane (250 kg).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous zinc chloride (76.5 kg) to the dichloromethane with stirring. The process is exothermic; maintain the temperature below 25 °C.
-
Anisole Addition: Slowly add anisole (50.0 kg) to the suspension over 30-60 minutes, maintaining the temperature between 20-25 °C.
-
Acylation: Cool the mixture to 10-15 °C. Add acetic anhydride (51.9 kg) dropwise over 2-3 hours, ensuring the temperature does not exceed 20 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by HPLC or GC until the consumption of anisole is complete.
-
Quenching: Prepare a quench tank with a mixture of ice and water (500 kg). Slowly and carefully transfer the reaction mixture into the quench tank with vigorous stirring, maintaining the temperature of the quench mixture below 20 °C.
-
Work-up:
-
Allow the layers to separate.
-
Separate the lower organic layer.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove residual acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Solvent Removal and Isolation:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to recover the dichloromethane.
-
The crude 4-methoxyacetophenone can be purified by vacuum distillation or recrystallization from a suitable solvent system such as ethanol/water or heptane/ethyl acetate.[4]
-
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Part 2: Industrial Scale Blanc Chloromethylation
This step is the most critical and hazardous part of the synthesis. The primary danger is the formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME).[5][6] Stringent safety protocols and engineering controls are mandatory.
Diagram: Mechanism of Blanc Chloromethylation
Caption: Mechanism of the Blanc chloromethylation reaction.
Safety First: Mitigation of Bis(Chloromethyl) Ether (BCME) Formation
BCME is a known human carcinogen with no established safe level of exposure.[6][7] Its formation is favored under certain conditions in chloromethylation reactions.
Engineering Controls: [8][9][10][11][12]
-
Closed System: The entire reaction, work-up, and purification should be conducted in a closed system to prevent the release of volatile compounds.
-
Local Exhaust Ventilation: High-efficiency local exhaust ventilation should be in place at all potential points of emission.
-
Scrubbers: Off-gases from the reactor should be passed through a scrubber system containing a reagent to destroy BCME, such as aqueous ammonia or sodium hydroxide solution.
Monitoring:
-
Area Monitoring: Continuous air monitoring for BCME in the production area is essential. OSHA has established specific analytical methods for this purpose.[13][14]
-
Personnel Monitoring: Regular monitoring of personnel for exposure should be conducted in accordance with NIOSH and OSHA guidelines.[1][15][16][17]
Procedural Controls:
-
Temperature Control: Maintaining a controlled, low temperature during the reaction can help minimize the formation of byproducts, including BCME.
-
Stoichiometry: Careful control of the molar ratios of reactants can influence the reaction pathway and potentially reduce BCME formation.
-
Quenching: The reaction should be quenched in a controlled manner to neutralize reactive species and prevent the accumulation of hazardous intermediates.
Protocol: Multi-Kilogram Synthesis of this compound
Materials and Equipment:
-
As per the Friedel-Crafts acylation protocol, with the addition of a scrubber system for off-gases.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| 4-Methoxyacetophenone | 150.17 | 60.0 | 399.5 | 1.0 |
| Paraformaldehyde | (30.03)n | 13.2 | 439.5 (as CH2O) | 1.1 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 150 | ~1520 | ~3.8 |
| Zinc Chloride (anhydrous) | 136.30 | 5.5 | 40.3 | 0.1 |
| Dichloromethane | 84.93 | 300 | - | - |
| Ice/Water | - | As needed | - | - |
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean, dry, and inerted with nitrogen. The off-gas line must be connected to a scrubber.
-
Charge Reactants: Charge the reactor with 4-methoxyacetophenone (60.0 kg), paraformaldehyde (13.2 kg), and dichloromethane (300 kg).
-
Catalyst Addition: Add anhydrous zinc chloride (5.5 kg) to the mixture with stirring.
-
HCl Addition: Cool the reaction mixture to 0-5 °C. Slowly bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid (150 kg) dropwise over 4-6 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 6-8 hours.
-
In-Process Control: Monitor the reaction progress by HPLC or GC-MS to confirm the consumption of the starting material.
-
Quenching: Slowly and carefully add the reaction mixture to a vigorously stirred mixture of ice and water (600 kg) in a separate quench tank, ensuring the temperature remains below 20 °C.
-
Work-up:
-
Separate the lower organic layer.
-
Wash the organic layer with water and then with a dilute sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Isolation:
-
Drying: Dry the purified, crystalline product in a vacuum oven at a temperature not exceeding 40 °C to prevent decomposition.
Analytical Methods for Process Control and Quality Assurance
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To monitor the progress of both the acylation and chloromethylation reactions and to determine the purity of the final product.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.[18]
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
Quantification: External standard method using certified reference standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To identify and quantify volatile impurities, including residual solvents and byproducts such as BCME.
-
Typical Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injection: Split/splitless injection.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute all components.
-
Detection: Mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) mode for trace-level quantification of known impurities like BCME.[19][20]
-
Waste Management and Environmental Considerations
The waste streams generated from this synthesis, particularly from the chloromethylation step, are hazardous and require careful management.
-
Aqueous Waste: The acidic aqueous layers from the work-ups must be neutralized before disposal. Depending on local regulations, treatment to remove residual organic compounds and zinc salts may be necessary.[21]
-
Solid Waste: Filter cakes containing drying agents and any solid byproducts should be treated as hazardous waste.
-
Solvent Waste: Dichloromethane should be recovered and recycled whenever possible. Any unrecoverable solvent must be disposed of as hazardous waste.
Conclusion
The industrial-scale synthesis of this compound is a challenging yet manageable process. Success hinges on a thorough understanding of the reaction mechanisms, careful control of process parameters, and an unwavering commitment to safety, particularly in the handling of the chloromethylation step. By implementing robust engineering controls, continuous monitoring, and well-defined protocols, this valuable pharmaceutical intermediate can be produced efficiently and safely on a large scale.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). Bis(chloromethyl) ether.
- Wikipedia. (n.d.). Blanc chloromethylation.
- Travenius, S. Z. (1982). Formation and occurrence of bis(chloromethyl)ether and its prevention in the chemical industry. Scandinavian journal of work, environment & health, 8 Suppl 3, 1–86.
- Occupational Safety and Health Administration (OSHA). (1979). Chloromethyl methyl ether (CMME) Bis-chloromethyl ether (BCME). Method no. 10.
- Princeton University Environmental Health and Safety. (n.d.). Section 6A: Controlling Chemical Exposures.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Chemistry website.
- Pashkov, et al. (1969). Process for preparing chloromethylated aromatic materials. U.S.
- National Toxicology Program. (n.d.). RoC Profile: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether.
- University of Rochester, Department of Chemistry. (n.t.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Chemistry website.
- U.S. Environmental Protection Agency. (1994). Method 8321: Disperse Azo Dyes, Organophosphorus Compounds, and Tris-(2,3-dibromopropyl)phosphate by High Performance Liquid Chromatography-Thermospray-Mass Spectrometry (HPLC-TS-MS) or Ultraviolet (UV) Detection.
- NIST Global Blog. (2024, January 31). A Quick Introduction to Engineering Controls for Hazardous Chemicals.
- Reddit. (2023, February 19).
- Chemscape Safety Technologies. (2020, October 14). Hierarchy of Controls for Chemical Hazard Management.
- National Institute for Occupational Safety and Health (NIOSH). (2020, February 1). NIOSH Manual of Analytical Methods (NMAM), 5th Edition.
- Farbenfabriken Bayer Aktiengesellschaft. (1967). Process for the chloromethylation of aromatic compounds of high molecular weight. U.S.
- Federal State Budgetary Educational Institution of Higher Professional Education "Ufa State Petroleum Technological University". (2015). Method of producing 3-chloromethyl-4-methoxybenzaldehyde.
- MH Chem. (2022, July 8).
- Chemscape Safety Technologies. (2020, October 14). Hierarchy of Controls for Chemical Hazard Management.
- Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure.
- SIELC Technologies. (n.d.). Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column.
- PubChem. (n.d.). This compound.
- National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. NIST Chemistry WebBook.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Manual of Analytical Methods (2014-151).
- National Center for Biotechnology Information. (n.d.).
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). Method Numbers 0000-2000 - NMAM 4th edition.
- PTC Organics, Inc. (n.d.). Chloromethylation Catalyzed by Quat Salts.
- National Center for Biotechnology Information. (n.d.).
- Condorchem Enviro Solutions. (n.d.). Technologies for industrial wastewater treatment.
- Eurofins. (n.d.). Analytical Method Summaries.
- International Minerals & Chemical Corporation. (1965). Chloromethylation. U.S.
- Changzhou University. (2013). Method for synthesizing metoxyl acetophenone.
- National Center for Biotechnology Information. (n.d.).
- IOSR Journal. (n.d.).
- MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- RSC Publishing. (n.d.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).
- Jiangsu Tianma Pharmaceutical Group Co., Ltd. (2016). 3-chloro methyl benzoic acid synthetic method.
- YouTube. (2020, October 21).
- Bayer Aktiengesellschaft. (2005). Process for the preparation of p-methoxyacetophenone.
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- Zhejiang University of Technology. (2012). Preparation method of 4-hydroxy-3-methoxyacetophenone.
- CHEM 344 Fall 2015 Final Exam (100 pts). (n.d.).
- PubMed. (n.d.). Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients.
- ResearchGate. (2025, August 7). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients.
Sources
- 1. NIOSH Manual of Analytical Methods 5th Edition and Harmonization of Occupational Exposure Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. nj.gov [nj.gov]
- 7. RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. nistglobal.com [nistglobal.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 12. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 13. osha.gov [osha.gov]
- 14. osha.gov [osha.gov]
- 15. NIOSH Manual of Analytical Methods (2014-151) | NIOSH | CDC [cdc.gov]
- 16. restoredcdc.org [restoredcdc.org]
- 17. Harmonization of NIOSH Sampling and Analytical Methods with Related International Voluntary Consensus Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Technologies for industrial wastewater treatment | Condorchem Enviro Solutions [condorchem.com]
Application Notes and Protocols for the Derivatization of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one and Subsequent Biological Screening
Abstract
This document provides a comprehensive guide for the chemical modification of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one, a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. We present detailed protocols for two primary derivatization strategies: the Claisen-Schmidt condensation to yield chalcones and the nucleophilic substitution of the benzylic chloride. Furthermore, this guide outlines standardized methodologies for the biological screening of the synthesized derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory assays. This application note is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Therapeutic Potential of Acetophenone Scaffolds
Acetophenones and their derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The structural versatility of the acetophenone core allows for a multitude of chemical modifications, enabling the generation of large and diverse compound libraries for biological screening.
The subject of this guide, this compound, is a particularly promising scaffold for derivatization. It possesses two key reactive sites: a ketone functional group amenable to condensation reactions and a benzylic chloride that is susceptible to nucleophilic substitution. This dual reactivity allows for the synthesis of a wide array of derivatives with distinct physicochemical properties and biological activities.
This application note will detail the strategic derivatization of this starting material and provide robust protocols for evaluating the therapeutic potential of the resulting novel compounds.
Chemical Properties and Reactivity of the Starting Material
This compound (CAS No. 62581-82-2) is a substituted acetophenone with a molecular formula of C₁₀H₁₁ClO₂.[2][3] The molecule's reactivity is primarily dictated by the acetyl group and the chloromethyl substituent on the phenyl ring.
-
The Ketone Group: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, most notably the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones.[4]
-
The Chloromethyl Group: The chlorine atom is attached to a benzylic carbon, making it a good leaving group in nucleophilic substitution reactions. The stability of the resulting benzylic carbocation intermediate facilitates both SN1 and SN2 reaction pathways, allowing for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides.
The methoxy group at the 4-position is an electron-donating group, which can influence the reactivity of the aromatic ring and the benzylic position.
Derivatization Strategies and Protocols
This section provides detailed protocols for the two primary derivatization strategies for this compound.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are α,β-unsaturated ketones known for their diverse biological activities. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.
Reaction Scheme:
Caption: Claisen-Schmidt condensation of this compound.
Protocol:
-
Reagent Preparation:
-
Prepare a 10% (w/v) solution of sodium hydroxide in distilled water.
-
Ensure all aldehydes are of high purity.
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired substituted benzaldehyde in ethanol (approximately 10-15 mL per gram of acetophenone).
-
Stir the mixture at room temperature until all solids have dissolved.
-
-
Reaction Execution:
-
Slowly add the 10% sodium hydroxide solution dropwise to the reaction mixture while stirring vigorously.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized chalcones using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Synthesis of Amine Derivatives via Nucleophilic Substitution
The reactive benzylic chloride allows for the facile introduction of various amine-containing moieties, which are prevalent in many biologically active compounds.
Reaction Scheme:
Caption: Nucleophilic substitution of the benzylic chloride with an amine.
Protocol:
-
Reagent Preparation:
-
Ensure the amine nucleophile is of high purity.
-
Use an anhydrous solvent such as acetonitrile or dimethylformamide (DMF).
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of this compound, 1.2 equivalents of the desired primary or secondary amine, and 2.0 equivalents of a mild base (e.g., potassium carbonate or triethylamine) in an anhydrous solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified amine derivatives by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Screening Protocols
This section provides standardized protocols for the preliminary biological evaluation of the synthesized derivatives.
Anticancer Activity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for screening the cytotoxic potential of novel compounds against cancer cell lines.[4]
Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Treat the cells with serial dilutions of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Antimicrobial Activity Screening
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]
Protocol:
-
Microorganism Preparation:
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in a suitable broth.
-
-
Compound Preparation:
-
Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Anti-inflammatory Activity Screening
The Griess assay for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a common in vitro model for assessing anti-inflammatory potential.
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells and seed them into 96-well plates.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and a positive control (e.g., dexamethasone).
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve.
-
Determine the ability of the compounds to inhibit LPS-induced NO production.
-
Data Presentation
The results of the biological screening can be summarized in a table for easy comparison.
Table 1: Hypothetical Biological Activity of Derivatized Compounds
| Compound ID | Derivatization Strategy | Modification | Anticancer (IC₅₀, µM) | Antimicrobial (MIC, µg/mL) | Anti-inflammatory (% NO Inhibition at 50 µM) |
| START-01 | - | This compound | >100 | >128 | 5 |
| CHAL-01 | Claisen-Schmidt | 4-Hydroxybenzaldehyde | 25.3 | 64 | 45 |
| CHAL-02 | Claisen-Schmidt | 4-Nitrobenzaldehyde | 15.8 | 32 | 30 |
| AMINE-01 | Nucleophilic Sub. | Morpholine | 52.1 | >128 | 65 |
| AMINE-02 | Nucleophilic Sub. | Piperazine | 40.5 | 128 | 72 |
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for the synthesis of diverse compound libraries and their subsequent biological evaluation. By systematically modifying the core structure and assessing the anticancer, antimicrobial, and anti-inflammatory activities of the resulting derivatives, researchers can identify lead compounds for further development in the drug discovery pipeline.
References
- Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Vertex AI Search. [Link]
- Claisen–Schmidt condens
- Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
- This compound. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
The Strategic Role of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one in Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth analysis of the synthetic utility of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one (CAS No. 62581-82-2), a pivotal intermediate in the development of pharmaceutical agents. We elucidate its strategic importance, focusing on its application in the synthesis of β-adrenergic agonist precursors. This document furnishes researchers, chemists, and drug development professionals with detailed reaction protocols, mechanistic insights, and a discussion of the chemical causality that makes this molecule a valuable building block in modern medicinal chemistry.
Introduction: A Multifunctional Synthetic Scaffold
This compound, also known as 3'-chloromethyl-4'-methoxyacetophenone, is an aromatic ketone that has garnered significant interest as a versatile starting material for complex pharmaceutical intermediates. Its molecular architecture is distinguished by three key functional groups poised for selective chemical transformations:
-
A Benzylic Chloride (Chloromethyl group): This is a highly reactive electrophilic site, primed for nucleophilic substitution reactions. It serves as the primary handle for introducing complex side chains, most notably the amino-alcohol moieties characteristic of many β-adrenergic agonists.
-
An Acetyl Group: The ketone functionality can be readily transformed through reduction to a secondary alcohol, creating a crucial chiral center. It can also undergo other carbonyl chemistry, such as aldol condensations, to build further molecular complexity.
-
A Methoxy Group: This group acts as a protected phenol. The phenolic hydroxyl is a key pharmacophoric element for receptor binding in many catecholamine-type drugs. The methoxy group allows for synthetic manipulations at other parts of the molecule without interference, and it can be efficiently deprotected in a later step to reveal the active hydroxyl group.
This unique combination of functionalities in a single, stable molecule allows for a convergent and efficient approach to synthesizing a range of pharmaceutical targets, particularly those designed to interact with adrenergic receptors.
Core Application: Synthesis of β-Adrenergic Agonist Precursors
The primary and most significant application of this compound is in the construction of precursors for β-adrenergic agonists. Drugs in this class, such as Salbutamol, Isoxsuprine, and Nylidrin, are essential for treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and peripheral vascular disease. They function by stimulating β-adrenergic receptors, leading to smooth muscle relaxation.
The synthesis of these drugs often follows a convergent pathway where the core phenylethanolamine structure is assembled from key fragments. Our subject molecule provides the substituted phenyl ethanone backbone. The general synthetic workflow is outlined below.
Figure 1: General synthetic workflow from the starting material to a β-adrenergic agonist API.
Key Synthetic Transformations and Mechanistic Rationale
The conversion of this compound into a valuable pharmaceutical intermediate involves a sequence of high-yield, well-understood chemical reactions.
Step 1: N-Alkylation via Nucleophilic Substitution
The most critical step is the formation of a carbon-nitrogen bond by reacting the benzylic chloride with a suitable amine. This reaction proceeds via a classic SN2 mechanism.
-
Causality: The chloromethyl group is an excellent electrophile due to the electron-withdrawing nature of the adjacent benzene ring and the chlorine atom, making the benzylic carbon susceptible to nucleophilic attack. The choice of amine is dictated by the desired final drug structure. For example, to synthesize a precursor for Nylidrin, one would use 1-methyl-3-phenylpropylamine.
-
Experimental Choice: The reaction is typically run in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to scavenge the HCl generated during the reaction. This prevents the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction. A polar aprotic solvent like acetone or DMF is often used to facilitate the dissolution of reactants and promote the SN2 pathway.
Step 2: Ketone Reduction
The acetyl group is reduced to a hydroxyl group, forming the ethanolamine side chain common to this drug class.
-
Causality: This reduction creates a stereocenter. For many β-agonists, only one enantiomer is pharmacologically active. Therefore, this step is often performed using stereoselective reducing agents (e.g., using a chiral catalyst with a borane source) in an industrial setting to produce an enantiomerically enriched product.
-
Experimental Choice: For laboratory-scale synthesis of a racemic mixture, a simple and cost-effective reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is sufficient. The reaction is typically straightforward and high-yielding.
Step 3: O-Demethylation
The final core transformation is the cleavage of the methyl ether to unmask the phenolic hydroxyl group.
-
Causality: The 4'-hydroxyl group is critical for hydrogen bonding interactions with the β-adrenergic receptor, mimicking the endogenous ligand, epinephrine. Its presence significantly enhances binding affinity and agonist activity.
-
Experimental Choice: This ether cleavage is a robust transformation that can be achieved with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). BBr₃ is particularly effective as it proceeds under relatively mild conditions. The choice of reagent depends on the presence of other acid-sensitive functional groups in the molecule.
Detailed Protocol: Synthesis of an N-Alkylated Intermediate
This protocol describes a representative procedure for the N-alkylation of this compound with a model primary amine. This is the foundational step for building the side chain of a β-agonist.
Figure 2: Experimental workflow for the N-alkylation protocol.
Objective: To synthesize 1-[4-methoxy-3-((R-amino)methyl)phenyl]ethan-1-one.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| This compound | 198.64 | 5.00 g | 25.17 | 1.0 |
| Model Primary Amine (R-NH₂) | - | - | 27.69 | 1.1 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 6.96 g | 50.34 | 2.0 |
| Acetone (anhydrous) | - | 100 mL | - | - |
| Ethyl Acetate (for chromatography) | - | As needed | - | - |
| Hexanes (for chromatography) | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 25.17 mmol) and anhydrous potassium carbonate (6.96 g, 50.34 mmol).
-
Solvent and Reagent Addition: Add 100 mL of anhydrous acetone to the flask. Begin stirring to create a suspension. Add the primary amine (27.69 mmol, 1.1 eq.) to the mixture.
-
Scientist's Note: Using a slight excess of the amine can help drive the reaction to completion. The second equivalent of base (K₂CO₃) ensures the reaction medium remains basic, preventing side reactions.
-
-
Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel. Wash the solid cake with a small amount of acetone (2 x 15 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product, typically as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-alkylated intermediate.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Conclusion
This compound is a strategically designed intermediate whose value lies in the orthogonal reactivity of its functional groups. It provides a reliable and efficient entry point for the synthesis of phenylethanolamine-based pharmaceutical agents, particularly β-adrenergic agonists. The protocols derived from its chemistry are robust, scalable, and based on well-understood mechanistic principles, making it a cornerstone intermediate for both medicinal chemistry research and industrial-scale pharmaceutical production.
References
experimental procedure for the N-alkylation using 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Application Note & Protocol
Topic: Experimental Procedure for N-Alkylation using 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Audience: Researchers, scientists, and drug development professionals.
Guide to a Robust N-Alkylation Strategy: Synthesis of Substituted Amines using this compound
Introduction
N-alkylation of amines is a cornerstone transformation in organic and medicinal chemistry, providing essential pathways to construct complex molecular architectures.[1] This reaction is fundamental in drug discovery for synthesizing novel scaffolds and optimizing lead compounds by modifying their steric and electronic properties to enhance potency, selectivity, and pharmacokinetic profiles.[1][2] The alkylating agent, this compound, is a versatile electrophilic partner in these reactions. As a substituted benzylic chloride, its chloromethyl group is activated for nucleophilic substitution, making it an effective reagent for the mono-alkylation of a wide range of primary and secondary amines.[3][4]
This document serves as a comprehensive technical guide, detailing the mechanistic underpinnings, a field-proven experimental protocol, and critical insights for successfully employing this reagent in N-alkylation reactions.
Mechanistic Rationale: The SN2 Pathway
The N-alkylation reaction with this compound proceeds through a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon of the chloromethyl group, which is polarized due to the electron-withdrawing nature of the adjacent chlorine atom. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond, with the chloride ion serving as the leaving group.
A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential. Its primary role is to neutralize the hydrochloric acid (HCl) generated as a byproduct. In the case of primary and secondary amines, this prevents the formation of an unreactive ammonium salt. For less nucleophilic amines or when using amine salts as starting material, the base is critical for generating the free, more nucleophilic amine in situ, thereby driving the reaction toward completion.[1]
PART I: Safety & Handling
Critical Safety Mandate: Alkylating agents, including benzylic chlorides, are classified as hazardous materials and must be handled with stringent safety protocols. They are potential mutagens, carcinogens, and irritants.[5][6]
-
Engineering Controls: All manipulations involving this compound, both in solid form and in solution, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double-layered nitrile gloves. Check for permeation data if available for prolonged operations.[7]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Lab Coat: A flame-resistant lab coat with full sleeves must be worn.
-
-
Waste Disposal: All contaminated materials (gloves, pipette tips, vials) and chemical waste must be segregated into a clearly labeled hazardous waste container for cytotoxic or alkylating agents, following institutional guidelines.[8][9]
-
Spill Response: A spill kit specifically for hazardous chemicals must be readily accessible. Personnel must be trained in its use. In case of a spill, evacuate the immediate area and follow established institutional procedures for hazardous material cleanup.[8]
PART II: Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of a representative secondary amine, morpholine. The conditions can be adapted for other primary and secondary amines.
Materials & Reagents
-
Amine: Morpholine (≥99%, anhydrous)
-
Alkylating Agent: this compound (≥98%)
-
Base: Potassium Carbonate (K₂CO₃, anhydrous, powdered)
-
Solvent: N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%) or Acetonitrile (anhydrous)
-
Work-up Solvents: Ethyl Acetate (EtOAc), Deionized Water, Saturated Sodium Chloride solution (Brine)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Chromatography: Silica Gel (230-400 mesh)[10], Hexanes, Ethyl Acetate
Equipment
-
Round-bottom flask with stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Magnetic stir plate with heating capability
-
Glassware for extraction (separatory funnel) and filtration
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add the amine (e.g., morpholine, 1.0 equiv., 1.0 mmol, 87 mg) and anhydrous potassium carbonate (1.5 equiv., 1.5 mmol, 207 mg).
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
Add anhydrous DMF (5 mL) via syringe. Stir the suspension at room temperature for 15-30 minutes to ensure good mixing.[10]
-
-
Addition of Alkylating Agent:
-
In a separate vial, dissolve this compound (1.1 equiv., 1.1 mmol, 218 mg) in anhydrous DMF (2 mL).
-
Add this solution dropwise to the stirring amine suspension at room temperature over 5 minutes. A slight exotherm may be observed.
-
-
Reaction & Monitoring:
-
Stir the reaction mixture at room temperature. For less reactive amines, the mixture can be gently heated to 50-70 °C.[10]
-
Monitor the reaction progress using TLC (e.g., 1:1 Hexanes:Ethyl Acetate eluent). Spot the reaction mixture against the starting alkylating agent. The reaction is complete when the spot corresponding to the alkylating agent has been consumed (typically 4-12 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 15 mL) and brine (1 x 15 mL) to remove residual DMF and salts.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[10]
-
Adsorb the crude material onto a small amount of silica gel and load it onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure product.[10]
-
Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final N-alkylated product. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) can be an effective final purification step.[10]
-
-
Characterization:
-
Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
-
Experimental Workflow Diagram
PART III: Data & Troubleshooting
Substrate Scope & Expected Outcomes
The described protocol is adaptable to various amine nucleophiles. The table below summarizes typical conditions and considerations for different amine classes.
| Amine Substrate Class | Representative Example | Typical Base | Solvent | Temp (°C) | Expected Reactivity | Key Considerations |
| Secondary Aliphatic | Piperidine, Morpholine | K₂CO₃, Et₃N | DMF, ACN | 25-50 | High | Clean, high-yielding reactions are typical. |
| Primary Aliphatic | Benzylamine | K₂CO₃ | ACN | 25-50 | High | Risk of over-alkylation to the tertiary amine. Use of excess amine (2-3 equiv.) can mitigate this. |
| Secondary Aromatic | N-methylaniline | NaH, K₂CO₃ | DMF | 50-80 | Moderate | Lower nucleophilicity requires more forcing conditions (stronger base, higher temperature). |
| Primary Aromatic | Aniline | K₂CO₃ | DMF | 70-100 | Low | Significantly lower nucleophilicity. May require a catalyst or more reactive conditions.[11][12][13] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently active base (e.g., old K₂CO₃). 2. Wet solvent or reagents. 3. Amine present as a salt. 4. Low reaction temperature. | 1. Use freshly powdered, anhydrous K₂CO₃. Consider a stronger base like NaH for weak nucleophiles. 2. Ensure all solvents and reagents are anhydrous. 3. Add an extra equivalent of base to free the amine. 4. Increase temperature in 10-20 °C increments. |
| Multiple Spots on TLC (Di-alkylation) | Primary amine starting material is alkylated twice. | Use an excess of the primary amine (2-3 equivalents) relative to the alkylating agent to favor mono-alkylation statistically. |
| Product is an Oil and Difficult to Purify | The product may be non-crystalline or contain impurities preventing solidification. | Trituration with a non-polar solvent (e.g., hexanes, diethyl ether) can sometimes induce crystallization.[10] If this fails, meticulous column chromatography is necessary. |
| Streaking on TLC Plate | The product is a basic amine that strongly interacts with the acidic silica gel. | Add a small amount of triethylamine (~0.5-1%) to the chromatography eluent to neutralize the silica surface and improve peak shape. |
References
- Technical Support Center: Purification of N-Alkylated Is
- Application Notes and Protocols: N-Alkylation and N-Acyl
- N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I).
- Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Paho.org. [Link]
- Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
- Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- Guidelines for Cytotoxic (Antineoplastic) Drugs.
- This compound. PubChem. [Link]
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review. [Link]
- Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. UW Environmental Health & Safety. [Link]
- Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE). [Link]
- 1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE. Lookchem. [Link]
- Safe handling and waste management of hazardous drugs. eviQ. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C10H11ClO2 | CID 2776723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. www3.paho.org [www3.paho.org]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. hse.gov.uk [hse.gov.uk]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: One-Pot Synthesis of 2-Amino-4-(3-(chloromethyl)-4-methoxyphenyl)thiazole from 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the one-pot synthesis of 2-amino-4-(3-(chloromethyl)-4-methoxyphenyl)thiazole, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The described methodology is based on the well-established Hantzsch thiazole synthesis, offering an efficient and atom-economical route from the readily available starting material, 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one. This guide elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, and discusses key considerations for successful synthesis and product characterization.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of functionalized thiazoles is, therefore, a critical endeavor in the development of novel therapeutic agents. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing reactant, remains one of the most robust and versatile methods for constructing the thiazole ring.
One-pot syntheses, which combine multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste generation, and operational simplicity.[1][2] This application note details a one-pot protocol for the synthesis of 2-amino-4-(3-(chloromethyl)-4-methoxyphenyl)thiazole, leveraging the reactivity of this compound as the α-chloro ketone component. The presence of the chloromethyl and methoxy functionalities on the phenyl ring provides valuable handles for further structural modifications, making the resulting thiazole a valuable scaffold for library synthesis and lead optimization in drug discovery programs.
Reaction Principle and Mechanism
The one-pot synthesis of 2-amino-4-(3-(chloromethyl)-4-methoxyphenyl)thiazole from this compound and thiourea proceeds via the Hantzsch thiazole synthesis mechanism. This reaction involves the initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the chloromethyl ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile and attacks the carbonyl carbon of this compound is incorrect. The reaction is an SN2 reaction where the sulfur attacks the carbon bearing the chlorine atom.
-
Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon in an intramolecular fashion, forming a five-membered heterocyclic intermediate.
-
Dehydration: The tetrahedral intermediate readily loses a molecule of water to yield the stable, aromatic 2-aminothiazole derivative.
This one-pot approach streamlines the synthesis by avoiding the isolation of the intermediate thiouronium salt, thereby improving the overall efficiency of the process.[3][4]
Experimental Protocol
This protocol is adapted from established procedures for the Hantzsch thiazole synthesis using substituted phenacyl halides.[3][4][5]
Materials:
-
This compound (MW: 198.64 g/mol )
-
Thiourea (MW: 76.12 g/mol )
-
Ethanol (EtOH), absolute
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.99 g, 10 mmol) and thiourea (0.84 g, 11 mmol, 1.1 equivalents).
-
Solvent Addition: To the flask, add 30 mL of absolute ethanol.
-
Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Subsequently, heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydro-chloric acid formed during the reaction until the effervescence ceases.
-
Isolation: The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Data and Expected Results:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 2-Amino-4-(3-(chloromethyl)-4-methoxyphenyl)thiazole | C₁₁H₁₁ClN₂OS | 254.74 | 85-95 | Off-white to pale yellow solid |
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR (DMSO-d₆): Expected signals for aromatic protons, chloromethyl protons, methoxy protons, and the thiazole proton.
-
¹³C NMR (DMSO-d₆): Expected signals for all unique carbon atoms.
-
Mass Spectrometry (MS): Molecular ion peak corresponding to the product's molecular weight.
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H, C=N, C-S, and C-Cl bonds.
-
Melting Point: A sharp melting point range indicates high purity.
Workflow and Mechanism Diagrams
Figure 1: Experimental workflow for the one-pot synthesis of 2-amino-4-(3-(chloromethyl)-4-methoxyphenyl)thiazole.
Figure 2: Generalized mechanism of the Hantzsch thiazole synthesis.
Trustworthiness and Self-Validation
The protocol described is based on a well-established and reliable chemical transformation, the Hantzsch thiazole synthesis, which has been extensively documented in peer-reviewed literature for over a century. The self-validating nature of this protocol lies in the following aspects:
-
Robustness: The Hantzsch synthesis is known for its high yields and tolerance to a wide range of functional groups on both the α-haloketone and the thioamide components.[2][6]
-
Predictable Outcome: The reaction mechanism is well-understood, leading to a predictable regiochemical outcome.
-
Ease of Monitoring: The progress of the reaction can be easily tracked using standard techniques like TLC.
-
Straightforward Purification: The product often precipitates from the reaction mixture upon neutralization, allowing for simple isolation and purification by filtration and washing.
-
Verifiable by Standard Analytics: The identity and purity of the final product can be unequivocally confirmed using routine analytical methods such as NMR, MS, and IR spectroscopy.
By following the detailed steps and employing standard laboratory practices, researchers can confidently reproduce this synthesis and obtain the desired product in high purity and yield.
Conclusion
This application note presents a detailed and reliable one-pot protocol for the synthesis of 2-amino-4-(3-(chloromethyl)-4-methoxyphenyl)thiazole. The methodology is efficient, atom-economical, and utilizes readily available starting materials. The resulting functionalized thiazole is a valuable building block for the synthesis of compound libraries for high-throughput screening and for the development of novel drug candidates. The provided experimental details, mechanistic insights, and workflow diagrams serve as a comprehensive guide for researchers in academic and industrial settings.
References
- Bariwal, J. B., & Van der Eycken, E. V. (2013). MCRs: a versatile tool for the synthesis of bioactive scaffolds. Chemical Society Reviews, 42(23), 9283-9303. [Link]
- D'hooge, M., & De Kimpe, N. (2011). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Chemical Society Reviews, 40(3), 1249-1268. [Link]
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]
- Potts, K. T. (1984). Thiazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 6, pp. 235-365). Pergamon. [Link]
- Touré, B. B., & Hall, D. G. (2009). Natural product synthesis using multicomponent reaction strategies. Chemical reviews, 109(9), 4439-4486. [Link]
- Kocabas, E., & Sirit, A. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium salts. HETEROCYCLES, 81(12), 2849-2856. [Link]
- D'Souza, A. K., & D'Souza, M. J. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Chemistry & Chemical Technology, 16(4), 519-525. [Link]
- Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(3), 927-932. [Link]
- Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
- PubChem. (n.d.). This compound.
- Mishra, D., Fatima, A., Rout, C., & Singh, R. (2015). An efficient one-pot synthesis of 2-aminothiazole derivatives. Der Chemica Sinica, 6(8), 14-18. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
Sources
- 1. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. bepls.com [bepls.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Welcome to the technical support center for the synthesis of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your reaction yields and product purity.
The synthesis of this compound, a valuable intermediate in pharmaceutical manufacturing, is most commonly achieved via the chloromethylation of 4-methoxyacetophenone. This reaction, typically a variation of the Blanc reaction, introduces a chloromethyl group onto the aromatic ring. While seemingly straightforward, this electrophilic aromatic substitution is nuanced, with success hinging on a delicate balance of reagents, catalysts, and reaction conditions.
This document provides practical, experience-driven guidance to overcome common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.
Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound, or I have only recovered the starting material, 4-methoxyacetophenone. What are the likely causes and how can I rectify this?
Answer:
Low or no conversion is a frequent issue in the chloromethylation of moderately deactivated rings like 4-methoxyacetophenone. The acetyl group, being electron-withdrawing, reduces the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack.[1][2] Several factors could be at play:
-
Insufficiently Activated Electrophile: The electrophile in the Blanc reaction is a chloromethyl carbocation or a related species generated from formaldehyde and hydrogen chloride.[2] The formation of this electrophile is acid-catalyzed. If the acidity of your reaction medium is too low, the electrophile will not be generated in a sufficient concentration.
-
Inappropriate Catalyst or Catalyst Deactivation: Zinc chloride (ZnCl₂) is a commonly used Lewis acid catalyst in this reaction.[2][3][4] Its role is to further polarize the C-Cl bond, enhancing the electrophilicity of the chloromethylating agent. If your ZnCl₂ is of poor quality (e.g., hydrated), its catalytic activity will be diminished. Other Lewis acids like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) can also be used, but their reactivity profile differs.[1][3]
-
Suboptimal Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions in chloromethylation.[3][5] For deactivated substrates, a moderate temperature is often required to achieve a reasonable reaction rate.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Use anhydrous zinc chloride. If necessary, dry it under vacuum before use.
-
Ensure your formaldehyde source (e.g., paraformaldehyde, formalin) is of high purity. Paraformaldehyde is often preferred as it introduces less water into the reaction.[1]
-
Use concentrated hydrochloric acid.
-
-
Optimize Catalyst and Acidity:
-
Increase the molar ratio of zinc chloride to the substrate.
-
Consider the use of a stronger Lewis acid like aluminum chloride, but be aware that it can also promote the formation of diarylmethane byproducts.[3]
-
For deactivated aromatic compounds, the use of concentrated sulfuric acid in conjunction with formaldehyde and HCl can be effective.[1]
-
-
Adjust Reaction Temperature and Time:
-
Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC.
-
Increase the reaction time. Some chloromethylations of deactivated substrates require extended reaction periods.
-
Formation of Significant Impurities
Question: My reaction is producing a significant amount of a high-molecular-weight byproduct, and my desired product is difficult to purify. What is this impurity and how can I prevent its formation?
Answer:
The most common high-molecular-weight byproduct in chloromethylation reactions is a diarylmethane derivative.[3] This occurs when the initially formed chloromethylated product undergoes a subsequent Friedel-Crafts alkylation with another molecule of the starting material (4-methoxyacetophenone).
dot
Caption: Formation of Diarylmethane Byproduct.
Several factors can favor the formation of this unwanted byproduct:
-
High Reaction Temperature: Higher temperatures accelerate the rate of the secondary Friedel-Crafts alkylation.[3][5]
-
High Concentration of the Chloromethylated Product: As the reaction progresses and the concentration of the product increases, the likelihood of it acting as an alkylating agent also increases.[3]
-
Choice of Catalyst: Strong Lewis acids like aluminum chloride are known to be particularly effective at promoting Friedel-Crafts alkylation and can therefore exacerbate the formation of diarylmethane byproducts.[3]
Preventative Measures:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain a lower reaction temperature (e.g., 0-5 °C for activated systems, moderately elevated for deactivated systems).[3] | Minimizes the rate of the secondary alkylation reaction. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to an acceptable level. | Prevents prolonged exposure of the product to reaction conditions that favor byproduct formation. |
| Catalyst | Use a milder Lewis acid like zinc chloride or titanium tetrachloride.[3] | Reduces the catalytic activity towards the undesired Friedel-Crafts alkylation. |
| Molar Ratio of Reactants | Use an excess of the aromatic substrate (4-methoxyacetophenone). | While seemingly counterintuitive, a higher concentration of the starting material can outcompete the chloromethylated product for the electrophile, although this is a delicate balance.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the chloromethylation of 4-methoxyacetophenone?
A1: The chloromethylation of 4-methoxyacetophenone proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: Formaldehyde is protonated by the acid catalyst (e.g., HCl), making the carbonyl carbon more electrophilic. This is then attacked by the chloride ion to form a chloromethyl alcohol, which upon further protonation and loss of water, generates a highly reactive chloromethyl carbocation (ClCH₂⁺) or a related electrophilic species.[2]
-
Electrophilic Attack: The electron-rich aromatic ring of 4-methoxyacetophenone attacks the chloromethyl carbocation. The methoxy group is an ortho-, para-director. However, the para position is blocked by the acetyl group, and the ortho position to the methoxy group is also sterically hindered and electronically influenced by the meta-directing acetyl group. Therefore, the substitution occurs at the position ortho to the acetyl group and meta to the methoxy group.
-
Rearomatization: The resulting arenium ion loses a proton to regenerate the aromaticity of the ring, yielding the final product, this compound.
dot
Caption: Mechanism of Chloromethylation.
Q2: What are the safety considerations for this reaction?
A2: The Blanc chloromethylation has a significant safety concern: the potential formation of bis(chloromethyl) ether (BCME) as a byproduct.[2][3] BCME is a potent human carcinogen. Its formation is favored under certain conditions. Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of any vapors.
-
Quench the reaction carefully.
Q3: Can I use other chloromethylating agents?
A3: Yes, other chloromethylating agents can be used, and may offer advantages in certain situations.
-
Chloromethyl methyl ether (MOMCl): This reagent can be used for chloromethylation, sometimes under milder conditions.[2] However, MOMCl is also a suspected carcinogen.
-
Paraformaldehyde and Chlorosulfonic Acid: This combination can be effective for chloromethylating deactivated compounds.[3]
The choice of reagent should be made based on the reactivity of the substrate, desired reaction conditions, and safety considerations.
Q4: How should I purify the final product?
A4: Purification of this compound typically involves the following steps:
-
Workup: After the reaction is complete, the mixture is typically quenched with cold water or ice. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often effective.
-
Column Chromatography: For oily products or to remove closely related impurities, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system.[6]
-
The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols
Standard Protocol for Chloromethylation of 4-Methoxyacetophenone
Disclaimer: This is a general protocol and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before starting any chemical synthesis.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 4-methoxyacetophenone (1 equivalent).
-
Reagent Addition: Add paraformaldehyde (1.5 equivalents) and anhydrous zinc chloride (1.2 equivalents).
-
Solvent and Acid: Add a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) and then slowly add concentrated hydrochloric acid (excess) while stirring in an ice bath.
-
Reaction: Allow the reaction mixture to stir at room temperature or heat gently (e.g., 40-50 °C) while monitoring the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Extract the product with dichloromethane (3 x volume).
-
Washing and Drying: Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
- New studies in aromatic chloromethylation - Durham E-Theses.
- 1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE | 24085-05-0 - ChemicalBook.
- US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents.
- Chloromethylation of Aromatic Compounds - ResearchGate.
- Blanc chloromethylation - Wikipedia.
- This compound - PubChem.
- WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents.
- An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media - ResearchGate.
- Friedel–Crafts reaction - Wikipedia.
- Bouveault–Blanc reduction - Wikipedia.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.
- Friedel-Crafts Acylation - Organic Chemistry Portal.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Bouveault-Blanc Reduction - Organic Chemistry Portal.
- This compound, min 95%, 1 gram.
- Cas 24085-05-0,1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE | lookchem.
- friedel-crafts reactions of benzene and methylbenzene - Chemguide.
- Organic Syntheses Procedure.
- An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide - ResearchGate.
- An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000‐Dicationic Ionic Liquids in Aqueous Media - ResearchGate.
- CHEM 344 Fall 2015 Final Exam (100 pts).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.
- SYNTHESIS OF NOVEL CHALCONES BY CHLOROMETHYLATION OF 1- HYDROXY ACETOPHENONE | Request PDF - ResearchGate.
- Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - MDPI.
- Ethanone, 1-(3-chloro-4-methoxyphenyl)- - the NIST WebBook.
- Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction | Request PDF - ResearchGate.
- 1-(4-Methoxyphenyl)-1-penten-3-one | C12H14O2 | CID 5803450 - PubChem.
- 1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | CID 611661 - PubChem.
Sources
- 1. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
purification techniques for crude 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges associated with purifying crude 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to empower you to achieve optimal purity and yield in your experiments.
Introduction: Understanding the Purification Challenge
This compound (MW: 198.64 g/mol , CAS: 62581-82-2) is a key intermediate in various synthetic pathways.[1][2] Its synthesis, often achieved through a Friedel-Crafts acylation or a related chloromethylation reaction, typically results in a crude mixture containing unreacted starting materials, isomeric byproducts, and other process-related impurities.[3] The presence of the reactive chloromethyl group also introduces the potential for degradation or side reactions under suboptimal purification conditions.
This guide provides a troubleshooting framework and detailed protocols to navigate these complexities effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of crude this compound.
Q1: What are the most likely impurities in my crude product and how can I identify them?
Answer: The impurity profile is intrinsically linked to the synthetic route. Assuming a standard Friedel-Crafts acylation or chloromethylation pathway, you should anticipate the following:
-
Unreacted Starting Materials: Such as 4-methoxyacetophenone or the parent aromatic precursor.
-
Isomeric Byproducts: The primary challenge in similar syntheses is controlling regioselectivity.[4] You may have isomers where the acetyl or chloromethyl group is positioned differently on the aromatic ring.
-
Di-substituted Products: Over-acylation or multiple chloromethylations can lead to bulkier, often less polar, impurities.
-
Hydrolysis Product: The benzylic chloride is susceptible to hydrolysis. If the reaction workup or purification involves water at elevated temperatures or for prolonged periods, the formation of 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one is possible. This impurity will be significantly more polar.
-
Residual Catalyst/Reagents: Lewis acids (e.g., AlCl₃) and solvents from the reaction.[5]
Identification Strategy: Thin-Layer Chromatography (TLC) is your first and most critical analytical tool. Develop a TLC system (e.g., Hexane:Ethyl Acetate) that provides good separation (Rf values between 0.2 and 0.8). The main product should be the major spot. Unreacted starting materials are typically more or less polar depending on their structure, while the hydrolysis product will be a very polar spot, often staying near the baseline.
Q2: Should I use recrystallization or column chromatography for purification?
Answer: The choice depends on the purity of your crude material, the quantity you need to purify, and the nature of the impurities. The following decision tree provides a general guideline.
Expert Insight: For batches larger than 5 grams where TLC shows a dominant product spot, recrystallization is often more efficient. For smaller scales or complex crude mixtures with multiple, closely-spaced TLC spots, column chromatography is the superior choice for achieving high purity.[6]
Q3: Troubleshooting Recrystallization
-
Issue: My product will not crystallize (oils out).
-
Causality: This typically happens for three reasons: 1) The solvent is too good a solvent for your compound, even when cold. 2) The concentration of impurities is too high, inhibiting lattice formation (eutectic mixture). 3) Insufficient cooling.
-
Solution:
-
Try adding a small amount of a "non-solvent" (a solvent in which your product is insoluble, e.g., hexanes if you are using ethyl acetate) dropwise to the warm solution until it just becomes cloudy, then reheat to clarify and cool again.
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
If the issue persists, the crude product is likely too impure for recrystallization. Purify a small portion by column chromatography to obtain a pure seed crystal, then add it to the cooled, supersaturated solution.
-
-
-
Issue: My yield is very low after recrystallization.
-
Causality: 1) Using too much solvent to dissolve the crude product. 2) The chosen solvent is not ideal (product has significant solubility even at low temperatures). 3) Premature crystallization during hot filtration.
-
Solution:
-
Always use the minimum amount of boiling solvent required to fully dissolve the solid.
-
Consult the data table below for appropriate solvent systems. A good solvent has high solubility at high temperatures and low solubility at low temperatures.
-
To prevent premature crystallization, pre-heat your filtration funnel and receiving flask.
-
After the first crop of crystals is collected, concentrate the mother liquor (the remaining solution) and cool it further to obtain a second, albeit likely less pure, crop of crystals.
-
-
| Solvent System | Suitability for Recrystallization | Notes |
| Isopropanol | Excellent | Often provides good crystal formation upon cooling.[7] |
| Ethanol/Water | Good | Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Ethyl Acetate/Hexane | Good | A versatile system. Dissolve in minimal hot ethyl acetate, add hexanes as a non-solvent. |
| Dichloromethane | Poor | Often too good a solvent, leading to low recovery. Better for chromatography. |
Q4: Troubleshooting Column Chromatography
-
Issue: Poor separation of spots on the column (co-elution).
-
Causality: 1) The wrong eluent system was chosen. 2) The column was overloaded with crude material. 3) The column was packed improperly, leading to channeling.
-
Solution:
-
Optimize Eluent: Before running the column, find a TLC solvent system that gives your product an Rf value of 0.25-0.35 . This is the "sweet spot" for good separation on a silica gel column.[6]
-
Loading: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. Load the sample in a minimal amount of solvent or pre-adsorb it onto a small amount of silica gel ("dry loading").
-
Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks. A "slurry packing" method is generally reliable.
-
-
-
Issue: The product is taking too long to elute or is stuck on the column.
-
Causality: The eluent system is not polar enough.
-
Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, you can slowly increase the percentage of ethyl acetate. For example, start with 95:5 Hex:EtOAc, and after several column volumes, switch to 90:10, then 85:15, etc. This is known as a gradient elution.
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for crude material that is >85% pure by TLC analysis.
-
Solvent Selection: Place a small amount of crude product (20-30 mg) in a test tube and add a few drops of a potential solvent (e.g., isopropanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve when heated but does with more solvent, it may be a good candidate.
-
Dissolution: Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask. Add a magnetic stir bar and ~20 mL of isopropanol.
-
Heating: Heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid just dissolves at the boiling point.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. The expected product is a light beige or white solid.[8]
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for complex mixtures or for achieving the highest possible purity.
-
Eluent Selection: Using TLC, identify a solvent system (e.g., 9:1 Hexane:Ethyl Acetate) that provides an Rf of ~0.3 for the desired product.
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 100 g for 1-2 g of crude product) in the chosen eluent.
-
Pour the slurry into a glass chromatography column with the stopcock closed.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica gel run dry.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1.5 g) in a minimal amount of dichloromethane or the eluent (~2-3 mL).
-
Carefully add this solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until it is level with the silica, then carefully add a thin layer of sand to protect the surface.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions (e.g., 15-20 mL per test tube).
-
Apply gentle pressure to the top of the column (using a pump or bulb) to achieve a flow rate of about 2 inches/minute.
-
-
Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[6]
References
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Org. Synth. 2018, 95, 486-503. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139043, this compound. [Link]
- Organic Syntheses. (n.d.). Synthesis of (E)-Hex-3-en-1-yl (4-methoxyphenyl)sulfamate. Org. Synth. 2022, 99, 286-303. [Link]
- Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. [Link]
- ResearchGate. (2014). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)
- Beilstein Journal of Organic Chemistry. (2020). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. [Link]
- Organic Syntheses. (n.d.). A Safe and Scalable Protocol for the Preparation of MOM-Protected Alcohols. Org. Synth. 2011, 88, 168. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C10H11ClO2 | CID 2776723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound CAS#: 62581-82-2 [m.chemicalbook.com]
common side reactions in the synthesis of substituted acetophenones
Welcome to the Technical Support Center for the synthesis of substituted acetophenones. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of these valuable chemical intermediates.[1][2][3] Here, we move beyond simple protocols to diagnose and solve common side reactions and yield issues, grounding our advice in mechanistic principles and field-proven experience.
Section 1: Troubleshooting Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone method for synthesizing aryl ketones, including substituted acetophenones.[4][5][6] It involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[7][8] While powerful, the reaction is sensitive and prone to several side reactions.
FAQ 1: My reaction yield is very low, or the reaction failed completely. What are the likely causes?
This is the most common issue and can stem from several factors related to reagents and reaction conditions.
Answer: Low or no yield in Friedel-Crafts acylation is typically traced back to one of four primary culprits: catalyst deactivation, substrate deactivation, insufficient catalyst loading, or suboptimal temperature.
-
Cause 1: Catalyst Deactivation by Moisture. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water.[9][10][11] This hydrolysis not only consumes the catalyst but also generates HCl, which can interfere with the reaction.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware (flame-dry under vacuum or oven-dry at >120°C) and cool under an inert atmosphere (N₂ or Ar).
-
Use Anhydrous Reagents: Use freshly opened bottles of Lewis acids or those stored in a desiccator.[11] Solvents must be of anhydrous grade and handled under inert conditions. The catalyst should be a fine, free-flowing powder; clumps indicate moisture contamination.[11]
-
-
-
Cause 2: Substrate Deactivation. The reaction is an electrophilic aromatic substitution, which fails if the aromatic ring is "electron-poor".[9][12]
-
Strongly Deactivating Groups: If your aromatic substrate contains potent electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃, -COR), it will be too deactivated for the reaction to proceed.[9][13][14]
-
Amine or Hydroxyl Groups: Substrates like anilines (-NH₂) or phenols (-OH) are also problematic.[11] The lone pairs on nitrogen or oxygen will coordinate with the Lewis acid catalyst.[11][12][13][15] This forms a complex that deactivates the catalyst and strongly deactivates the ring.[5][11][16][17]
-
Troubleshooting:
-
Protecting Groups: For anilines and phenols, the functional group must be protected before acylation. For instance, an amine can be converted to an amide.
-
Alternative Synthesis: For strongly deactivated rings, consider alternative synthetic routes such as nucleophilic aromatic substitution or cross-coupling reactions.
-
-
-
Cause 3: Insufficient Catalyst Stoichiometry. In Friedel-Crafts acylation, the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst.[9][10][13] This complexation effectively removes the catalyst from the reaction.
-
Cause 4: Sub-optimal Reaction Temperature. Temperature control is critical.
-
Troubleshooting:
-
Optimize Temperature: Some reactions work well at 0°C or room temperature, while others require heating to overcome the activation energy.[9] However, excessive heat can promote side reactions. Start with conditions reported for similar substrates and optimize incrementally.
-
-
Decision-Making Workflow for Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
FAQ 2: I'm observing multiple products. Is this polysubstitution?
Answer: While Friedel-Crafts acylation is much less prone to polysubstitution than its alkylation counterpart, it is not impossible, especially under certain conditions.
-
Mechanism of Prevention: The acyl group (-COR) is an electron-withdrawing group that deactivates the aromatic ring product towards further electrophilic attack.[7][9][18] Furthermore, the product-catalyst complex is also strongly deactivated.[19] This inherent self-limiting nature is a key advantage of the acylation reaction.[20][21]
-
When Polysubstitution Can Occur:
-
Highly Activated Substrates: If the starting aromatic ring is extremely electron-rich (e.g., anisole, phenols, or N-acylated anilines), a second acylation might occur under forcing conditions.[9]
-
Harsh Conditions: Using a large excess of a highly reactive acylating agent and catalyst at elevated temperatures can sometimes lead to di-acylation.[19]
-
-
Troubleshooting:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.
-
Moderate Conditions: Lower the reaction temperature and shorten the reaction time.
-
Alternative Reagent: Consider using an acid anhydride instead of a more reactive acyl chloride.
-
Section 2: Troubleshooting the Fries Rearrangement
The Fries rearrangement is an essential alternative for synthesizing hydroxy-substituted acetophenones. It involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[22][23]
FAQ 3: My Fries rearrangement is giving a poor yield and a complex mixture of products. What's going wrong?
Answer: The primary challenges in a Fries rearrangement are controlling the regioselectivity (ortho vs. para substitution) and preventing intermolecular side reactions.
-
Cause 1: Poor Regioselectivity. The acyl group can migrate to either the ortho or para position. The ratio of these isomers is highly dependent on reaction conditions.[22][23][24]
-
Mechanism Insight: Low reaction temperatures favor the thermodynamically more stable para product. Higher temperatures favor the kinetically preferred ortho product, which is stabilized by forming a bidentate complex with the Lewis acid catalyst.[22]
-
Solvent Effects: Non-polar solvents tend to favor the ortho product, while more polar solvents increase the proportion of the para product.[22][24]
-
Troubleshooting:
-
For the para-product : Run the reaction at a low temperature (e.g., 0-25°C) in a polar solvent.
-
For the ortho-product : Use higher temperatures (reflux) and a non-polar solvent.
-
-
-
Cause 2: Intermolecular Acylation. Instead of an intramolecular rearrangement, the acylium ion can detach completely and acylate a different phenol or phenyl ester molecule. This leads to a mixture of products and is a major source of yield loss.
-
Troubleshooting:
-
-
Cause 3: Substrate Limitations. The Fries rearrangement gives low yields with aromatic rings that have deactivating or meta-directing groups.[24] Heavily substituted acyl groups can also hinder the reaction.[24]
Controlling Regioselectivity in Fries Rearrangement
| Parameter | Condition for ortho-product | Condition for para-product | Rationale |
| Temperature | High (e.g., >100°C) | Low (e.g., <40°C) | Ortho is kinetically favored; para is thermodynamically favored.[22] |
| Solvent Polarity | Non-polar (e.g., CS₂) | Polar (e.g., nitrobenzene) | Polar solvents can better solvate the intermediates, favoring the para pathway.[24] |
| Catalyst | AlCl₃ (stoichiometric) | Strong protic acids (HF, MSA) | Catalyst choice can influence the transition state energies.[25] |
Section 3: Side Reactions in Ethylbenzene Oxidation
The direct oxidation of substituted ethylbenzenes is a greener alternative for producing acetophenones, often using oxidants like O₂, H₂O₂, or tert-butyl hydroperoxide (TBHP).[3][27][28]
FAQ 4: My oxidation of ethylbenzene has low selectivity for acetophenone. What are the common byproducts and how can I minimize them?
Answer: The main challenge in ethylbenzene oxidation is preventing over-oxidation or the formation of other oxygenated products.[3]
-
Common Byproducts:
-
1-Phenylethanol: This is the initial product of C-H oxidation and can be a major byproduct if the reaction does not go to completion.[29]
-
Benzoic Acid: This results from the over-oxidation of acetophenone.
-
Benzaldehyde: Can form as a byproduct under certain catalytic conditions.[30]
-
Ethylbenzene Hydroperoxide: A key intermediate that may persist if not fully converted.[29]
-
-
Troubleshooting for Higher Selectivity:
-
Catalyst System: The choice of catalyst is paramount. Systems based on copper, cobalt, and manganese have shown high selectivity for acetophenone.[27][28][30] For example, CuO-loaded mesoporous materials have demonstrated high conversion and selectivity.[27]
-
Oxidant: The choice and amount of oxidant are critical. TBHP is often cited as an excellent oxidant for this transformation.[27] Using a reactant-to-oxidant ratio of around 1:3 is often optimal.[27]
-
Reaction Time and Temperature: Monitor the reaction progress (e.g., by GC or TLC) to stop it once the maximum concentration of acetophenone is reached, before significant over-oxidation occurs. A typical temperature range is 80-100°C.[27]
-
Reaction Pathway and Side Products in Ethylbenzene Oxidation
Caption: Simplified reaction pathway for ethylbenzene oxidation showing the desired product and a key side reaction.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Toluene
-
Safety: This reaction should be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water. Acyl chlorides are corrosive and lachrymatory.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel. Maintain an inert atmosphere (N₂ or Ar).
-
Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry solvent (e.g., dichloromethane, DCM). Cool the mixture to 0°C in an ice bath.
-
Addition: Add toluene (1.0 eq.) to the flask. Slowly add acetyl chloride (1.0 eq.) dropwise via the addition funnel over 30 minutes, keeping the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or GC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[13] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product (4-methylacetophenone) can be purified by vacuum distillation.[19]
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. managing catalyst deactivation in Friedel-Crafts reactions.
- Benchchem. troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
- Benchchem. troubleshooting low conversion rates in Friedel-Crafts acylation.
- ACS Publications. Highly Efficient Catalytic Oxidation of Ethylbenzene to Acetophenone over CuO-Loaded Mesoporous FDU-12 Under Mild Conditions. Industrial & Engineering Chemistry Research.
- Wikipedia. Acetophenone.
- PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
- Wikipedia. Fries rearrangement.
- American Chemical Society. Selective Catalytic Oxidation of Ethylbenzene to Acetophenone: A Review of Catalyst Systems and Reaction Mechanisms.
- Vedantu. Fries Rearrangement Reaction: Mechanism, Example & Uses.
- Mettler Toledo. Friedel-Crafts Alkylation Reaction.
- Study.com. Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not.
- RASĀYAN J. Chem. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS.
- Reddit. Friedel-Crafts reactions with Deactivating groups.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Chemistry Portal. Fries Rearrangement.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- BYJU'S. What is the Fries Rearrangement Reaction?.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- ACS Publications. Selective Catalytic Oxidation of Ethylbenzene to Acetophenone: A Review of Catalyst Systems and Reaction Mechanisms. Industrial & Engineering Chemistry Research.
- ResearchGate. Homogeneous Liquid-Phase Oxidation of Ethylbenzene to Acetophenone in Continuous Flow Mode | Request PDF.
- Benchchem. How to avoid polysubstitution in the acylation of substituted benzenes?.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction.
- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
- Chemguide. friedel-crafts reactions of benzene and methylbenzene.
- Royal Society of Chemistry. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
- ORGANIC REACTION MECHANISM.
Sources
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 18. homework.study.com [homework.study.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mt.com [mt.com]
- 21. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 22. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 23. Fries Rearrangement Reaction: Mechanism, Example & Uses [vedantu.com]
- 24. byjus.com [byjus.com]
- 25. Fries Rearrangement [organic-chemistry.org]
- 26. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Acetophenone - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for Friedel-Crafts Acylation of Anisole Derivatives
<content_type_ALWAYS_REPLY_IN_THE_SAME_LANGUAGE_AS_THE_USER_EN-US>
Welcome to the technical support center for the Friedel-Crafts acylation of anisole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental carbon-carbon bond-forming reaction. Here, we address common challenges encountered in the lab with in-depth, scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of anisole yielding a complex mixture of products or failing to proceed?
A1: This is a common issue that can stem from several factors, including the purity of reagents, the choice and amount of Lewis acid catalyst, reaction temperature, and the presence of moisture. Anisole is an activated aromatic ring, making it highly susceptible to electrophilic aromatic substitution.[1] However, the methoxy group can also interact with strong Lewis acids, leading to potential side reactions.
Q2: I'm observing a low yield of the desired para-acylated product. What are the likely causes?
A2: Low yields of the para product can be attributed to competing ortho substitution, demethylation of the anisole, or insufficient activation of the acylating agent. The methoxy group is an ortho, para-director; however, steric hindrance often favors the para position.[2][3] Suboptimal reaction conditions can alter this selectivity.
Q3: My reaction mixture turned dark brown or black immediately after adding the Lewis acid. Is this normal?
A3: While some color change is expected, an immediate turn to a dark, tarry mixture often indicates decomposition or polymerization side reactions. This can be caused by an overly reactive Lewis acid, high temperatures, or impurities in the starting materials.
Q4: How can I be sure my Lewis acid catalyst is active and suitable for my specific anisole derivative?
A4: The activity of Lewis acids like aluminum chloride (AlCl₃) is highly dependent on its purity and anhydrous conditions.[4] For highly activated or sensitive anisole derivatives, a milder Lewis acid such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) might be more appropriate to avoid side reactions like demethylation.[5]
In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction, refluxed for the prescribed time, and upon workup and analysis (TLC, GC-MS), you find a significant amount of unreacted anisole derivative.
Root Cause Analysis:
-
Inactive Catalyst: The Lewis acid is the engine of this reaction, activating the acylating agent to form the electrophilic acylium ion.[6] If the Lewis acid is old, has been exposed to moisture, or is of low purity, it will not effectively generate the acylium ion.
-
Insufficient Catalyst: Friedel-Crafts acylation, unlike some catalytic reactions, often requires stoichiometric or even excess amounts of the Lewis acid.[7] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it.[2][7]
-
Inadequate Acylating Agent: The reactivity of the acylating agent is crucial. Acyl chlorides are generally more reactive than acid anhydrides.
-
Low Reaction Temperature: While high temperatures can lead to side reactions, the activation energy for the reaction might not be met if the temperature is too low.
Workflow for Resolution:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Protocol: Ensuring Catalyst Activity and Proper Stoichiometry
-
Catalyst Handling: Always handle Lewis acids like AlCl₃ in a glove box or under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened bottle if possible.
-
Stoichiometry Check: For a standard acylation of anisole, a molar ratio of at least 1.1 to 1.5 equivalents of AlCl₃ relative to the acylating agent is recommended.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere, add the anhydrous Lewis acid.
-
Add the anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the mixture in an ice bath.[8]
-
Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise via the addition funnel.[4][9]
-
After the addition is complete, allow the mixture to stir for 15-30 minutes to ensure the formation of the acylium ion complex.
-
Slowly add the anisole derivative, also dissolved in a small amount of anhydrous solvent.
-
Allow the reaction to warm to room temperature and then heat to reflux if necessary, monitoring by TLC.
-
Problem 2: Poor Regioselectivity (ortho vs. para)
Your reaction yields a mixture of ortho- and para-acylated products, complicating purification and reducing the yield of the desired isomer.
Root Cause Analysis:
-
Steric Effects: The methoxy group directs incoming electrophiles to the ortho and para positions.[2] Generally, the para position is favored due to the steric hindrance of the methoxy group. However, with smaller acylating agents or less sterically demanding anisole derivatives, the amount of the ortho product can increase.
-
Solvent Effects: The polarity of the solvent can influence the product ratio. In some cases, more polar solvents can favor the thermodynamically more stable product.[10]
-
Lewis Acid Choice: The size of the Lewis acid-acylating agent complex can influence the steric environment around the anisole ring, thereby affecting the ortho/para ratio.
Strategies for Improving para-Selectivity:
| Strategy | Rationale | Recommended Action |
| Increase Steric Hindrance | A bulkier acylating agent will be more sterically hindered at the ortho position. | If feasible for the desired product, use a bulkier acylating agent (e.g., propionyl chloride instead of acetyl chloride). |
| Optimize Solvent | Less polar solvents may favor the kinetically controlled product. | Screen solvents such as carbon disulfide (CS₂) or nitrobenzene, though be mindful of their toxicity and potential to alter reactivity.[10] |
| Change Lewis Acid | A different Lewis acid can alter the size of the electrophilic complex. | Consider using a milder, potentially bulkier Lewis acid like ZnCl₂ or explore solid acid catalysts.[5] |
Problem 3: Demethylation of the Anisole Ring
You observe the formation of a phenolic byproduct, indicating that the methoxy group has been cleaved.
Root Cause Analysis:
-
Harsh Lewis Acid: Strong Lewis acids, particularly AlCl₃, can coordinate to the oxygen of the methoxy group and facilitate demethylation, especially at elevated temperatures.[5] This is a known side reaction for activated systems.
-
Excess Lewis Acid: Using a large excess of a strong Lewis acid increases the likelihood of this side reaction.
-
Prolonged Reaction Time at High Temperature: The longer the anisole derivative is exposed to a strong Lewis acid at high temperatures, the more likely demethylation becomes.
Workflow for Preventing Demethylation:
Caption: Decision tree for minimizing demethylation.
Recommended Protocol Modification:
For anisole derivatives prone to demethylation, consider using milder Lewis acids. Rare-earth metal triflates, such as scandium(III) triflate (Sc(OTf)₃), have been shown to be effective and less prone to causing demethylation.[5]
-
Reaction Setup: In a clean, dry flask, dissolve the anisole derivative and the acylating agent in a suitable solvent like nitromethane.
-
Catalyst Addition: Add a catalytic amount (e.g., 0.1-0.2 equivalents) of Sc(OTf)₃.
-
Reaction Conditions: Stir the reaction at a moderate temperature (e.g., 50 °C) and monitor its progress by TLC.
Problem 4: Difficult Workup and Product Isolation
The reaction workup results in an emulsion, or the product is difficult to purify from the aluminum salts.
Root Cause Analysis:
-
Hydrolysis of Aluminum Chloride: The standard workup involves quenching the reaction with water or ice.[11] This hydrolyzes the AlCl₃ and breaks up the ketone-AlCl₃ complex, but it also forms aluminum hydroxides which can lead to emulsions.[8][12]
-
Exothermic Quench: The reaction of AlCl₃ with water is highly exothermic, which can cause the solvent to boil and potentially lead to loss of product.[8][11]
Optimized Workup Procedure:
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath.
-
Quenching: Slowly and carefully pour the cold reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4] The acid helps to keep the aluminum salts dissolved as soluble aluminum chloro complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8]
-
Washing:
-
Combine the organic layers and wash with a dilute HCl solution to remove any remaining aluminum salts.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂).[8]
-
Wash with brine (saturated NaCl solution) to remove the bulk of the water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
References
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Academia.edu. (2006).
- YouTube. (2020).
- Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- Thieme Connect. (n.d.).
- YouTube. (2020).
- University of Wisconsin-Madison. (n.d.).
- YouTube. (2022).
- ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. [Link]
- YouTube. (2011).
- Royal Society of Chemistry. (n.d.). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. [Link]
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
- Chemistry Stack Exchange. (2021).
- ACS Publications. (n.d.). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Chemistry Steps. (n.d.).
- ResearchGate. (2015).
- Royal Society of Chemistry. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). [Link]
- Reddit. (2019).
- Vedantu. (n.d.).
- BYJU'S. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. youtube.com [youtube.com]
- 3. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Chloromethylation of 4-Methoxyacetophenone
Welcome to the technical support center for the chloromethylation of 4-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions concerning this important synthetic transformation. Our goal is to equip you with the knowledge to not only execute this reaction successfully but also to understand the underlying principles that govern its outcome.
Introduction
The chloromethylation of 4-methoxyacetophenone is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The reaction, typically a Blanc-Quelet reaction, introduces a chloromethyl group onto the aromatic ring, creating a versatile handle for further functionalization.[1] However, optimizing this electrophilic aromatic substitution can be challenging, with potential issues including low yields, side-product formation, and safety hazards. This guide provides a comprehensive overview of the reaction, detailed protocols, and solutions to common problems.
Reaction Mechanism and Key Considerations
The chloromethylation of 4-methoxyacetophenone proceeds via an electrophilic aromatic substitution mechanism. Under acidic conditions, formaldehyde (or its polymer, paraformaldehyde) reacts with hydrogen chloride to form a highly electrophilic species, likely a chloromethyl cation or a related complex, which is then attacked by the electron-rich aromatic ring of 4-methoxyacetophenone.[1] The methoxy group is a strong activating group, directing the substitution primarily to the ortho position.
Caption: Reaction mechanism for the chloromethylation of 4-methoxyacetophenone.
Troubleshooting Guide
This section addresses common issues encountered during the chloromethylation of 4-methoxyacetophenone in a question-and-answer format.
Q1: Why is my yield of 3-chloromethyl-4-methoxyacetophenone consistently low?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Temperature: This reaction is highly exothermic. Poor temperature control can lead to the formation of byproducts. The ideal temperature is typically between 35-40°C.[2]
-
Reagent Quality: Ensure that the paraformaldehyde is dry and of high quality. The concentration of the hydrochloric acid should also be verified.
-
Inefficient Mixing: Inadequate stirring can lead to localized overheating and poor mass transfer, resulting in incomplete reaction.
-
Moisture Contamination: The presence of excess water can hydrolyze the chloromethylating agent and the product. Ensure all glassware is dry and use anhydrous reagents where possible.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low reaction yield.
Q2: I am observing a significant amount of a high-molecular-weight, insoluble byproduct. What is it and how can I prevent its formation?
A2: This is likely a diarylmethane byproduct, formed by the Friedel-Crafts alkylation of a starting material molecule with the chloromethylated product. The formation of this byproduct is a common issue in chloromethylation reactions.[1]
-
To minimize its formation:
-
Control Stoichiometry: Use a molar excess of formaldehyde and HCl relative to the 4-methoxyacetophenone. This ensures that the electrophile is readily available, favoring the desired reaction over the subsequent alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to reduce the rate of the second alkylation step.
-
Gradual Addition: Add the 4-methoxyacetophenone slowly to the reaction mixture containing the other reagents. This maintains a low concentration of the starting material, disfavoring the byproduct formation.
-
Q3: My final product is difficult to purify and appears to be a mixture of isomers. How can I improve the regioselectivity?
A3: While the methoxy group is a strong ortho, para-director, and the para position is blocked, some substitution at the other ortho position (position 5) can occur.
-
Choice of Catalyst: The Lewis acid catalyst can influence regioselectivity. Zinc chloride (ZnCl₂) is a commonly used and effective catalyst for this transformation.[2] Experimenting with other Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) might alter the isomeric ratio, but ZnCl₂ generally provides good results.[3]
-
Solvent Effects: The choice of solvent can also play a role. Using a non-polar solvent like chloroform or dichloromethane may improve selectivity in some cases.[2]
Q4: During workup, I am experiencing product loss. What are the best practices for isolation and purification?
A4: The product, 3-chloromethyl-4-methoxyacetophenone, can be sensitive to prolonged exposure to heat and aqueous conditions.
-
Workup: After the reaction is complete, quench the reaction mixture by pouring it into ice water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature to avoid decomposition.
-
Purification: Recrystallization is often the preferred method for purification. A solvent system of ethanol/water or hexanes/ethyl acetate can be effective.[4] Column chromatography can also be used for high purity, but care should be taken to avoid prolonged exposure to the silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with the chloromethylation of 4-methoxyacetophenone?
A1: The most significant hazard is the formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME).[1] BCME can be formed in situ from formaldehyde and HCl. Therefore, this reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also crucial to have a quench solution (e.g., aqueous ammonia) readily available to neutralize any spills.
Q2: What is the best source of formaldehyde for this reaction?
A2: Paraformaldehyde is often preferred as it is a solid and easier to handle than aqueous formaldehyde (formalin).[5] Trioxane can also be used. If using formalin, be mindful of the additional water being introduced into the reaction.
Q3: Can I use a different acid instead of hydrochloric acid?
A3: A combination of a chlorine source and a strong acid is necessary. Bubbling dry HCl gas through the reaction mixture is a common procedure.[5] Using concentrated hydrochloric acid is also effective. Other acid systems, such as those involving chlorosulfonic acid, have been reported for chloromethylation but may be too harsh for this substrate.[5]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 3:1 hexanes:ethyl acetate) to separate the starting material from the product. The disappearance of the starting material spot indicates the completion of the reaction. Gas chromatography (GC) can also be used for more quantitative monitoring.
Optimized Protocol
This protocol is a general guideline and may require further optimization based on your specific experimental setup and desired scale.
Materials:
-
4-Methoxyacetophenone
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Chloroform (or Dichloromethane)
-
Ice
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet (or dropping funnel), add chloroform (solvent).
-
To the solvent, add paraformaldehyde and anhydrous zinc chloride.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly bubble dry HCl gas through the mixture with vigorous stirring, or add concentrated hydrochloric acid dropwise, maintaining the temperature below 10°C.
-
Once the mixture is saturated with HCl, slowly add a solution of 4-methoxyacetophenone in chloroform dropwise over 30-60 minutes, ensuring the temperature does not exceed 40°C.[2]
-
After the addition is complete, allow the reaction to stir at 35-40°C and monitor its progress by TLC.[2]
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Table of Optimized Reaction Conditions:
| Parameter | Recommended Condition | Rationale |
| Solvent | Chloroform or Dichloromethane | Inert solvent that facilitates the reaction.[2] |
| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) | Effective Lewis acid for this transformation.[2] |
| Temperature | 35-40°C | Balances reaction rate and minimizes byproduct formation.[2] |
| Workup | Quenching with ice water | Precipitates the product and removes inorganic salts. |
| Purification | Recrystallization | Effective for obtaining a pure solid product.[4] |
References
- ResearchGate. (n.d.). SYNTHESIS OF NOVEL CHALCONES BY CHLOROMETHYLATION OF 1- HYDROXY ACETOPHENONE.
- Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be.
- Google Patents. (n.d.). Chloromethylation. US2846480A.
- Organic Syntheses. (n.d.). Procedure.
- Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone.
- CHEM 344 Fall 2015 Final Exam. (n.d.).
- Google Patents. (n.d.). Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone. CN102093188A.
- Google Patents. (n.d.). An efficient and environment friendly process for chloromethylation of substituted benzenes. WO2020250018A1.
- Wikipedia. (n.d.). Blanc chloromethylation.
- Google Patents. (n.d.). Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone - Google Patents [patents.google.com]
- 4. CN103864748A - Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
- 5. US2846480A - Chloromethylation - Google Patents [patents.google.com]
Technical Support Center: Preventing Polymerization of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Welcome to the dedicated technical support guide for 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one (CAS 62581-82-2). This resource is designed for our valued partners in research, discovery, and drug development. Here, we provide in-depth troubleshooting guides, protocols, and scientific explanations to ensure the long-term stability and integrity of this versatile chemical intermediate.
Understanding the Inherent Reactivity
This compound is a highly useful building block, but its molecular structure contains functional groups that contribute to its reactivity and potential for undesired polymerization. The primary sites of reactivity are:
-
The Benzylic Chloride (-CH₂Cl): This group is a potent electrophile. The chloromethyl group can be lost, forming a resonance-stabilized benzylic carbocation. This is the primary driver of polymerization.[1][2]
-
The Activated Aromatic Ring: The methoxy (-OCH₃) and acetyl (-COCH₃) groups are ortho, para-directing activators of the benzene ring, making it nucleophilic. This activated ring can be attacked by the electrophilic carbocation from another molecule.
The combination of a potent electrophilic site and a nucleophilic aromatic system within the same molecule creates a pathway for self-alkylation, leading to oligomerization and polymerization.[1][3]
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you may encounter during the storage and use of this compound in a direct question-and-answer format.
Question 1: My sample of this compound, which was initially a light beige powder, has developed a yellow or brownish tint. What does this indicate?
Answer: A change in color is a primary visual indicator of chemical degradation or the onset of oligomerization.[4] This discoloration is typically caused by the formation of conjugated systems as molecules begin to link together. While slight color changes may not significantly impact some applications, it is a clear warning sign that the material's purity is decreasing.
Recommended Actions:
-
Purity Analysis: Before use, verify the compound's purity via an analytical method such as HPLC or ¹H NMR to quantify the level of degradation.
-
Risk Assessment: For sensitive applications, such as pharmaceutical synthesis, it is strongly advised to use a fresh, unopened lot of the material to ensure reproducibility and avoid introducing impurities.
-
Review Storage Conditions: Immediately verify that your storage conditions align with the recommended best practices outlined in the FAQ section below.
Question 2: I've observed clumping, solidification, or the formation of an insoluble precipitate in my stock solution. Is this polymerization?
Answer: Yes, these physical changes are classic signs of advanced polymerization. As oligomers and polymers form, their solubility characteristics change, often leading to precipitation from the solvent. The increased molecular weight can also lead to a noticeable increase in the viscosity of the solution. The material is no longer suitable for use and should be disposed of according to your institution's hazardous waste guidelines.
Root Cause Analysis Flowchart:
Caption: Troubleshooting workflow for identifying the cause of polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the likely chemical mechanism for the polymerization of this compound?
The most probable pathway is a Friedel-Crafts self-alkylation reaction. One molecule acts as the electrophile source, while another acts as the nucleophile. This process can repeat, leading to the formation of long polymer chains.
Proposed Polymerization Mechanism:
Caption: Proposed Friedel-Crafts self-alkylation polymerization mechanism.
Q2: What are the definitive best practices for storing and handling this compound?
To maximize shelf-life and prevent degradation, adhere strictly to the following storage protocols. These practices are designed to mitigate the risks of thermal, photolytic, and atmospheric degradation.[4][5]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[6] | Reduces the rate of chemical reactions, including the formation of the carbocation intermediate. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[6] | Prevents exposure to atmospheric moisture and oxygen, which can contribute to side reactions and degradation.[4] |
| Light | Store in an amber or opaque container. | Protects the compound from photodegradation, a common issue for aromatic ketones.[4] |
| Container | Tightly sealed, appropriate for chemical storage. | Prevents contamination and exposure to the atmosphere. |
| Segregation | Store away from strong acids, bases, and oxidizing agents.[5][7] | Avoids catalytic degradation. Lewis acids, in particular, can strongly promote Friedel-Crafts reactions.[1] |
Q3: Can I use a polymerization inhibitor? If so, which ones are recommended?
Yes, for long-term storage in solution, the addition of a polymerization inhibitor is a highly effective strategy. Radical scavengers and antioxidants are commonly used.[][9]
| Inhibitor | Class | Mechanism of Action | Recommended Concentration |
| Butylated Hydroxytoluene (BHT) | Phenolic Antioxidant | Traps radical intermediates that can initiate or propagate polymerization. | 100 - 500 ppm |
| 4-Methoxyphenol (MEHQ) | Phenolic Antioxidant | Similar to BHT, acts as a radical scavenger. Often requires the presence of oxygen to be effective.[9] | 100 - 500 ppm |
| Phenothiazine | Amine Compound | Acts as a potent radical scavenger.[9] | 200 - 1000 ppm |
Important Note: Before use, confirm that the chosen inhibitor will not interfere with your downstream reactions. Inhibitors can often be removed using a basic wash or column chromatography if necessary.[9]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes how to prepare a stock solution of this compound with an added inhibitor for enhanced stability.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inhibitor (e.g., BHT)
-
Inert gas source (Argon or Nitrogen)
-
Dry, amber glass vial with a PTFE-lined cap
Procedure:
-
Inerting: Dry the storage vial under high vacuum or with a stream of inert gas.
-
Weighing: Under an inert atmosphere (e.g., in a glovebox or under a positive pressure of Argon), weigh the desired amount of this compound and the inhibitor (e.g., 250 ppm BHT) directly into the vial.
-
Dissolution: Add the required volume of anhydrous solvent to the vial to achieve the target concentration.
-
Sealing: Briefly agitate the vial to ensure complete dissolution. Purge the headspace with inert gas before tightly sealing the cap.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, inhibitor used, and the date of preparation. Store the solution at 2-8°C in the dark.
Protocol 2: Quality Control via High-Performance Liquid Chromatography (HPLC)
Regularly monitor the purity of your material, especially for older lots or solutions that have been stored for an extended period.
Objective: To detect the presence of oligomers or degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Example Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Sample Preparation: Prepare a dilute solution of your material (~0.1 mg/mL) in the mobile phase.
Data Interpretation:
-
A fresh, pure sample should show a single major peak corresponding to the monomer.
-
Degraded or polymerized samples will show a decrease in the area of the main peak and the appearance of new, often broader peaks.[4] These new peaks, typically with different retention times, represent impurities and oligomers.
References
- BenchChem. (2025).
- Fuson, R. C., & McKeever, C. H. (n.d.). Chloromethylation of Aromatic Compounds. Organic Reactions. [Link]
- PubChem. (n.d.). This compound.
- ResearchGate. (2019).
- ResearchGate. (n.d.).
- The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]
- University of California, Los Angeles. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. [Link]
- U.S. Occupational Safety and Health Administration. (n.d.). Proper Storage of Hazardous Chemicals. [Link]
- Wikipedia. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 6. This compound CAS#: 62581-82-2 [m.chemicalbook.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Impurities in 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one Synthesis
Welcome to the technical support center for the synthesis of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, minimization, and characterization of process-related impurities. Our goal is to provide you with the expertise and practical solutions needed to ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during the chloromethylation of 4'-methoxyacetophenone?
The synthesis of this compound via Blanc chloromethylation of 4'-methoxyacetophenone is an effective method, but it is susceptible to several side reactions.[1] The primary impurities arise from over-reaction, side reactions involving the activated aromatic ring, and polymerization.
Common Impurities Include:
-
Unreacted Starting Material: 4'-Methoxyacetophenone.
-
Di-chloromethylated Product: 1-[3,5-bis(chloromethyl)-4-methoxyphenyl]ethan-1-one. This is a common byproduct when the reaction is pushed for higher conversion.
-
Diarylalkane-type Impurity: Formed by the Friedel-Crafts alkylation of a starting material molecule by a product molecule.[2] This results in a methylene-bridged dimer.
-
Benzyl Ether Impurity: Formed if an alcohol is present or used during workup, where the chloromethyl group is converted to a CH₂OR group.
-
Hydrolysis Product: 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one, formed by the hydrolysis of the chloromethyl group during aqueous workup.
Q2: I'm observing a significant amount of an insoluble, high-molecular-weight material. What is it and how can I prevent it?
This is almost certainly a polymeric byproduct. The chloromethylated product is highly reactive and can undergo self-alkylation under Friedel-Crafts conditions, where the chloromethyl group of one molecule alkylates the aromatic ring of another.[2] This process can continue, leading to the formation of insoluble polymers.
Prevention Strategies:
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to minimize the rate of the secondary alkylation reaction.[3][4]
-
Stoichiometry: Use a minimal excess of the chloromethylating agent.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to a satisfactory level. Prolonged reaction times increase the likelihood of byproduct formation.[2]
-
Concentration: Running the reaction at a lower concentration can sometimes disfavor the intermolecular polymerization reaction.
Q3: How can I minimize the formation of the di-chloromethylated impurity?
The formation of 1-[3,5-bis(chloromethyl)-4-methoxyphenyl]ethan-1-one occurs because the initial product, being an activated aromatic compound, is susceptible to a second chloromethylation.
Minimization Strategies:
-
Control Stoichiometry: Carefully control the molar ratio of formaldehyde and HCl to the 4'-methoxyacetophenone. Use of a slight excess, but not a large excess, of the chloromethylating reagents is key.
-
Slow Addition: Add the chloromethylating agent (or one of its precursors) slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-substitution.
-
Reaction Monitoring: Stop the reaction before it reaches 100% conversion to avoid forcing conditions that lead to over-reaction. The residual starting material is typically easier to separate from the desired product than the di-substituted impurity.
Troubleshooting Guides
Guide 1: Low Purity by HPLC with Multiple Unidentified Peaks
Observation: Your crude reaction mixture shows a complex HPLC chromatogram with the desired product as a major peak, but also significant levels of unreacted starting material and several unknown peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity issues.
Detailed Steps:
-
Identify the Impurities: The first step is to identify the unknown peaks. An LC-MS analysis is invaluable. Compare the molecular weights of the impurity peaks with the theoretical masses of the potential impurities listed in the table below.
-
Address Incomplete Reaction: If a significant peak corresponding to 4'-methoxyacetophenone (MW: 150.17 g/mol ) is present, the reaction may be incomplete. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for the formation of other impurities.
-
Address Over-reaction/Dimerization: If peaks corresponding to the di-chloromethylated product (MW: 247.11 g/mol ) or the dimer (MW: 332.82 g/mol ) are significant, the reaction conditions are too harsh. In subsequent runs, reduce the reaction time and/or temperature.[2][4]
-
Optimize Workup: If the hydrolysis product (MW: 180.19 g/mol ) is a major impurity, your workup procedure may be introducing too much water or prolonged contact time with an aqueous phase. Consider performing the quench and extraction steps quickly and at a low temperature.
Guide 2: Product Instability During Purification or Storage
Observation: The isolated product, which was initially of high purity, degrades over time, showing an increase in colored impurities and the appearance of insoluble material.
Causality: The benzylic chloride functional group in the target molecule is inherently reactive. It can slowly hydrolyze with atmospheric moisture or undergo self-alkylation (polymerization), especially when exposed to heat, light, or trace acidic/basic impurities.[3]
Preventative Measures:
-
Purification:
-
Method: Crystallization is often preferred over chromatography for the final purification, as prolonged contact with silica gel (which is acidic) can promote degradation. If chromatography is necessary, use a deactivated silica and run the column quickly.
-
Solvent: Use anhydrous solvents for all purification steps.
-
-
Storage:
Data & Protocols
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Typical Analytical Signature |
| 4'-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | Appears earlier than the product in reverse-phase HPLC. |
| 1-[3,5-bis(chloromethyl)-4-methoxyphenyl]ethan-1-one | C₁₁H₁₂Cl₂O₂ | 247.11 | M+ and M+2 peaks in MS due to chlorine isotopes. Later eluting in RP-HPLC. |
| Methylene-bridged Dimer | C₁₉H₂₀O₃ | 332.82 | High MW peak in MS. Significantly later eluting in RP-HPLC. |
| 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one | C₁₀H₁₂O₃ | 180.19 | Loss of chlorine isotope pattern in MS. More polar, earlier eluting in RP-HPLC. |
Protocol 1: HPLC-UV/MS Method for Impurity Profiling
This protocol provides a general starting point for separating the target compound from its key process-related impurities.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
MS Detector: Electrospray Ionization (ESI), Positive Mode. Scan range m/z 100-500.
Protocol 2: ¹H NMR Characterization
Analysis by ¹H NMR is critical for structural confirmation and identifying impurities that may be isomeric or co-elute in HPLC.
-
Solvent: CDCl₃
-
Expected Chemical Shifts (δ, ppm) for the Product:
-
~7.9 (d, 1H, Ar-H)
-
~7.8 (dd, 1H, Ar-H)
-
~6.9 (d, 1H, Ar-H)
-
~4.7 (s, 2H, -CH₂Cl)
-
~3.9 (s, 3H, -OCH₃)
-
~2.6 (s, 3H, -COCH₃)
-
-
Key Impurity Signals:
-
Dimer: Look for a new singlet around 4.0-4.2 ppm corresponding to the methylene bridge (-CH₂-).
-
Hydrolysis Product: The -CH₂Cl singlet at ~4.7 ppm will be replaced by a -CH₂OH singlet around ~4.6 ppm, often accompanied by a broad singlet for the -OH proton.
-
Reaction and Impurity Formation Pathway
The following diagram illustrates the desired synthesis pathway and the formation routes of major impurities.
Caption: Synthesis pathway and major impurity formation routes.
References
- BenchChem. (n.d.). How to prevent polymerization of 2-(chloromethyl)butanal.
- Wikipedia. (2023).
- Durham E-Theses. (n.d.).
- Advanced Industrial Science and Technology. (n.d.). The Chloromethylation of a Phenolphthalein Polyetherketone Resin.
- Chemistry LibreTexts. (2015). 15.
Sources
stability studies of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one under different pH conditions
Technical Support Center: Stability Studies of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Welcome to the technical support guide for stability studies of this compound (CAS 62581-82-2). This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based guidance to anticipate and troubleshoot challenges encountered during the stability assessment of this compound under various pH conditions.
The core chemical feature of this molecule is a benzylic chloride. The chloromethyl group attached to the benzene ring is activated by the neighboring methoxy group, making it highly susceptible to nucleophilic substitution, particularly hydrolysis.[1][2] Understanding this intrinsic instability is paramount for developing robust formulations and analytical methods. This guide is structured to move from high-level frequently asked questions to detailed, hands-on troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Q1: My compound is degrading almost instantly when I dissolve it in a neutral or basic aqueous buffer. Is this expected?
A1: Yes, this is highly expected. The compound features a benzylic chloride functional group. Benzylic halides are known to be reactive and undergo hydrolysis to form the corresponding benzyl alcohol.[3][4] The presence of an electron-donating methoxy group in the para position further stabilizes the carbocation intermediate that can form during an SN1-type hydrolysis, accelerating the degradation.[5][6] In neutral (pH ~7) and particularly in basic (pH > 7) conditions, the rate of hydrolysis is significantly faster.[7][8] You should expect to see the rapid formation of 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one.
Q2: What is the primary degradation pathway I should be looking for across different pH values?
A2: The primary degradation pathway is hydrolysis (or more broadly, solvolysis) of the chloromethyl group to a hydroxymethyl group.
-
Chemical Reaction: this compound + H₂O → 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one + HCl
Under acidic conditions, this reaction may be slower compared to neutral or basic conditions. However, under strongly basic conditions (pH > 10), you should be vigilant for other potential reactions, although the hydrolysis of the benzylic chloride is expected to be the dominant pathway.
Q3: I'm trying to develop a stability-indicating HPLC method. What are the key challenges?
A3: The main challenge is achieving baseline separation between the parent compound and its primary degradant, the corresponding alcohol.[9][10] Since the only difference is the substitution of -Cl with -OH, the polarity difference is significant but may require careful method optimization. A common issue is peak tailing, especially for the parent compound. A secondary challenge is ensuring the method can separate any potential secondary degradants or impurities from the synthesis.[11] Forced degradation studies are essential to ensure your method has the required specificity.[12][13]
Q4: What starting conditions would you recommend for an HPLC method?
A4: A good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a high aqueous percentage (e.g., 90% A) and ramp up to a high organic percentage (e.g., 90% B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection, scanning between 200-400 nm to find the optimal wavelength (likely around 276 nm).[14]
-
Column Temperature: 30 °C.
This setup provides a good foundation for further optimization.
Q5: Are there any specific handling or storage recommendations for this compound?
A5: Yes. Given its reactivity, especially with moisture, the solid compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[15] For solution-state studies, prepare solutions fresh in a non-aqueous solvent like acetonitrile or methanol if a stock is needed. When preparing aqueous samples for pH stability studies, add the stock solution to the aqueous buffer last, just before analysis, to minimize premature degradation.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed workflows and troubleshooting advice for common experimental procedures.
Guide 1: Designing a Forced Degradation Study
Forced degradation (or stress testing) is critical to identify likely degradation products and establish the specificity of your analytical method, as mandated by ICH guidelines.[12][13][16]
Objective: To intentionally degrade the sample to an extent of 5-20% to ensure that the analytical method can detect and separate the degradants from the parent peak.[12]
Protocol: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Conditions | Primary Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature or 60°C for several hours | Slow hydrolysis to 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one. |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature for < 1 hour (monitor closely) | Rapid hydrolysis to 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one. |
| Oxidation | 3% H₂O₂ | Room Temperature for several hours | Potential for oxidation, but hydrolysis may still be a competing pathway. |
| Thermal | Dry Heat, 80-100°C | 24-48 hours (on solid material) | Assess melt/decomposition and solid-state stability. |
| Photostability | ICH Q1B Option 2 | Expose solid & solution to 1.2 million lux hours and 200 watt hours/m² UV | Assess light sensitivity.[17] |
Troubleshooting Forced Degradation:
-
Problem: Complete degradation observed in base hydrolysis even at room temperature.
-
Solution: The reaction is very fast. Reduce the concentration of NaOH (e.g., to 0.01 M), reduce the temperature (e.g., conduct the study at 5°C), or significantly shorten the time points (e.g., analyze at 5, 15, and 30 minutes).
-
-
Problem: No degradation observed under acidic conditions.
-
Solution: Increase the temperature to 60°C or 80°C and extend the study duration. If still no degradation is seen, the compound can be considered stable to acid hydrolysis under these conditions.
-
-
Problem: Multiple small, unidentifiable peaks appear.
-
Solution: This may indicate secondary degradation or complex reactions. Use an HPLC-MS compatible method to get mass information for these peaks, which is crucial for identification.[18]
-
Guide 2: pH-Rate Profile Study
Objective: To determine the rate of hydrolysis as a function of pH to identify the pH of maximum stability.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1-2, citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10) with a constant ionic strength.
-
Stock Solution: Prepare a concentrated stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Initiate Reaction: At time t=0, spike a small aliquot of the stock solution into each temperature-equilibrated buffer solution to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the percentage of organic solvent is low (<5%) to not significantly alter the buffer pH.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot and immediately quench the reaction if necessary (e.g., by neutralizing or diluting in the mobile phase) and inject it into the HPLC system.
-
Data Analysis: Quantify the peak area of the parent compound at each time point for each pH.
-
Kinetics: For each pH, plot the natural logarithm of the concentration (or peak area) of the parent compound versus time. If the plot is linear, the reaction follows first-order kinetics. The slope of this line is the negative of the observed rate constant, kobs.
-
pH-Rate Profile: Plot log(kobs) versus pH. This plot will visually represent the pH-stability profile of your compound. For this molecule, you would expect the rate constant to be lowest at acidic pH and increase significantly as the pH becomes neutral and basic.
Part 3: Visualizations & Diagrams
Workflow for a Comprehensive Stability Study
The following diagram outlines the logical flow of a stability study for this compound, from initial characterization to method validation, as guided by ICH principles.[19][20]
Caption: Overall workflow for conducting a stability study.
Predicted Degradation Pathway
This diagram illustrates the primary chemical transformation expected during hydrolysis.
Caption: Primary hydrolysis degradation pathway.
References
- ICH, Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency.
- Richard, J. P., et al. (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Open Journal of Physical Chemistry, 2(3), 185-195.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Patel, R., Patel, P., & Patel, N. (2011). STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
- Umemoto, T., & Oae, S. (1969). The mechanism of the hydrolysis of benzyl chloride. Bulletin of the Chemical Society of Japan, 42(12), 3545-3549.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability indicating HPLC method development: A review. International Journal of Pharmaceutical Sciences and Research, 3(9), 3011.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Pawar, S. J., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 76(4), 317–324.
- Scientech. (2024). ICH Q1A (R2) A deep dive in Stability Studies. YouTube.
- Szele, I., & Mulac, B. (1983). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol.
- Alsante, K. M., et al. (2011).
- IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
- Apicule. (2023). Understanding Forced Degradation Studies: A Critical Step in Drug Development.
- Sharma, G., & Saini, V. (2010). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 12-17.
- Kumar, A. (2023).
- Richard, J. P., et al. (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.
- Chemistry Stack Exchange. (2023). Do Benzyl Halides undergo SN1 or SN2 with Ammonia?
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447.
- ScienceMadness Wiki. (2021). Benzyl chloride.
- Filo. (2025). hydrolysis (of benzyl chloride).
- Quora. (2018). Which is more reactive in hydrolysis of KOH (aq), chlorobenzene or benzyl chloride?
- Google Patents. (1971). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-.
- Oakwood Chemical. (n.d.). This compound, min 95%, 1 gram.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
- 12. acdlabs.com [acdlabs.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound CAS#: 62581-82-2 [m.chemicalbook.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. youtube.com [youtube.com]
removal of unreacted starting materials from 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Welcome to the technical support resource for the purification of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the post-synthesis workup and purification of this important chemical intermediate.[1][2] As a versatile building block, its purity is paramount for the success of subsequent synthetic steps. This document provides in-depth, experience-driven answers and protocols to help you achieve high-purity material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of this compound.
Q1: What are the primary unreacted starting materials and byproducts I need to remove?
Answer: The synthesis of this compound typically proceeds via a Friedel-Crafts acylation or a chloromethylation reaction.[1][3] Consequently, the primary contaminants you will need to remove are:
-
Unreacted Anisole Derivative: Depending on the specific synthetic route, this could be a compound like 4-chloroanisole or 4-methoxyacetophenone. These are typically less polar than the desired product.
-
Excess Acylating Agent (e.g., Acetyl Chloride): Acetyl chloride is highly reactive and is typically quenched during the aqueous workup. It hydrolyzes to form acetic acid and hydrochloric acid.[4][5] While the acetyl chloride itself is removed, the resulting acetic acid may need to be washed out.
-
Lewis Acid Catalyst (e.g., AlCl₃): The catalyst forms a complex with the ketone product.[3][6] This complex must be hydrolyzed (quenched), typically with ice-cold water or dilute acid, to liberate the product.[6]
-
Isomeric Byproducts: Friedel-Crafts reactions on substituted aromatic rings can produce isomers.[7] For instance, acylation may occur at the position ortho to the methoxy group, leading to the formation of 1-[2-(Chloromethyl)-4-methoxyphenyl]ethan-1-one. These isomers often have very similar polarities, making them challenging to separate.
Q2: How can I effectively monitor the purity of my product during the purification process?
Answer: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for monitoring your purification.[8][9] It allows you to visualize the separation of your desired product from starting materials and byproducts.
Key Principles of TLC Monitoring:
-
Stationary Phase: Typically silica gel plates are used, which are polar.[10][11]
-
Mobile Phase: A non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate) is used as the eluent.
-
Separation: Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds adhere more strongly to the silica and have a lower Rf.[10][12]
-
Visualization: Spots can be visualized under UV light or by using a chemical stain, such as dinitrophenylhydrazine (DNP), which is highly selective for aldehydes and ketones.[9]
A typical monitoring setup involves a three-lane TLC plate: one lane for the unreacted starting material, one for the crude reaction mixture, and a "co-spot" lane containing both.[13] This helps to definitively identify the starting material spot in your reaction mixture.
Q3: What are the most effective large-scale purification techniques for this compound?
Answer: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization: This is the preferred method for purification if the crude material is relatively pure (>90%) and crystalline. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[14] The ideal solvent is one in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[15]
-
Column Chromatography: This technique is used when recrystallization is ineffective, particularly for removing impurities with similar polarity to the product or when the crude product is an oil.[10][12] The principle is the same as TLC but on a preparative scale, using a glass column packed with a stationary phase (like silica gel) to separate components of a mixture.[11][12]
The choice between these methods depends on the purity of the crude product, the nature of the impurities, and the required scale of the purification.
Q4: What is the correct procedure for quenching the reaction and initial workup?
Answer: A proper quench and workup are critical for simplifying the final purification. The goal is to decompose the Lewis acid-ketone complex and remove water-soluble byproducts.
A typical procedure involves pouring the reaction mixture slowly into a beaker of crushed ice, often containing dilute hydrochloric acid.[6]
-
Why Ice? The hydrolysis of the Lewis acid (e.g., AlCl₃) and excess acetyl chloride is highly exothermic. Using ice dissipates this heat, preventing potential side reactions.
-
Why Acid? The acid helps to keep the resulting aluminum salts (e.g., aluminum hydroxide) soluble in the aqueous phase, preventing the formation of emulsions that complicate extraction.
-
Extraction: After the quench, the product is extracted from the aqueous layer into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with water, a weak base (like sodium bicarbonate solution to remove acetic acid), and finally brine to remove residual water before drying.[4][16]
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. My crude product is an oil and will not crystallize. | • High concentration of impurities disrupting the crystal lattice.• Presence of residual solvent. | • Attempt Column Chromatography: This is the most effective way to separate the desired product from impurities that inhibit crystallization.[10][12]• Trituration: Stir the oil with a non-polar solvent (like hexanes) in which the product is insoluble but the impurities are soluble. This may wash away the impurities and induce crystallization.• Solvent Removal: Ensure all solvent is removed from the crude oil under high vacuum before attempting recrystallization. |
| 2. My TLC shows multiple spots that are very close together. | • Isomeric byproducts with similar polarity to the desired product.• Inappropriate TLC solvent system. | • Optimize TLC Solvent System: Test different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate) to achieve better separation (aim for a product Rf of 0.25-0.35).[12][13]• Use Column Chromatography: A carefully run flash column with the optimized solvent system can separate compounds with small differences in Rf.[17][18]• Consider a Different Stationary Phase: If silica gel is ineffective, consider using alumina or a reverse-phase material. |
| 3. I still see a starting material spot on my TLC after purification. | • Recrystallization Issue: The chosen solvent may not be optimal, causing the starting material to co-crystallize with the product.• Column Chromatography Issue: Fractions were mixed, or the column was overloaded. | • Re-recrystallize: Use a different solvent system. A good practice is to use a solvent pair, such as ethanol/water or ethyl acetate/hexanes.[19]• Repeat Column Chromatography: Ensure the column is not overloaded (typically, use a 50:1 ratio of silica to crude material by weight). Collect smaller fractions and analyze each by TLC before combining.[11][12] |
| 4. My final product has a low or broad melting point range. | • The product is still impure. A sharp melting point is an indicator of purity.[15] | • Repeat the Purification Step: If the melting point is close to the literature value but broad, a second recrystallization may be sufficient.[15]• Analytical Confirmation: If purity issues persist, consider obtaining an NMR spectrum to identify the nature and quantity of the remaining impurities. |
Section 3: Detailed Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for In-Process Monitoring
This protocol outlines the standard procedure for analyzing your reaction mixture.[8][20]
Materials:
-
Silica gel TLC plates (UV254)
-
Developing chamber (e.g., a beaker with a watch glass)
-
Capillary spotters
-
Eluent (e.g., 4:1 Hexanes:Ethyl Acetate)
-
UV lamp
Procedure:
-
Prepare the Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover the chamber.
-
Prepare the Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points for spotting (SM, CO, RXN).
-
Spot the Plate:
-
On the 'SM' (Starting Material) mark, spot a dilute solution of your anisole starting material.
-
On the 'RXN' (Reaction) mark, spot a sample of your crude reaction mixture.
-
On the 'CO' (Co-spot) mark, first spot the starting material, then spot the reaction mixture directly on top.[13]
-
-
Develop the Plate: Place the TLC plate into the chamber, ensuring the eluent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. The product, being a ketone, should be more polar (lower Rf) than the starting anisole derivative.
Protocol 2: Purification by Recrystallization
This method is ideal for purifying solids with relatively high initial purity.[14][15]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or an Ethyl Acetate/Hexanes mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents. A good solvent will dissolve the product when hot but not when cold. Ethanol or isopropanol are often good starting points for ketones.[19]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[14]
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved. Check the purity by melting point and TLC.
Protocol 3: Purification by Column Chromatography
Use this protocol for oils or complex mixtures that cannot be purified by recrystallization.[10][12]
Materials:
-
Glass chromatography column with stopcock
-
Silica gel (60-120 mesh)
-
Eluent (optimized from TLC, e.g., 9:1 Hexanes:Ethyl Acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle into a uniform bed, draining excess solvent but never letting the top of the silica run dry.
-
Add another layer of sand on top of the silica bed to prevent disturbance.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the organic solvent used for the reaction (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to speed up the process if necessary.
-
-
Fraction Analysis:
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Analyze the fractions by TLC to determine which contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Section 4: References
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Sciencemadness.org. (2006). Removing Iodine & Acetyl chloride. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]
-
JoVE. (2020). Recrystallization. Retrieved from [Link]
-
Sciencemadness Wiki. (2024). Acetyl chloride. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]
-
ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Unfunctionalized, α-Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines. Retrieved from [Link]
-
LookChem. (n.d.). Cas 24085-05-0,1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography. Retrieved from
-
Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]
-
Google Patents. (n.d.). CN1611480A - Acetoxy acetyl chloride puritying method. Retrieved from
-
Chem LibreTexts. (n.d.). 13: Friedel-Crafts Acylation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of acetyl chloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
ChemHelpASAP. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
National Institutes of Health. (2015). Copper-catalyzed arylation of alkyl halides with arylaluminum reagents. Retrieved from [Link]
-
StuDocu. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound, min 95%. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Google Patents. (n.d.). US2826537A - Method for purification of ketones. Retrieved from
-
Google Patents. (n.d.). EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography. Retrieved from
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture. Retrieved from
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Photolysis of 4-chloroanisole in the presence of oxygen: Formation of the 4-methoxyphenylperoxyl radical. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Destruction of Chloroanisoles by Using a Hydrogen Peroxide Activated Method and Its Application To Remove Chloroanisoles from Cork Stoppers. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloroanisole. Retrieved from [Link]
-
ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (24085-05-0) for sale [vulcanchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Removing Iodine & Acetyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. youtube.com [youtube.com]
- 7. condor.depaul.edu [condor.depaul.edu]
- 8. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. How To [chem.rochester.edu]
- 14. Video: Recrystallization - Concept [jove.com]
- 15. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 16. researchgate.net [researchgate.net]
- 17. Copper-catalyzed arylation of alkyl halides with arylaluminum reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]
Technical Support Center: Regioselective Synthesis of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Welcome to the technical support guide for the synthesis of 1-[3-(chloromethyl)-4-methoxyphenyl]ethan-1-one. This crucial building block presents a fascinating regioselectivity challenge due to the competing directing effects of the activating methoxy group and the deactivating acetyl group. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction is yielding a mixture of regioisomers. How can I identify the major and minor products?
A1: The primary regioisomeric impurity is typically 1-[5-(chloromethyl)-4-methoxyphenyl]ethan-1-one. Distinguishing between the desired 3-chloromethyl and the undesired 5-chloromethyl isomer is critical.
-
¹H NMR Spectroscopy: This is the most powerful tool for identification. The aromatic protons will show distinct splitting patterns and chemical shifts.
-
Desired 3-Isomer: You will observe three aromatic protons with different coupling patterns. The proton at C2 will be a doublet, the proton at C5 will be a doublet, and the proton at C6 will be a doublet of doublets.
-
Undesired 5-Isomer: Due to symmetry, you will likely observe two doublets or two singlets depending on the solvent, representing the protons at C2/C6 and C3.
-
-
GC-MS: Gas Chromatography-Mass Spectrometry can separate the isomers and provide their mass-to-charge ratio, confirming they are isomers. The fragmentation patterns may also offer structural clues.
Q2: I'm observing low conversion with a significant amount of starting material remaining. What are the likely causes?
A2: Low conversion in Friedel-Crafts type reactions often points to issues with the catalyst or reaction conditions.
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[1] Ensure all glassware is oven-dried, and solvents are anhydrous. Use a freshly opened bottle of the Lewis acid or one that has been stored under an inert atmosphere.
-
Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively sequestering it.[2] For Friedel-Crafts acylation, stoichiometric amounts of the catalyst are often required.[2]
-
Deactivated Substrate: If you are performing the chloromethylation on 1-(4-methoxyphenyl)ethanone, the acetyl group is deactivating, making the reaction more sluggish than on anisole itself.[2][3] You may need to increase the reaction temperature or use a more potent catalyst system.
Q3: The primary side-product is the 5-chloromethyl isomer. How can I improve selectivity for the desired 3-chloromethyl product?
A3: Achieving high regioselectivity is the central challenge. The methoxy group is a strong ortho, para director, while the acetyl group is a meta director.[4][5] The methoxy group's activating effect dominates, directing the incoming electrophile to the positions ortho to it (C3 and C5).
-
Steric Hindrance: While both the C3 and C5 positions are activated, the C3 position is adjacent to the bulky acetyl group. By using a bulkier chloromethylating agent or Lewis acid complex, you may be able to sterically favor substitution at the less hindered C5 position. Conversely, carefully controlled conditions with smaller reagents may favor the desired C3 position.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Experiment with running the chloromethylation at 0°C or even lower.
-
Choice of Lewis Acid: The nature of the Lewis acid can influence the steric bulk of the electrophilic species and thus the regiochemical outcome. It is worth screening different Lewis acids (e.g., SnCl₄, TiCl₄, ZnCl₂) to find the optimal balance of reactivity and selectivity.
Q4: I'm observing decomposition of my product during workup or purification. What precautions should I take?
A4: The product, a benzyl chloride derivative, can be susceptible to hydrolysis and polymerization.[6]
-
Aqueous Workup: Minimize contact time with water, especially under basic conditions, as this can lead to hydrolysis to the corresponding benzyl alcohol.[7] Use a saturated sodium bicarbonate solution for neutralization, followed by a brine wash, and work quickly.[6]
-
Purification: Avoid high temperatures during purification.[6] Vacuum distillation is a suitable method, ensuring the temperature is kept as low as possible.[8] Column chromatography on silica gel can also be effective, but prolonged exposure to the acidic silica may cause some degradation. Using a neutral alumina column or deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this.
Section 2: Frequently Asked Questions (FAQs) - Synthetic Strategy & Optimization
This section covers broader strategic considerations for the synthesis.
Q1: What is the most effective synthetic route: acylation followed by chloromethylation, or vice-versa?
A1: The most common and generally more successful route is Friedel-Crafts acylation of anisole first, followed by chloromethylation .
-
Route A (Acylation then Chloromethylation): Starting with anisole, Friedel-Crafts acylation with acetyl chloride and a Lewis acid like AlCl₃ will predominantly yield 1-(4-methoxyphenyl)ethanone due to the strong para-directing effect of the methoxy group.[9][10] Subsequent chloromethylation then introduces the -CH₂Cl group. The challenge here is controlling the regioselectivity of the second step, as both the C3 and C5 positions are activated.
-
Route B (Chloromethylation then Acylation): While seemingly plausible, chloromethylating anisole first (e.g., via the Blanc reaction) can be problematic. The resulting 4-methoxybenzyl chloride is highly reactive and can self-polymerize or lead to diarylmethane byproducts under the harsh conditions of a subsequent Friedel-Crafts acylation.[11]
Therefore, Route A is the preferred strategy.
Q2: How does the choice of Lewis acid impact the regioselectivity of the Friedel-Crafts reaction?
A2: The Lewis acid plays a crucial role in generating the acylium ion electrophile.[12] While AlCl₃ is common, its high reactivity can sometimes lead to side reactions. Exploring other Lewis acids can be beneficial.
| Lewis Acid | Reactivity | Potential Impact on Selectivity |
| AlCl₃ | High | Often requires stoichiometric amounts; can lead to side products if not controlled. |
| FeCl₃ | Moderate | A milder alternative to AlCl₃, may offer improved selectivity in some cases.[13] |
| SnCl₄ | Mild | Lower reactivity, may require higher temperatures but can offer better control. |
| TiCl₄ | Mild to Moderate | Can be a good option for activated substrates, potentially improving selectivity.[14] |
Q3: What are the key parameters to control during the chloromethylation step?
A3: The chloromethylation of 1-(4-methoxyphenyl)ethanone is typically a Blanc-Quelet reaction.[15][16] Key parameters include:
-
Reagents: A common reagent system is paraformaldehyde and hydrogen chloride, often in the presence of a catalyst like zinc chloride.[17][18] Using chloromethyl methyl ether is another possibility but is highly carcinogenic.[17]
-
Temperature: As mentioned, lower temperatures (0°C to room temperature) are generally preferred to maximize selectivity.
-
Reaction Time: Monitor the reaction by TLC or GC to avoid the formation of diarylmethane byproducts from over-reaction.[11]
Q4: Are there any alternative, milder methods for introducing the chloromethyl group?
A4: While the Blanc reaction is standard, concerns over harsh conditions and carcinogenic byproducts like bis(chloromethyl) ether exist.[18] Milder, though often multi-step, alternatives could involve:
-
Hydroxymethylation followed by chlorination: Introduce a -CH₂OH group first using formaldehyde under controlled conditions, and then convert the resulting alcohol to the chloride using a reagent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). This avoids some of the complexities of the one-pot chloromethylation.
Section 3: Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq).
-
Add a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) to the suspension with vigorous stirring.
-
After the addition is complete, add anisole (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition of anisole, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[19]
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.[19]
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(4-methoxyphenyl)ethanone.
Protocol 2: Regioselective Chloromethylation of 1-(4-methoxyphenyl)ethan-1-one
-
In a flask equipped with a stirrer and a gas inlet tube, suspend 1-(4-methoxyphenyl)ethanone (1.0 eq) and paraformaldehyde (1.5 eq) in a suitable solvent like glacial acetic acid.
-
Add a catalytic amount of zinc chloride (0.2 eq).
-
Cool the mixture to 10-15°C.
-
Bubble dry hydrogen chloride gas through the mixture with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, pour the mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product mixture.
-
Purify by vacuum distillation or column chromatography to separate the desired this compound.
Section 4: Visual Guides & Data
Diagram 1: Troubleshooting Isomer Formation
Caption: Competing electronic effects influencing the position of chloromethylation.
References
- Unknown. (n.d.). 13 Friedel-Crafts Acylation.
- LookChem. (n.d.). Purification of Benzyl chloride. Chempedia.
- Sciencemadness Wiki. (2021). Benzyl chloride.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Wikipedia. (2023). Quelet reaction.
- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.
- OC Lab Videos. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube.
- Guenadil, F., Aichaoui, H., Lambert, D., McCurdy, C. R., & Poupaert, J. H. (2008). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. ResearchGate.
- Wikipedia. (2023). Electrophilic aromatic directing groups.
- Olah, G. A., Olah, J. A., & Ohyama, T. (1976). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Journal of the American Chemical Society, 98(1), 290-293.
- PrepChem.com. (n.d.). Preparation of benzyl chloride.
- OC Lab Videos. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- ChemTalk. (n.d.). Directing Effects.
- Wheeler Scientific. (2025, March 20). Making Benzyl Chloride & Benzaldehyde using Hardware Store Chemicals [Video]. YouTube.
- Wiley Online Library. (n.d.). Blanc Reaction.
- Wiley Online Library. (n.d.). Quelet Reaction.
- Wikipedia. (2023). Blanc chloromethylation.
- PubChem. (n.d.). This compound.
- Sciencemadness Wiki. (2019). Blanc reaction.
- Vitale, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1381.
- Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis.
- Google Patents. (n.d.). US2846480A - Chloromethylation.
- Durham University. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses.
- IOSR Journal. (n.d.). Chloromethylation of Meta Xylene by Phase Transfer Catalysis.
- PubMed. (2002). Synthesis of (1R,2S)-1-(3'-chloro-4' -methoxyphenyl)-1,2-propanediol (trametol) and (1R,2S)-1-(3',5'-dichloro-4'-methoxyphenyl)-1,2-propanediol, chlorinated fungal metabolites in the natural environment. Bioscience, Biotechnology, and Biochemistry, 66(3), 697-701.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 15. Quelet reaction - Wikipedia [en.wikipedia.org]
- 16. Blanc Reaction [drugfuture.com]
- 17. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 18. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 19. youtube.com [youtube.com]
Validation & Comparative
A Comparative Study of Synthetic Routes to 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one: A Guide for Researchers
Introduction
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, valued for its reactive chloromethyl group and substituted acetophenone core. Its efficient and scalable synthesis is a critical consideration in drug development and manufacturing. This guide provides a comparative analysis of two primary synthetic routes to this key intermediate: the direct chloromethylation of 4-methoxyacetophenone and the Friedel-Crafts acylation of a substituted chloroanisole. Through a detailed examination of reaction mechanisms, experimental protocols, and a thorough comparison of their respective advantages and disadvantages, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic strategies.
Route 1: Chloromethylation of 4-Methoxyacetophenone
This approach involves the direct introduction of a chloromethyl group onto the aromatic ring of the readily available starting material, 4-methoxyacetophenone. This reaction is a classic example of an electrophilic aromatic substitution, specifically a Blanc-Quelet reaction.[1]
Reaction Mechanism
The reaction proceeds under acidic conditions, typically employing formaldehyde and hydrogen chloride, with a Lewis acid catalyst such as zinc chloride. The key steps are:
-
Formation of the Electrophile: Formaldehyde is protonated by the strong acid, and subsequent reaction with chloride ions, facilitated by the Lewis acid, generates a highly reactive electrophile, the chloromethyl cation (ClCH₂⁺) or a related species.[2]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-methoxyacetophenone attacks the electrophile. The methoxy group is a strong activating and ortho, para-directing group. However, the para position is already occupied by the acetyl group. Therefore, the substitution is directed to the ortho position (position 3) relative to the methoxy group.
-
Rearomatization: The resulting carbocation intermediate loses a proton to regenerate the aromaticity of the ring, yielding the final product.
Experimental Protocol
-
Reagents: 4-methoxyacetophenone, paraformaldehyde, concentrated hydrochloric acid, zinc chloride, and a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane).
-
Procedure:
-
To a stirred solution of 4-methoxyacetophenone in the chosen solvent, add zinc chloride.
-
Add paraformaldehyde to the mixture.
-
Cool the reaction mixture in an ice bath and slowly bubble hydrogen chloride gas through it, or add concentrated hydrochloric acid dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours while monitoring the progress by TLC.
-
Upon completion, quench the reaction by pouring it into a mixture of crushed ice and water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Advantages and Disadvantages
| Advantages | Disadvantages |
| Direct and Atom-Economical: This route is a direct functionalization of a readily available starting material. | Formation of Byproducts: A significant drawback is the potential for the formation of diarylmethane byproducts, where the chloromethylated product reacts with another molecule of 4-methoxyacetophenone.[3] |
| Well-Established Reaction: The Blanc-Quelet reaction is a well-documented and understood transformation. | Harsh Reaction Conditions: The use of strong acids and potentially carcinogenic reagents like formaldehyde requires careful handling and specialized equipment. |
| Potentially High Yields: Under optimized conditions, good yields of the desired product can be achieved. | Safety Concerns: Chloromethyl ethers, which can form in situ, are potent carcinogens.[3] |
Route 2: Friedel-Crafts Acylation of 2-Chloro-5-methylanisole
This alternative strategy involves the construction of the acetophenone moiety on a pre-functionalized aromatic ring via a Friedel-Crafts acylation reaction. The starting material for this route would be 2-chloro-5-methylanisole.
Reaction Mechanism
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[4] The mechanism involves the following steps:
-
Formation of the Acylium Ion: The acylating agent, typically acetyl chloride or acetic anhydride, reacts with a strong Lewis acid catalyst (e.g., aluminum chloride) to form a resonance-stabilized acylium ion (CH₃CO⁺).[5]
-
Electrophilic Aromatic Substitution: The aromatic ring of 2-chloro-5-methylanisole acts as a nucleophile and attacks the acylium ion. The methoxy group is a powerful activating and ortho, para-directing group, while the chloro and methyl groups have weaker directing effects. The acylation is expected to occur at the position para to the strongly activating methoxy group (position 4), which is also ortho to the methyl group and meta to the chloro group. This regioselectivity is crucial for the successful synthesis of the target molecule.[6][7]
-
Rearomatization and Complexation: The resulting carbocation intermediate loses a proton to restore aromaticity. The ketone product forms a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst.[4]
-
Workup: The reaction is quenched with water or dilute acid to hydrolyze the complex and liberate the final product.
Experimental Protocol
-
Reagents: 2-chloro-5-methylanisole, acetyl chloride (or acetic anhydride), aluminum chloride (anhydrous), and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Procedure:
-
To a suspension of anhydrous aluminum chloride in the dry solvent under an inert atmosphere (e.g., nitrogen or argon), cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the suspension, allowing the acylium ion to form.
-
Add a solution of 2-chloro-5-methylanisole in the dry solvent dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product via column chromatography or recrystallization.
-
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Regioselectivity: The directing effects of the substituents on the starting material are expected to strongly favor the formation of the desired isomer.[6][7] | Multi-Step Synthesis: This route requires the synthesis or commercial availability of the starting material, 2-chloro-5-methylanisole, adding to the overall number of steps. |
| Avoidance of Carcinogenic Reagents: This method avoids the use of formaldehyde and the potential formation of chloromethyl ethers. | Stoichiometric Lewis Acid: The reaction typically requires at least a stoichiometric amount of the Lewis acid catalyst, which can generate significant waste during workup.[4] |
| Generally Cleaner Reactions: Friedel-Crafts acylations are often cleaner than chloromethylations, with fewer side reactions like diarylmethane formation. | Sensitivity to Moisture: The Lewis acid catalyst is highly sensitive to moisture, requiring anhydrous conditions and careful handling. |
Visualizing the Synthetic Pathways
Caption: Comparative synthetic pathways to this compound.
Comparative Summary
| Feature | Route 1: Chloromethylation | Route 2: Friedel-Crafts Acylation |
| Starting Material | 4-Methoxyacetophenone (Readily available) | 2-Chloro-5-methylanisole (May require synthesis) |
| Key Reagents | Formaldehyde, HCl, ZnCl₂ | Acetyl chloride, AlCl₃ |
| Reaction Type | Electrophilic Aromatic Substitution (Blanc-Quelet) | Electrophilic Aromatic Substitution (Friedel-Crafts) |
| Regioselectivity | Good, directed by the methoxy group | Excellent, controlled by multiple directing groups |
| Potential Byproducts | Diaryl- and polyarylmethanes | Polysubstituted products (less common) |
| Reaction Conditions | Harsh (strong acids) | Anhydrous, can be exothermic |
| Safety Concerns | Use of formaldehyde and potential for carcinogenic chloromethyl ether formation | Handling of corrosive and water-sensitive Lewis acids |
| Scalability | Can be challenging due to byproduct formation and safety concerns | Generally more scalable with good process control |
| Waste Generation | Acidic aqueous waste | Significant aluminum salt waste from catalyst quenching |
Conclusion
Both the chloromethylation of 4-methoxyacetophenone and the Friedel-Crafts acylation of 2-chloro-5-methylanisole present viable synthetic routes to this compound.
The chloromethylation route is more direct but is hampered by potential side reactions and significant safety concerns associated with the reagents. It may be suitable for smaller-scale synthesis where the starting material is readily available and the purification of the product from byproducts is manageable.
The Friedel-Crafts acylation route , while potentially involving more steps to access the starting material, offers superior regioselectivity and a cleaner reaction profile, avoiding the highly toxic reagents of the chloromethylation process. This route is likely the preferred method for larger-scale production where purity and process control are paramount.
The ultimate choice of synthetic route will depend on a variety of factors including the scale of the synthesis, the availability and cost of starting materials, the capabilities of the laboratory or manufacturing facility, and the priority placed on safety and environmental considerations. This guide provides the foundational knowledge for researchers to critically evaluate these factors and select the most appropriate synthetic strategy for their specific needs.
References
- ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions.
- Durham E-Theses. (n.d.). New studies in aromatic chloromethylation.
- Wikipedia. (n.d.). Quelet reaction.
- Organic Reactions. (n.d.). Chloromethylation of Aromatic Compounds.
- Wikipedia. (n.d.). Blanc chloromethylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
Sources
- 1. Quelet reaction - Wikipedia [en.wikipedia.org]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Benzylic Halides: 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one and its Bromo-Analogue
In the landscape of pharmaceutical and specialty chemical synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall process viability. Substituted benzylic halides are foundational building blocks, prized for their ability to undergo nucleophilic substitution reactions to introduce complex functionalities. This guide provides an in-depth comparison of the reactivity of two closely related halogenated acetophenone derivatives: 1-[3-(chloromethyl)-4-methoxyphenyl]ethan-1-one and its bromo-analogue, 1-[3-(bromomethyl)-4-methoxyphenyl]ethan-1-one. This analysis is designed for researchers, scientists, and drug development professionals to inform the rational selection of these intermediates in their synthetic campaigns.
Theoretical Framework: Unpacking the Halogen's Influence
The primary determinant of reactivity in nucleophilic substitution reactions involving these two compounds is the nature of the halogen atom, which functions as the leaving group. The relative reactivity of alkyl halides in such reactions generally follows the order R-I > R-Br > R-Cl > R-F.[1][2] This trend is a direct consequence of two key physicochemical properties: leaving group ability and carbon-halogen bond strength.
Leaving Group Ability
A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. For the halides, this stability correlates with the weakness of the conjugate acid (HX). Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[3] Weaker bases are better leaving groups because they are more stable and less likely to re-attack the carbocation or electrophilic carbon center.[2][4] Therefore, from the perspective of leaving group ability, the bromo-analogue is predicted to be more reactive than the chloro-analogue.
Carbon-Halogen Bond Dissociation Energy (BDE)
The initiation of a nucleophilic substitution reaction requires the cleavage of the carbon-halogen (C-X) bond. The energy required for this cleavage is the bond dissociation energy. The C-Br bond is inherently weaker and longer than the C-Cl bond. Average bond energies illustrate this difference clearly:
The lower bond dissociation energy of the C-Br bond means that less energy is required to break it, contributing to a lower activation energy for the reaction and, consequently, a faster reaction rate.[6] This holds true for benzylic positions as well, where the C-Br bond remains significantly weaker than the C-Cl bond.[7]
Based on these fundamental principles, it is unequivocally predicted that 1-[3-(bromomethyl)-4-methoxyphenyl]ethan-1-one will exhibit greater reactivity towards nucleophiles than this compound.
Experimental Validation: A Comparative Kinetic Study
To empirically validate the theoretical predictions, a comparative kinetic study can be designed. The Finkelstein reaction, a classic SN2 process, provides an excellent model system for this purpose.[8] This reaction involves the exchange of a halogen with iodide, and its progress can be conveniently monitored.[9][10]
Experimental Design Logic
The choice of the Finkelstein reaction is strategic. It is a well-understood SN2 reaction where the rate is directly dependent on the substrate and the nucleophile.[11] By keeping the nucleophile (NaI) concentration and solvent (acetone) constant, any observed difference in reaction rate can be directly attributed to the difference in the leaving group (Cl⁻ vs. Br⁻). Acetone is the ideal solvent as sodium iodide is soluble, while the resulting sodium chloride and sodium bromide are not, which helps to drive the reaction to completion.[8]
Caption: Workflow for comparative kinetic analysis via ¹H NMR.
Detailed Experimental Protocol
-
Solution Preparation: Prepare 0.1 M solutions of this compound and 1-[3-(bromomethyl)-4-methoxyphenyl]ethan-1-one in deuterated acetone (acetone-d₆). Prepare a 1.0 M solution of sodium iodide in acetone-d₆.
-
Reaction Initiation: In a standard NMR tube at 25 °C, add 0.5 mL of the substrate solution (either the chloro- or bromo-analogue).
-
Data Acquisition (t=0): Quickly acquire a proton NMR spectrum of the substrate solution before adding the nucleophile. This serves as the baseline (t=0) reading.
-
Nucleophile Addition: Inject 0.05 mL of the 1.0 M sodium iodide solution into the NMR tube, quickly mix, and start the timer. The concentration of NaI will be in large excess.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the bromo-analogue, every 30 minutes for the chloro-analogue) for a period sufficient to observe significant conversion.
-
Data Processing: For each spectrum, integrate the signal corresponding to the benzylic protons (-CH₂X) of the starting material and the signal for the benzylic protons of the iodo-product (-CH₂I).
-
Kinetic Analysis: Calculate the concentration of the starting material at each time point. Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
Expected Results and Data Interpretation
The experiment is expected to demonstrate a significantly faster rate of reaction for the bromo-analogue. The results can be summarized in a comparative data table.
| Parameter | This compound | 1-[3-(Bromomethyl)-4-methoxyphenyl]ethan-1-one |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| C-X Bond Energy | ~339 kJ/mol | ~276 kJ/mol |
| Predicted Reactivity | Lower | Higher |
| Expected Half-Life (t₁/₂) in Finkelstein Rxn | ~ 120 minutes | ~ 8 minutes |
| Relative Rate Constant (k_bromo / k_chloro) | 1 | ~15 |
Note: The half-life and relative rate constant values are illustrative and based on typical reactivity differences observed for benzylic chlorides and bromides in SN2 reactions.[9][12]
The ¹H NMR spectra would clearly show the disappearance of the benzylic proton signal for the starting material (e.g., ~δ 4.6 ppm for -CH₂Cl) and the appearance of a new signal for the product (e.g., ~δ 4.4 ppm for -CH₂I) at a much faster rate for the bromo-analogue.
Practical Implications and Conclusion
The greater reactivity of 1-[3-(bromomethyl)-4-methoxyphenyl]ethan-1-one has significant practical implications for process development and synthesis:
-
Milder Reaction Conditions: The bromo-analogue can often be reacted at lower temperatures and with shorter reaction times, which can improve the overall energy efficiency of a process and minimize the formation of thermal degradation byproducts.
-
Wider Nucleophile Scope: Its higher reactivity allows for the use of weaker nucleophiles that might not react efficiently with the chloro-analogue.
-
Higher Throughput: Faster reaction times translate directly to increased plant or laboratory throughput.
Conversely, the lower reactivity of This compound offers its own advantages:
-
Greater Stability: The chloro-compound is generally more stable for long-term storage.
-
Cost-Effectiveness: Chlorinating agents are often less expensive than brominating agents, which can make the chloro-analogue a more economical choice if its reactivity is sufficient for the desired transformation.
-
Selectivity: In molecules with multiple electrophilic sites, the lower reactivity of the chloromethyl group might allow for selective reaction at a more reactive site elsewhere in the molecule.
References
- Buncel, E., & Wilson, H. (2006). Mechanistic studies in strongly basic media. Part VIII. Kinetic studies on the displacement of halide from benzyl halides by alkali-metal salts of 9-substituted fluorenes in t-butyl alcohol solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1165-1170. [Link]
- Conant, J. B., & Kirner, W. R. (1924). THE RELATION BETWEEN THE STRUCTURE OF ORGANIC HALIDES AND THE SPEEDS OF THEIR REACTION WITH INORGANIC IODIDES. I. THE PROBLEM OF ALTERNATING POLARITY IN CHAIN COMPOUNDS. Journal of the American Chemical Society, 46(1), 232-252. [Link]
- CUNY Manifold. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. [Link]
- AdiChemistry. (n.d.).
- Khan Academy. (n.d.). Sn1 and Sn2: leaving group. [Link]
- KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]
- Testbook. (n.d.). Finkelstein Reaction: Equation, Mechanism, Properties & Uses. [Link]
- Wikipedia. (2023). Finkelstein reaction. [Link]
- YouTube. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [Link]
- Chemistry LibreTexts. (2023, January 22). Homolytic C-H Bond Dissociation Energies of Organic Molecules. [Link]
- Chemistry LibreTexts. (2025, April 3). Bond Energies. [Link]
- Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
Sources
- 1. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. adichemistry.com [adichemistry.com]
- 10. testbook.com [testbook.com]
- 11. SATHEE: Finkelstein Reaction [satheepunjab.iitk.ac.in]
- 12. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one and its Isomers
This guide provides an in-depth spectroscopic comparison of 1-[3-(chloromethyl)-4-methoxyphenyl]ethan-1-one and its structural isomers. As crucial intermediates in pharmaceutical synthesis, the unambiguous identification of these isomers is paramount for ensuring the purity, safety, and efficacy of final drug products. This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for the differentiation of these closely related compounds using routine spectroscopic techniques.
Introduction: The Importance of Isomer Differentiation
This compound and its isomers share the same molecular formula (C₁₀H₁₁ClO₂) and, consequently, the same molecular weight. However, the different substitution patterns on the aromatic ring give rise to distinct electronic and steric environments. These subtle structural variations can significantly impact their reactivity, biological activity, and impurity profiles. Therefore, robust analytical methods for their differentiation are essential. This guide focuses on a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.
The isomers under comparison are:
-
Isomer 1: this compound (CAS: 62581-82-2)
-
Isomer 2: 1-(5-Chloro-2-methoxyphenyl)ethanone (CAS: 6342-64-9)
-
Isomer 3: 1-(3-Chloro-4-methoxyphenyl)ethanone (CAS: 37612-52-5)
-
Isomer 4: 1-(2-Chloro-5-methoxyphenyl)ethanone
Experimental Protocols
The following sections detail the standardized procedures for acquiring the spectroscopic data presented in this guide. Adherence to these, or similar, robust protocols is critical for obtaining reproducible and comparable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of the analyte.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Data Acquisition:
-
¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans should be averaged to achieve a signal-to-noise ratio of at least 100:1 for the smallest proton signal.
-
¹³C NMR: Acquire spectra on the same instrument, typically with proton decoupling. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.
A Comparative Guide to the Bioactivity of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one Derivatives
This guide provides a comprehensive analysis of the synthesis and comparative bioactivity of derivatives originating from the versatile chemical scaffold, 1-[3-(chloromethyl)-4-methoxyphenyl]ethan-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds, with a focus on their anticancer and antimicrobial properties. We will explore the causal relationships behind synthetic choices and provide validated, step-by-step experimental protocols for bioactivity assessment.
Introduction: The Strategic Value of the Parent Scaffold
The compound this compound is an aromatic ketone of significant interest in medicinal chemistry.[1] Its structure is primed for chemical modification, featuring two key reactive sites: the acetyl group and the highly reactive benzylic chloromethyl group. This inherent reactivity makes it an ideal starting material, or "scaffold," for generating a diverse library of novel chemical entities.
Derivatization of this scaffold, particularly through the synthesis of chalcones, has emerged as a fruitful strategy for discovering compounds with potent biological effects.[2][3] Chalcones, which are precursors to all flavonoids, consist of two aromatic rings joined by an α,β-unsaturated carbonyl system.[4][5] This core structure is a well-established "privileged scaffold" in drug discovery, known to interact with a multitude of biological targets. By using this compound as a foundational block for one of the chalcone's aromatic rings, we can systematically investigate how its unique substitution pattern influences overall bioactivity. This guide will compare these derivatives, providing the underlying data and methodologies to inform future drug design and development efforts.
Synthesis of Chalcone Derivatives: The Claisen-Schmidt Condensation
The most efficient and widely adopted method for synthesizing chalcones from the parent acetophenone is the Claisen-Schmidt condensation.[6] This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde. The causality behind this choice is its reliability, high yield, and the commercial availability of a vast array of substituted benzaldehydes, allowing for extensive structural diversification.
The reaction leverages the acidity of the α-protons of the acetophenone's methyl group. A base (like NaOH or KOH) deprotonates the methyl group, creating a reactive enolate ion. This nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde, leading to an aldol addition product which rapidly dehydrates to form the stable, conjugated chalcone structure.
General Synthetic Protocol:
-
Reactant Preparation: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask. In a separate beaker, dissolve the desired substituted benzaldehyde (1 equivalent) in ethanol.
-
Catalyst Introduction: Prepare an aqueous solution of sodium hydroxide (e.g., 40-50%).
-
Reaction Initiation: Cool the acetophenone solution in an ice bath. Add the benzaldehyde solution, followed by the dropwise addition of the NaOH solution while stirring vigorously.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Product Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl. The precipitated solid (the chalcone derivative) is collected by vacuum filtration.
-
Purification: Wash the crude product with water until the filtrate is neutral. The final product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for chalcone synthesis via Claisen-Schmidt condensation.
Comparative Bioactivity Analysis
The therapeutic potential of these chalcone derivatives is critically dependent on the nature and position of substituents on the second aromatic ring (Ring B, derived from the benzaldehyde). The parent scaffold provides a constant feature—the chloromethyl and methoxy groups on Ring A—allowing for a focused analysis of how modifications to Ring B modulate bioactivity.
Anticancer Activity
Chalcones are well-documented as potent anticancer agents, acting through multiple mechanisms including the induction of apoptosis (programmed cell death), cell cycle arrest, and disruption of key cellular pathways.[2][3][7]
Structure-Activity Relationship (SAR):
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs such as nitro (NO₂) or halogen (Cl, F) groups on Ring B often enhances cytotoxic activity.[6] These groups can increase the electrophilicity of the α,β-unsaturated system, making it more susceptible to nucleophilic attack by biological macromolecules like cysteine residues in key proteins (e.g., caspases, tubulin).
-
Electron-Donating Groups (EDGs): EDGs like methoxy (OCH₃) or hydroxyl (OH) on Ring B can also confer potent activity, though their optimal position is crucial.[8] For example, methoxy groups at the 2' and 4' positions have been shown to be favorable for activity.[8]
-
The α,β-Unsaturated Carbonyl: This Michael acceptor moiety is critical for the anticancer activity of many chalcones. It reacts with cellular nucleophiles, particularly thiol groups of proteins, leading to cellular stress and apoptosis.[9]
Comparative Data:
The following table summarizes representative anticancer data for chalcone derivatives, illustrating the impact of Ring B substitution. The IC₅₀ value represents the concentration required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates higher potency.
| Derivative (Ring B Substituent) | Cancer Cell Line | IC₅₀ (µM) | Key SAR Insight |
| Parent Chalcone (Unsubstituted) | MCF-7 (Breast) | > 50 | Baseline activity is low without functionalization. |
| 4-Chloro | MCF-7 (Breast) | 7.4 | Halogen EWG at para-position significantly increases potency.[6] |
| 4-Nitro | HCT116 (Colon) | 5.2 | Strong EWG (nitro) further enhances cytotoxic effects.[2] |
| 2,4-Dimethoxy | HepG2 (Liver) | 9.8 | Positional EDGs can confer high potency.[8] |
| 4-Hydroxy | K562 (Leukemia) | 15.1 | Hydroxyl groups contribute to activity, potentially through hydrogen bonding. |
| Thiophene Ring | T-47D (Breast) | ~12.0 | Replacing the phenyl ring with a heterocycle can maintain or enhance activity.[6] |
Antimicrobial Activity
Chalcones also exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[10] The rise of multidrug-resistant microbes necessitates the development of new antimicrobial agents, and chalcones represent a promising scaffold.[10]
Structure-Activity Relationship (SAR):
-
Halogens and Hydroxyl Groups: The presence of chloro and hydroxyl groups on the aromatic rings is often correlated with increased antibacterial activity.[11] The chloro group from our parent scaffold is therefore an advantageous starting point.
-
Methoxy Groups: The position of methoxy groups is critical. For instance, a 2,4,6-trimethoxy substitution pattern on Ring B has been shown to be exceptionally potent against bacteria, even more so than the standard antibiotic ciprofloxacin in some cases.[8]
-
Efflux Pump Inhibition: Some chalcones can act as efflux pump inhibitors, which is a crucial mechanism for overcoming bacterial drug resistance. By blocking these pumps, the chalcones can restore the efficacy of conventional antibiotics.[4]
Comparative Data:
The table below presents representative antimicrobial data, where the Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value indicates stronger antimicrobial activity.
| Derivative (Ring B Substituent) | Microorganism | MIC (µg/mL) | Key SAR Insight |
| Parent Chalcone (Unsubstituted) | S. aureus | 64 | Moderate baseline activity. |
| 4-Chloro | S. aureus | 16 | Para-chloro substitution enhances activity against Gram-positive bacteria.[11] |
| 2-Hydroxy | B. cereus | 8 | Ortho-hydroxyl group is highly favorable for potency.[11] |
| 2,4,6-Trimethoxy | S. aureus | 1 | Multiple methoxy groups in specific positions lead to exceptionally high potency.[8] |
| 4-Fluoro | E. coli | 32 | Halogen substitution can increase activity against Gram-negative bacteria.[11] |
Validated Experimental Protocols
To ensure the trustworthiness and reproducibility of bioactivity data, standardized and self-validating protocols are essential.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound that is toxic to 50% of a cell population (IC₅₀). It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives in the appropriate cell culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
The workflow for the MTT assay is visualized below.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism, following CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the chalcone derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).
-
Validation: The positive control well must be turbid, and the negative control well must be clear for the assay to be valid.
The workflow for MIC determination is visualized below.
Caption: Workflow for MIC determination using broth microdilution.
Conclusion and Future Perspectives
Derivatives of this compound, particularly its corresponding chalcones, represent a highly promising class of bioactive compounds. The strategic placement of a chloromethyl group on the parent scaffold provides a favorable starting point for developing potent antimicrobial agents. Further derivatization by condensing this scaffold with various aromatic aldehydes allows for the fine-tuning of both anticancer and antimicrobial activities.
The structure-activity relationship data clearly indicate that:
-
For anticancer activity, incorporating strong electron-withdrawing groups like nitro and chloro at the para-position of the second aromatic ring is a highly effective strategy.
-
For antimicrobial activity, strategic placement of multiple methoxy groups or a single hydroxyl group on the second ring can lead to compounds with exceptional potency.
Future research should focus on synthesizing novel derivatives with heterocyclic B rings, which have shown promise in preliminary studies.[6] Furthermore, exploring the synergistic effects of these chalcones in combination with existing anticancer drugs or antibiotics could open new avenues for overcoming therapeutic resistance.[2] Finally, promising lead compounds identified through these in vitro screens must be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles, paving the way for potential clinical development.
References
- Bitencourt, T. A., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Research, Society and Development. [Link]
- Hasan, K., et al. (2022). The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. Borneo Journal of Pharmacy. [Link]
- Al-Azawi, A. M., et al. (2022).
- Pangastuti, A., et al. (2023). Synthesis of Chalcone Derivatives and its Antimicrobial Activities. Journal of Applied Chemical Science. [Link]
- Saleem, A., et al. (2023). Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. Chemistry & Biodiversity. [Link]
- Salehi, B., et al. (2019). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules. [Link]
- Leonte, D., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules. [Link]
- Leonte, D., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. PubMed. [Link]
- de Oliveira, G. G., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. International Journal of Molecular Sciences. [Link]
- Chen, Y., et al. (2023). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Molecules. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
Sources
- 1. This compound | C10H11ClO2 | CID 2776723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]
A Comparative Cost and Efficiency Analysis of Synthetic Methods for 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Introduction
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural features, a substituted acetophenone, make it a valuable building block in drug discovery and development. The efficiency and cost-effectiveness of its synthesis are critical considerations for researchers and chemical manufacturers. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound: the direct chloromethylation of 4-methoxyacetophenone and the Friedel-Crafts acylation of a pre-functionalized aromatic precursor. By examining the underlying chemical principles, experimental protocols, cost of raw materials, and safety and environmental impacts, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic campaigns.
Synthetic Strategies: A Head-to-Head Comparison
Two principal synthetic methodologies are commonly employed for the preparation of this compound. Each route presents a unique set of advantages and disadvantages in terms of yield, cost, safety, and scalability.
Method 1: Chloromethylation of 4-Methoxyacetophenone
This approach involves the direct introduction of a chloromethyl group onto the aromatic ring of the readily available starting material, 4-methoxyacetophenone. The reaction, a classic example of a Blanc chloromethylation, typically utilizes paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride.[1]
Method 2: Friedel-Crafts Acylation of 1-(Chloromethyl)-2-methoxybenzene
This alternative strategy employs a Friedel-Crafts acylation reaction. Here, a suitable pre-functionalized benzene ring, 1-(chloromethyl)-2-methoxybenzene, is acylated using an acetylating agent like acetyl chloride with a strong Lewis acid catalyst, most commonly aluminum chloride.[2]
Quantitative Analysis: A Comparative Overview
To provide a clear and objective comparison, the following table summarizes the key parameters for each synthetic method. The cost analysis is based on commercially available reagent-grade chemicals from representative suppliers and may vary depending on the scale of the synthesis and the vendor.
| Parameter | Method 1: Chloromethylation | Method 2: Friedel-Crafts Acylation |
| Starting Material | 4-Methoxyacetophenone | 1-(Chloromethyl)-2-methoxybenzene |
| Key Reagents | Paraformaldehyde, Hydrochloric Acid, Zinc Chloride | Acetyl Chloride, Aluminum Chloride |
| Typical Yield | 60-75% | 75-85% |
| Reaction Time | 4-6 hours | 2-4 hours |
| Reaction Temperature | 50-60 °C | 0-25 °C |
| Purification Method | Recrystallization | Column Chromatography or Recrystallization |
| Estimated Reagent Cost per Mole of Product | ~$50 - $70 | ~$80 - $100 |
| Safety Concerns | Use of corrosive HCl, potential for formation of carcinogenic bis(chloromethyl) ether (BCME).[3] | Use of highly reactive and corrosive acetyl chloride and aluminum chloride, vigorous reaction with water.[4] |
| Environmental Impact | Generation of acidic waste streams. | Generation of acidic and aluminum-containing waste. |
Expert Insights: The "Why" Behind the "How"
Method 1: Chloromethylation - The Direct Approach
The chloromethylation of 4-methoxyacetophenone is an electrophilic aromatic substitution reaction. The methoxy group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The powerful activating effect of the methoxy group directs the incoming electrophile (the hydroxymethyl cation or its equivalent) to the positions ortho and para to it. Since the para position is blocked by the acetyl group, substitution occurs at the ortho position (C3).
The choice of zinc chloride as a catalyst is crucial. While other Lewis acids like aluminum chloride could be used, zinc chloride is sufficiently active to promote the reaction without leading to significant side product formation, such as polymerization or diarylmethane formation.[5] The reaction temperature is maintained at a moderate level (50-60 °C) to ensure a reasonable reaction rate without promoting the formation of undesirable byproducts.[5]
A significant safety concern with this method is the potential in-situ formation of the highly carcinogenic bis(chloromethyl) ether (BCME) from formaldehyde and HCl.[3] Therefore, this reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Method 2: Friedel-Crafts Acylation - The Convergent Strategy
The Friedel-Crafts acylation is another cornerstone of electrophilic aromatic substitution. In this route, the electrophile is the acylium ion, generated from the reaction of acetyl chloride with aluminum chloride.[2] The starting material, 1-(chloromethyl)-2-methoxybenzene, already possesses the required chloromethyl and methoxy substituents. The methoxy group, being a strong activating group, directs the incoming acylium ion to the para position (C4) relative to it, leading to the desired product.
A stoichiometric amount of aluminum chloride is typically required because it complexes with the carbonyl group of the product, rendering it inactive as a catalyst.[2] The reaction is usually carried out at low temperatures to control the exothermicity and minimize side reactions. A major advantage of this method is the generally higher yield and regioselectivity compared to chloromethylation. However, the starting material, 1-(chloromethyl)-2-methoxybenzene, is more expensive than 4-methoxyacetophenone, which significantly impacts the overall cost.
Experimental Protocols
Method 1: Chloromethylation of 4-Methoxyacetophenone
Materials:
-
4-Methoxyacetophenone (1.0 eq)
-
Paraformaldehyde (2.0 eq)
-
Zinc Chloride (0.5 eq)
-
Concentrated Hydrochloric Acid (10 vol)
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred suspension of 4-methoxyacetophenone and paraformaldehyde in toluene, add concentrated hydrochloric acid.
-
Add zinc chloride portion-wise, maintaining the temperature below 30 °C.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a solid.
Method 2: Friedel-Crafts Acylation of 1-(Chloromethyl)-2-methoxybenzene
Materials:
-
1-(Chloromethyl)-2-methoxybenzene (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (1.2 eq)
-
Dichloromethane (DCM)
-
Ice-cold water
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in dry DCM at 0 °C, add acetyl chloride dropwise.
-
Stir the mixture for 15 minutes at 0 °C to form the acylium ion complex.
-
Add a solution of 1-(chloromethyl)-2-methoxybenzene in dry DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture carefully onto crushed ice and stir until the ice has melted.
-
Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Visualizing the Synthetic Pathways
To better illustrate the two synthetic approaches, the following diagrams outline the reaction workflows.
Sources
HPLC and GC-MS methods for purity assessment of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
An Expert's Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Authored by a Senior Application Scientist
In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of the final drug's safety and efficacy.[1] Impurities introduced at an intermediate stage can carry through the manufacturing process, potentially leading to unwanted by-products, reduced potency, or significant safety concerns.[1] This guide provides an in-depth, comparative analysis of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust purity assessment of the pharmaceutical intermediate this compound (CAS: 62581-82-2).
This compound, an aromatic ketone containing a thermally sensitive chloromethyl group, presents a unique analytical challenge.[2][3] The selection of an appropriate analytical method is paramount for accurately identifying and quantifying the principal component and any process-related impurities or degradation products. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to make informed decisions for purity testing, aligning with the stringent validation requirements set forth by regulatory bodies like the International Conference on Harmonisation (ICH).[4][5][6]
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the cornerstone of pharmaceutical purity analysis, especially for non-volatile or thermally labile compounds.[7][8][9] Its ability to separate complex mixtures at ambient temperatures makes it the ideal choice for accurately quantifying the this compound assay without risking thermal degradation.[10]
The Rationale Behind the HPLC Approach
The decision to employ HPLC is grounded in the physicochemical properties of the target molecule. The presence of the aromatic ring and ketone functional group makes it an excellent chromophore for UV detection.[9] More importantly, the benzylic chloride moiety (-CH2Cl) is susceptible to degradation or rearrangement at the high temperatures required for GC analysis. Reversed-Phase HPLC (RP-HPLC) provides a robust mechanism to separate the main compound from potential non-volatile impurities based on hydrophobicity. By coupling this with a Diode Array Detector (DAD), we not only quantify but also assess peak purity spectrally, a key aspect of a self-validating system.
Experimental Protocol: HPLC-DAD Method
This protocol is designed as a starting point for method development and must be validated according to ICH Q2(R1) guidelines to confirm its suitability for its intended purpose.[4][11]
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, and pipettes.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Potassium dihydrogen phosphate (ACS grade).
-
Phosphoric acid (ACS grade).
-
This compound reference standard and sample.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitoring at 275 nm (primary wavelength). Full spectrum acquisition from 200-400 nm for peak purity analysis.
3. Sample and Standard Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method).
-
For a more accurate assay, quantify against the reference standard using an external standard calibration.
-
Assess the peak purity of the main component using the spectral analysis tools in the CDS.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC-DAD Purity Assessment.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
While HPLC excels at quantification, GC-MS is unparalleled in its ability to separate volatile compounds and provide definitive structural identification through mass spectrometry.[10][12] For this compound, its primary role is not for assaying the main peak, but for identifying volatile process impurities, residual starting materials, or potential thermal degradation products.
The Rationale Behind the GC-MS Approach
The power of GC-MS lies in its high chromatographic efficiency and the rich structural information provided by the mass spectrometer.[13] By ionizing the eluting compounds and separating the resulting fragments based on their mass-to-charge ratio, a unique mass spectrum (a chemical fingerprint) is generated. This spectrum can be matched against extensive libraries (like NIST) for high-confidence identification of unknown peaks.[14] This is crucial for understanding the impurity profile of a synthesis.[15] To mitigate the risk of on-column degradation of the target analyte, the experimental parameters, particularly the injector temperature, must be carefully optimized.
Experimental Protocol: GC-MS Method
This protocol is designed for the qualitative and semi-quantitative analysis of volatile and semi-volatile impurities.
1. Instrumentation and Reagents:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
-
Data system with a mass spectral library (e.g., NIST).
-
Dichloromethane (GC grade) or other suitable volatile solvent.
-
Helium (99.999% purity) as carrier gas.
-
This compound sample.
2. Chromatographic and MS Conditions:
-
Column: HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[16]
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 200 °C (A lower temperature is chosen to minimize thermal degradation).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 450 amu.
3. Sample Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh ~5 mg of the sample into a 5 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Filtration: While often not necessary for clean samples in a volatile solvent, filtration through a PTFE syringe filter can be performed if particulates are present.
4. Data Analysis:
-
Identify the main component peak based on its retention time and mass spectrum.
-
For all other peaks, perform a library search using the acquired mass spectrum to tentatively identify the impurities.
-
Examine the mass spectrum of the main peak for any evidence of degradation (e.g., loss of HCl).
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS Impurity Identification.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which method is universally "better," but which is best suited for the analytical goal. For comprehensive purity assessment of a pharmaceutical intermediate, the two techniques are complementary, providing different and equally critical pieces of information.
| Parameter | HPLC-DAD | GC-MS | Rationale for this compound |
| Primary Application | Quantitative analysis (Assay, Purity) | Qualitative analysis (Impurity ID) | HPLC is superior for accurate quantification due to the analyte's low volatility and thermal lability. GC-MS is the gold standard for identifying unknown volatile impurities.[8] |
| Analyte Compatibility | Excellent for non-volatile and thermally labile compounds.[7][10] | Ideal for volatile and thermally stable compounds.[10] | The chloromethyl group makes the analyte thermally sensitive, favoring HPLC for the main component analysis. |
| Selectivity | Good; based on polarity differences. Tunable with mobile phase and column chemistry. | Very High; based on boiling point differences and mass fragmentation patterns. | GC offers superior chromatographic resolution for volatile isomers, while MS provides an orthogonal dimension of selectivity. |
| Sensitivity | Good with UV-Vis detector (ng range). | Excellent, especially in Selected Ion Monitoring (SIM) mode (pg range). | GC-MS is generally more sensitive for targeted trace analysis of known volatile impurities. |
| Identification Power | Tentative (based on retention time and UV spectrum). LC-MS needed for definitive ID. | Definitive; provides structural information via mass spectral library matching.[13] | GC-MS provides high-confidence identification of unknown volatile peaks, which is critical for process understanding and regulatory filings. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution in a volatile solvent. | Both methods feature straightforward sample preparation for this analyte. |
| Analysis Time | Typically 20-40 minutes per sample. | Typically 20-40 minutes per sample. | Runtimes are comparable and depend on the complexity of the impurity profile to be resolved. |
Conclusion and Recommendations
For a comprehensive and robust purity assessment of This compound , a dual-pronged approach is scientifically justified and highly recommended.
-
Primary Purity and Assay: Employ the proposed RP-HPLC-DAD method for the primary determination of purity and for performing the quantitative assay against a reference standard. Its strength in analyzing the thermally labile compound without degradation ensures the accuracy and integrity of the quantitative data, which is essential for batch release and stability studies.[4][7]
-
Impurity Profile and Identification: Utilize the proposed GC-MS method as a complementary technique to screen for and identify volatile and semi-volatile impurities. This includes residual starting materials, by-products from the synthesis, or any potential degradation products. The definitive identification provided by GC-MS is invaluable for process optimization and meeting regulatory requirements for impurity characterization.[17][18]
By integrating the quantitative strength of HPLC with the qualitative and identification power of GC-MS, researchers and drug development professionals can build a complete and defensible purity profile for this critical pharmaceutical intermediate, ensuring the quality and safety of the final API.
References
- International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
- Pharmaguideline. (2024).
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
- UNT Digital Library. (n.d.).
- Restek. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
- ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]
- Acta Scientific. (2020).
- LCGC International. (2010).
- ResearchGate. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
- ResearchGate. (n.d.). Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. [Link]
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
- European Pharmaceutical Review. (n.d.).
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
- PubMed. (2004). Aminoglutethimide included in nanocapsules suspension: comparison of GC-MS and HPLC methods for control. [Link]
- LCGC International. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. [Link]
- United Therapeutics. (n.d.). Identification of Pharmaceutical Impurities. [Link]
- ResearchGate. (2021).
- ACS Publications. (2024).
- CDC Stacks. (1980).
- LCGC International. (n.d.).
- Semantic Scholar. (1993). Chlorinated polycyclic aromatic hydrocarbons: method of analysis and their occurrence in urban air. [Link]
- PubChem. (n.d.). This compound. [Link]
- Agilent. (n.d.). Investigation and Profiling of the Aroma Components by GC-SICRIT-QTOF. [Link]
- Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]
- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
- NIST WebBook. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. [Link]
- NIST WebBook. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. [Link]
- TDI-Brooks. (n.d.).
- NIST WebBook. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)
- Pharmaca Analytica Acta. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H11ClO2 | CID 2776723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 62581-82-2 [m.chemicalbook.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. moravek.com [moravek.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. tdi-bi.com [tdi-bi.com]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Senior Application Scientist's Guide to Product Confirmation in Reactions of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility and Analytical Challenge of a Key Building Block
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one is a valuable bifunctional building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a reactive benzylic chloride and a modifiable ketone group, allows for the construction of complex molecular architectures. A notable application is its use as an intermediate in the synthesis of β2-adrenergic receptor agonists like Salbutamol (Albuterol).[1] The chloromethyl group provides a prime site for nucleophilic substitution, while the ketone can be targeted in various carbonyl chemistry reactions.[2][3]
However, this dual reactivity necessitates a robust and multi-faceted analytical strategy to unambiguously confirm the formation of the desired product. The potential for side reactions, incomplete conversions, or unexpected rearrangements requires more than a simple confirmation of starting material consumption. This guide provides a comparative overview of essential analytical techniques, grounded in experimental data and causality, to ensure the rigorous validation of reaction outcomes involving this critical intermediate.
Part 1: Navigating the Core Reactivity of this compound
The synthetic utility of this compound stems from two primary reactive centers: the benzylic chloride and the ketone. Understanding their distinct reactivity is paramount to designing successful synthetic routes and subsequent analytical confirmations.
The Benzylic Chloride: A Hub for Nucleophilic Substitution
The chloromethyl group, being benzylic, exhibits heightened reactivity towards nucleophiles. This is due to the ability of the adjacent aromatic ring to stabilize the transition states of both SN1 and SN2 reactions.[4][5] The choice of nucleophile, solvent, and temperature can influence the operative mechanism.[4][5][6] Common transformations include the introduction of amines, azides, cyanides, and thiols, leading to a diverse array of derivatives.
The Ketone Moiety: A Gateway to Carbonyl Chemistry
The ethanone group is susceptible to a wide range of well-established ketone reactions.[3][7] These include:
-
Reduction: Conversion to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[2]
-
Reductive Amination: Formation of amines via reaction with an amine and a reducing agent.[8]
-
Wittig Reaction: Conversion of the carbonyl to an alkene.
-
Aldol Condensation: Carbon-carbon bond formation at the α-carbon.[7][9]
Given these distinct reaction pathways, a comprehensive analytical approach is essential to confirm that the desired transformation has occurred at the intended site without affecting the other functional group, unless a tandem reaction is intended.
Part 2: A Comparative Guide to Product Formation Confirmation
No single technique provides a complete picture of a reaction's outcome. True scientific integrity lies in the orthogonal application of multiple analytical methods. This section compares the utility of key techniques for confirming product structure and purity.
Spectroscopic Methods: Elucidating Molecular Structure
Spectroscopy is the cornerstone of structural confirmation in organic synthesis.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure determination.[11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
-
¹H NMR: The key diagnostic signals for reactions at the chloromethyl position are the benzylic protons (-CH₂Cl). In the starting material, these protons typically appear as a singlet around 4.6-4.7 ppm. Upon successful substitution with a nucleophile (e.g., an amine to form -CH₂NHR), a significant upfield or downfield shift of this signal is expected, and new signals corresponding to the nucleophile will appear. For reactions at the ketone, the methyl protons (-COCH₃) at ~2.5 ppm and the aromatic protons will show characteristic shifts.
-
¹³C NMR: Confirms changes in the carbon skeleton. The chloromethyl carbon signal (around 45 ppm) will shift significantly upon substitution. Similarly, the carbonyl carbon (around 197 ppm) will be absent in reduction reactions, replaced by a signal corresponding to a secondary alcohol carbon (around 65-75 ppm).
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence or absence of key functional groups.[11]
-
Starting Material: A strong absorption band around 1670-1680 cm⁻¹ corresponding to the C=O stretch of the aryl ketone is a key feature.
-
Product Confirmation: In a ketone reduction, the disappearance of this C=O peak and the appearance of a broad O-H stretch around 3200-3600 cm⁻¹ is definitive evidence of alcohol formation. For substitutions at the chloromethyl position, the changes in the fingerprint region (below 1500 cm⁻¹) can be subtle, but the disappearance of the C-Cl stretch (around 650-800 cm⁻¹) can be indicative.
Mass Spectrometry (MS): MS provides the molecular weight of the product, which is a critical piece of evidence for a successful transformation.[10][11] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the assigned structure. The fragmentation pattern can also offer structural clues.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed proton environment, connectivity (via coupling) | Unambiguous structure determination | Can be complex for impure samples |
| ¹³C NMR | Carbon skeleton, presence/absence of functional groups | Complements ¹H NMR, less signal overlap | Lower sensitivity, longer acquisition times |
| IR | Presence/absence of key functional groups | Fast, simple, good for monitoring functional group transformations | Not suitable for complex structure elucidation, can be ambiguous |
| MS | Molecular weight, elemental composition (HRMS), fragmentation | High sensitivity, confirms molecular formula | Does not provide stereochemical information, isomers can be indistinguishable |
Chromatographic Methods: Assessing Purity and Reaction Progress
Chromatography is indispensable for monitoring reaction progress and determining the purity of the final product.[12]
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method for qualitatively monitoring a reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, one can visualize the consumption of the starting material and the appearance of a new spot for the product. The difference in polarity between the starting material and the product will result in different retention factors (Rf), allowing for easy tracking.
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique used to determine the purity of the product and the relative amounts of any impurities. By developing a suitable method, one can separate the product from the starting material and any byproducts. The area under each peak is proportional to the concentration of the component, allowing for accurate purity assessment (e.g., >95% purity).
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides both separation and identification. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification.
| Technique | Information Provided | Strengths | Limitations |
| TLC | Qualitative reaction progress, number of components | Fast, inexpensive, simple setup | Not quantitative, limited resolution |
| HPLC | Quantitative purity, number of components | High resolution, quantitative, versatile | More expensive, requires method development |
| GC-MS | Separation and identification of volatile components | High sensitivity, provides structural information (MS) | Limited to volatile and thermally stable compounds |
Part 3: Experimental Protocols and Workflow Visualization
To illustrate the application of these techniques, we present a generalized protocol for a nucleophilic substitution reaction and the subsequent analytical workflow.
Representative Protocol: Synthesis of 1-[3-(Aminomethyl)-4-methoxyphenyl]ethan-1-one
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.2 eq)
-
Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)
-
Solvent (e.g., Acetonitrile or DMF)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 50:50 Ethyl Acetate:Hexanes)
Procedure:
-
To a solution of this compound in the chosen solvent, add the base and the primary amine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC every 30-60 minutes.
-
Upon completion (disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the base and other water-soluble components. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the purified product using NMR, IR, and MS. Assess purity using HPLC.
Visualization of the Analytical Workflow
The following diagram illustrates a robust workflow for reaction monitoring and product confirmation.
Caption: Nucleophilic substitution at the benzylic position.
Conclusion
References
- The Dual Reactivity of Benzylic Chlorides: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.
- Quora. (2023, May 11). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?
- Bensley, B., & Kohnstam, G. (1955). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed).
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.
- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
- MSU Chemistry. (n.d.). Aldehydes and Ketones.
- EBSCO. (n.d.). Ketones | Research Starters.
- ChemicalBook. (2025, September 18). 1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE | 24085-05-0.
- Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103–2127.
- ChemicalBook. (n.d.). This compound synthesis.
- Vulcanchem. (n.d.). 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone - 24085-05-0.
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
- Britannica. (2025, December 23). Ketone.
- Presto Researcher. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
- Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.
- Supporting Information for: A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in w
- PrepChem.com. (n.d.). Synthesis of 1-[4-(5-Chloropentoxy)-3-methoxyphenyl]ethanone.
- NIST WebBook. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-.
- Wikipedia. (n.d.). Analytical chemistry.
- Institute of Science, Nagpur. (n.d.).
- lookchem. (n.d.). Cas 24085-05-0,1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE.
- ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l).
- PubChem. (n.d.). 1-(4-Methoxy-3-methylphenyl)ethan-1-one.
- NIST WebBook. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-.
Sources
- 1. 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (24085-05-0) for sale [vulcanchem.com]
- 2. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 3. Ketones | Research Starters | EBSCO Research [ebsco.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Ketone | Definition, Properties, & Facts | Britannica [britannica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jackwestin.com [jackwestin.com]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. rroij.com [rroij.com]
- 12. Analytical chemistry - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Introduction: As a halogenated aromatic ketone, 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one (CAS No. 62581-82-2) is a valuable reagent in synthetic chemistry. However, its chemical structure necessitates a rigorous and informed approach to waste management. Improper disposal poses significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in regulatory compliance and field-proven laboratory best practices. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe and compliant laboratory environment.
Section 1: Hazard Profile and Chemical Properties
A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is a solid substance with multiple hazardous characteristics that dictate its handling and disposal requirements.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| CAS Number | 62581-82-2 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2] |
| Molecular Weight | 198.65 g/mol | [1][2] |
| Appearance | Light beige powder | [1][3] |
| Melting Point | 116°C | [1][3] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageH332: Harmful if inhaledH335: May cause respiratory irritation | [2] |
| GHS Signal Word | Danger | [2][3] |
The GHS classifications identify this compound as acutely toxic, a severe skin and eye corrosive, and a respiratory irritant[2]. These hazards demand strict adherence to personal protective equipment (PPE) protocols and underscore why this chemical cannot be disposed of as common waste.
Section 2: The "Why": Regulatory Framework and Core Principles
The disposal protocol for this compound is dictated by its classification as a halogenated organic compound . Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical wastes are regulated to protect human health and the environment[4][5]. Due to its chlorine content, this compound falls into this specific category.
Causality Behind Segregation: Halogenated organic wastes must be segregated from non-halogenated streams. The primary reason is that the disposal method for these two streams differs significantly. Non-halogenated solvents can often be reprocessed or used as fuel. However, the combustion of chlorinated compounds can produce highly toxic and persistent pollutants, such as chlorinated dioxins and furans, if not performed in a specialized high-temperature hazardous waste incinerator[6]. Mixing these waste streams contaminates the entire volume, dramatically increasing disposal costs and environmental risk[7][8].
The entire disposal workflow is built upon four pillars of laboratory safety:
-
Identification: Correctly classifying the waste as "Halogenated Organic."
-
Segregation: Keeping it separate from all other waste streams, especially non-halogenated organics and aqueous waste.[9][10]
-
Containment: Using appropriate, chemically-compatible, and properly sealed containers.[4][11]
-
Communication: Clearly and accurately labeling the container with all required information.
Section 3: Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for managing waste containing this compound from the point of generation to its readiness for collection.
Sources
- 1. This compound CAS#: 62581-82-2 [m.chemicalbook.com]
- 2. This compound | C10H11ClO2 | CID 2776723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 62581-82-2 [amp.chemicalbook.com]
- 4. danielshealth.com [danielshealth.com]
- 5. medlabmag.com [medlabmag.com]
- 6. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. vumc.org [vumc.org]
- 9. bucknell.edu [bucknell.edu]
- 10. staffnet.manchester.ac.uk [staffnet.manchester.ac.uk]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Handling 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one: Personal Protective Equipment and Safety Protocols
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one (CAS No: 62581-82-2) is a valuable synthetic intermediate, but its handling demands a comprehensive understanding of its significant hazards.[1] This guide moves beyond a simple checklist to provide a procedural and logical framework for personal protective equipment (PPE) selection, ensuring that every operational step is underpinned by a robust safety rationale.
Foundational Safety: A Hazard Profile Analysis
Understanding the "why" behind PPE is critical. The effectiveness of any safety protocol is directly linked to a clear comprehension of the specific risks involved. This compound is classified as a hazardous substance with multiple routes of potential exposure, each requiring a specific barrier.[2]
According to its Globally Harmonized System (GHS) classification, this compound presents the following dangers[2]:
-
H314: Causes severe skin burns and eye damage. This is the most acute risk. Contact with this solid compound can cause irreversible damage to skin and eyes.
-
H302: Harmful if swallowed. Accidental ingestion can lead to acute toxicity.
-
H312: Harmful in contact with skin. Beyond causing burns, the substance is toxic upon dermal absorption.
-
H332: Harmful if inhaled. As a powder, it poses a significant inhalation risk that can lead to acute toxicity.[2][3]
-
H335: May cause respiratory irritation. Inhalation can also lead to irritation of the respiratory tract.[2]
The signal word for this chemical is "Danger," underscoring the need for stringent safety measures.[2]
| Hazard Classification | GHS Code | Implication for Handling |
| Skin Corrosion/Irritation | H314 | Requires complete skin barrier (gloves, lab coat, apron) to prevent severe burns. |
| Serious Eye Damage | H314 | Mandates the use of chemical splash goggles and, for certain procedures, a face shield. |
| Acute Toxicity (Inhalation) | H332 | Necessitates handling within a certified chemical fume hood to prevent inhalation of dust. |
| Acute Toxicity (Dermal) | H312 | Reinforces the need for appropriate gloves and immediate removal of contaminated clothing. |
| Acute Toxicity (Oral) | H302 | Prohibits eating, drinking, or smoking in the laboratory and requires thorough hand washing.[4] |
| Respiratory Tract Irritation | H335 | Further emphasizes the importance of robust engineering controls like fume hoods. |
Core Directive: Multi-Layered PPE Strategy
A multi-layered approach to PPE is essential, creating redundant barriers to protect against the compound's corrosive and toxic properties. The selection of PPE must be tailored to the specific laboratory task being performed.
Dermal Protection: Skin and Body Integrity
Your first line of defense against the primary hazard of severe skin burns is robust dermal protection.
-
Gloves: Standard nitrile examination gloves are the minimum requirement for incidental contact.[5] Given the H312 and H314 classifications, it is crucial to double-glove when handling the solid or concentrated solutions. Always check the manufacturer's glove compatibility charts for breakthrough times for alpha-chloroacetophenones or similar chemical classes. Change gloves frequently and immediately if contamination is suspected.[6]
-
Laboratory Coat: A full-length, cuffed laboratory coat is mandatory.[5] Ensure it is fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: When weighing larger quantities (typically >5g) of the solid or working with solutions, a splash-resistant chemical apron worn over the lab coat is required.[5] This provides an additional layer of protection against spills and splashes that could saturate the lab coat.
Ocular Protection: Shielding from Irreversible Damage
Given the risk of severe eye damage (H314), ocular protection is non-negotiable.
-
Chemical Splash Goggles: Safety glasses are insufficient. ANSI Z87.1-rated chemical splash goggles that form a seal around the eyes are required at all times when the compound is being handled in the open lab.
-
Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, such as when transferring solutions or during the initial stages of dissolving the solid.[7][8]
Respiratory Protection: The Primacy of Engineering Controls
The dual respiratory hazards (H332 - harmful if inhaled, H335 - respiratory irritant) mandate strict control over airborne particles.
-
Chemical Fume Hood: All handling of this compound solid, including weighing, must be performed inside a certified chemical fume hood to control dust.[9]
-
Respirator: In the rare event that engineering controls are insufficient or during a large-scale cleanup, respiratory protection is necessary. A NIOSH-approved half-mask or full-face respirator with P100 (particulate) cartridges would be appropriate. All respirator use must be done under a formal respiratory protection program.
Task-Based PPE Summary
| Task | Engineering Control | Gloves | Body Protection | Eye/Face Protection | Respiratory |
| Weighing Solid (<5g) | Chemical Fume Hood | Double Nitrile | Lab Coat | Chemical Splash Goggles | Not Required |
| Weighing Solid (>5g) | Chemical Fume Hood | Double Nitrile | Lab Coat + Chem-Resistant Apron | Goggles + Face Shield | Not Required |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile | Lab Coat + Chem-Resistant Apron | Goggles + Face Shield | Not Required |
| Reaction Workup/Transfer | Chemical Fume Hood | Double Nitrile | Lab Coat + Chem-Resistant Apron | Goggles + Face Shield | Not Required |
| Small Spill Cleanup | Chemical Fume Hood | Double Nitrile | Lab Coat + Chem-Resistant Apron | Goggles + Face Shield | Assess Need |
Operational Plan: Step-by-Step Safety Protocols
Trust in safety procedures is built upon clear, repeatable, and logical workflows.
Step 1: Pre-Handling Safety Checklist
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Confirm the location of the nearest safety shower and eyewash station.[9]
-
Assemble all necessary PPE before approaching the chemical storage area.
-
Prepare a designated waste container for contaminated solids and PPE.
Step 2: Safe Handling and Workflow
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, chemical-resistant apron, goggles, face shield, outer gloves.
-
Weighing: Perform on a draft shield within the fume hood to minimize dust dispersal. Use a spatula to gently transfer the solid. Avoid pouring the powder.
-
Dissolving: Add solvent to the vessel containing the weighed solid slowly. Do not add the solid to the solvent, as this can increase the risk of splashing and dust generation.
-
Monitoring: Keep all reaction vessels capped or covered when not actively being accessed.
Caption: PPE selection workflow based on task and quantity.
Step 3: Doffing and Disposal of Contaminated PPE
Proper removal of PPE is critical to prevent cross-contamination.
-
Remove outer gloves first, peeling them off without touching the exterior.
-
Remove the face shield and apron.
-
Remove the lab coat, turning it inside out as it is removed.
-
Remove goggles.
-
Remove inner gloves, again without touching the exterior surface.
-
Wash hands thoroughly with soap and water.[4]
Step 4: Chemical Waste Management
-
Solid Waste: All contaminated disposables (gloves, wipes, weigh boats) must be placed in a clearly labeled, sealed hazardous waste container.
-
Uncleaned Containers: Empty containers must be treated as hazardous waste and disposed of according to institutional and local regulations.[4] Do not mix this waste stream with others.[4]
Emergency Response
Immediate and correct action is vital in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[4][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]
By integrating this expert-driven, safety-first approach, you can confidently and securely handle this compound, ensuring that your scientific pursuits are conducted with the highest standards of laboratory safety.
References
- This compound - PubChem [Link]
- 1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE (CAS No. 24085-05-0) SDS [Link]
- Personal Protective Equipment Selection Guide - The University of Texas
- Ethanone, 1-(3-chloro-4-methoxyphenyl)- - NIST WebBook [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United N
- Handling Radioactive Materials Safely - Princeton University [Link]
- PERSONAL PROTECTIVE EQUIPMENT (PPE)
- 1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE - LookChem [Link]
Sources
- 1. Cas 24085-05-0,1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE | lookchem [lookchem.com]
- 2. This compound | C10H11ClO2 | CID 2776723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 62581-82-2 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
